molecular formula C12H10O2S B188893 2-Thiophen-2-ylmethyl-benzoic acid CAS No. 62636-87-7

2-Thiophen-2-ylmethyl-benzoic acid

Cat. No.: B188893
CAS No.: 62636-87-7
M. Wt: 218.27 g/mol
InChI Key: HPADQOOYORSPFA-UHFFFAOYSA-N
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Description

2-Thiophen-2-ylmethyl-benzoic acid is a benzoic acid derivative incorporating a thiophene methylene group, a structure of interest in medicinal chemistry and materials science research. While specific biological data for this exact compound is limited in public literature, its core structure is related to chemotypes investigated for targeting biologically relevant enzymes . For instance, research has identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing inhibitors of the glutathione-dependent enzyme mPGES-1, a valuable macromolecular target in cancer and inflammation therapy . Furthermore, thiophene-modified benzoic acid derivatives are a subject of study in photophysical research, where they are synthesized and characterized to understand their unique fluorescence properties and potential applications in materials science . This reagent is provided For Research Use Only and is a valuable building block for chemical synthesis, pharmaceutical development, and materials science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thiophen-2-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-12(14)11-6-2-1-4-9(11)8-10-5-3-7-15-10/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPADQOOYORSPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311316
Record name 2-Thiophen-2-ylmethyl-benzoic acid
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Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62636-87-7
Record name NSC241141
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Thiophen-2-ylmethyl-benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2-Thiophen-2-ylmethyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Thiophen-2-ylmethyl-benzoic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and materials science. The document details a robust, field-proven synthetic methodology, outlines a complete analytical workflow for structural confirmation and purity assessment, and explains the scientific rationale behind the procedural choices. This guide is structured to serve as a practical resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction and Significance

This compound (Molecular Formula: C₁₂H₁₀O₂S, Molecular Weight: 218.28 g/mol ) is a bifunctional organic molecule that incorporates two key pharmacophores: a benzoic acid moiety and a thiophene ring linked by a methylene bridge.[1][2] The thiophene ring, an isostere of benzene, is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals where it often enhances biological activity and modulates physicochemical properties.[3] Similarly, the benzoic acid group provides a handle for salt formation, prodrug strategies, and critical hydrogen bonding interactions with biological targets. The unique spatial arrangement of these two motifs in this compound makes it a valuable building block for creating complex molecular architectures with potential applications in drug development and organic electronics.[3][4][5]

Proposed Synthesis Methodology: A Rationale-Driven Approach

While multiple synthetic routes can be envisioned, a highly efficient and reliable method for constructing the C-C bond between the aromatic rings is the Kumada cross-coupling reaction.[6][7] This palladium- or nickel-catalyzed reaction forms a carbon-carbon bond between a Grignard reagent and an organic halide.[8] The proposed synthesis leverages this powerful transformation, offering high yields and good functional group tolerance.

The overall synthetic strategy involves three key stages:

  • Grignard Reagent Formation: Preparation of an organomagnesium intermediate from an appropriate 2-halobenzoate ester.

  • Kumada Cross-Coupling: The catalyzed reaction between the Grignard reagent and 2-(halomethyl)thiophene.

  • Saponification: Hydrolysis of the ester to yield the final carboxylic acid product.

Diagram of Synthetic Workflow

G cluster_0 Part 1: Grignard Formation cluster_1 Part 2: Kumada Coupling cluster_2 Part 3: Saponification & Purification A Methyl 2-bromobenzoate + Mg turnings in Anhydrous THF B Formation of 2-(methoxycarbonyl)phenylmagnesium bromide A->B Reflux C Add 2-(chloromethyl)thiophene and Pd(dppf)Cl₂ catalyst B->C Transfer to reaction vessel D Cross-Coupling Reaction C->D Heat E Formation of Methyl 2-(thiophen-2-ylmethyl)benzoate D->E F Hydrolysis with NaOH(aq) E->F Aqueous Workup G Acidification with HCl(aq) F->G H Precipitation of Product G->H I Isolation via Filtration & Recrystallization H->I J Final Product: This compound I->J Drying under vacuum

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Reagents:

  • Methyl 2-bromobenzoate (99%)

  • Magnesium turnings (99.8%)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Iodine crystal (catalytic amount)

  • 2-(chloromethyl)thiophene (98%)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 3M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol Steps:

  • Grignard Reagent Preparation (Self-Validating System):

    • All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The high reactivity of Grignard reagents necessitates the strict exclusion of atmospheric moisture.[9]

    • To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.2 equiv.).

    • Add a single crystal of iodine. The iodine serves to activate the magnesium surface by etching away the passivating magnesium oxide layer.[9]

    • In a separate, dry dropping funnel, prepare a solution of methyl 2-bromobenzoate (1.0 equiv.) in anhydrous THF.

    • Add a small portion (~10%) of the bromide solution to the magnesium turnings. The reaction is initiated by gentle warming or sonication. A successful initiation is indicated by the disappearance of the iodine color and spontaneous refluxing of the THF solvent.[10]

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. This controlled addition prevents a runaway exothermic reaction.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey-brown solution is the Grignard reagent, which should be used immediately.

  • Kumada Cross-Coupling Reaction:

    • In a separate 500 mL flask under a nitrogen atmosphere, dissolve 2-(chloromethyl)thiophene (1.1 equiv.) and the palladium catalyst, Pd(dppf)Cl₂ (0.02 equiv.), in anhydrous THF. The choice of a palladium catalyst with bulky phosphine ligands like dppf is crucial for facilitating the catalytic cycle and preventing side reactions.[11]

    • Cool this solution in an ice bath.

    • Slowly transfer the freshly prepared Grignard reagent to the solution of the thiophene derivative via a cannula. This exothermic transmetalation step is performed at a low temperature to maintain control over the reaction.[6]

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by slowly adding saturated ammonium chloride solution.

  • Saponification and Purification:

    • Transfer the quenched reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-(thiophen-2-ylmethyl)benzoate, typically as an oil.

    • Dissolve the crude ester in a mixture of methanol and a 2M aqueous solution of NaOH (3.0 equiv.).

    • Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete disappearance of the starting ester.

    • Cool the mixture, remove the methanol under reduced pressure, and dilute the remaining aqueous solution with water.

    • Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of 3M HCl. The target carboxylic acid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Characterization and Data Analysis

A full characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical and Spectroscopic Data
PropertyExpected Observation
Appearance Off-white to pale yellow solid.
Molecular Formula C₁₂H₁₀O₂S[1]
Molecular Weight 218.28 g/mol [1]
¹H NMR (400 MHz, DMSO-d₆)δ ~12.9 (s, 1H, -COOH), δ 7.2-7.8 (m, 4H, Ar-H of benzoic), δ ~7.3 (dd, 1H, thiophene H5), δ ~6.9 (dd, 1H, thiophene H4), δ ~6.9 (d, 1H, thiophene H3), δ ~4.2 (s, 2H, -CH₂-). The broad singlet for the carboxylic proton is characteristic.[12]
¹³C NMR (100 MHz, DMSO-d₆)δ ~168 (-COOH), δ ~142 (thiophene C2), δ ~140 (benzoic C1), δ ~132 (benzoic C2), δ ~125-131 (aromatic CHs), δ ~35 (-CH₂-).
FT-IR (KBr, cm⁻¹)~3300-2500 (broad, O-H stretch), ~1700-1680 (strong, C=O stretch), ~1600 & ~1450 (C=C aromatic stretch), ~1320-1210 (C-O stretch), ~700 (C-S stretch). The broadness of the O-H band is a hallmark of the hydrogen-bonded dimer of the carboxylic acid.[5][13][14]
Mass Spec. (EI)Expected m/z: 218 [M]⁺, with significant fragments at m/z 173 [M-COOH]⁺ and m/z 97 [C₄H₄S-CH₂]⁺. Analysis by high-resolution mass spectrometry (HRMS) would confirm the elemental composition.[15]
Diagram of Proposed Kumada Coupling Mechanism

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X (L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R (L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂) Transmetalation (R-MgX) Ar-Pd(II)-R(L₂)->Pd(0)L₂ Reductive Elimination label_re Ar-R Ar-Pd(II)-R(L₂)->label_re

Caption: Catalytic cycle of the Kumada cross-coupling reaction.[6][8]

Conclusion

This guide provides a detailed, scientifically-grounded framework for the successful synthesis and rigorous characterization of this compound. The proposed Kumada coupling strategy is robust and scalable, while the outlined analytical procedures ensure the unambiguous confirmation of the final product's structure and purity. This document is intended to empower researchers by providing not just a protocol, but a deeper understanding of the critical parameters that govern the success of the synthesis.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Wikipedia. (2023). Kumada coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

  • Xu, B., & Tang, W. (n.d.). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Chinese Chemical Letters.
  • University of Colorado Boulder. (n.d.). Grignard Reaction.
  • Chem-Station. (2014). Kumada-Tamao-Corriu Cross Coupling. Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • MDPI. (n.d.). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Organic Chemistry Portal. (1999). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Retrieved from [Link]

  • Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
  • University of Central Arkansas. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(thiophene-2-amido)benzoic acid (C12H9NO3S). Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Crystallographic and Spectroscopic Characterization. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Thiophene-2-amido)benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubChem. (n.d.). Thiophen-2-yl benzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(methylsulfamoyl)-2-(thiophen-2-yl)benzoic acid. Retrieved from [Link]

  • PubMed. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

Sources

Molecular structure and weight of 2-Thiophen-2-ylmethyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Synthetic Intermediate

In the vast field of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. Thiophene-containing molecules, in particular, are recognized as "privileged pharmacophores" due to their versatile biological activities.[1] This guide focuses on a specific, yet less-documented member of this family: 2-(Thiophen-2-ylmethyl)benzoic acid . While this compound is commercially available for research purposes, detailed public-domain literature on its specific synthesis and biological applications is sparse.[2][3]

This document, therefore, adopts a dual approach. Firstly, it consolidates all verifiable physicochemical data for the target molecule. Secondly, it leverages established principles of organic synthesis and spectroscopic analysis, drawing parallels from closely related analogues, to provide a robust, predictive, and scientifically grounded guide. This approach is designed to empower researchers with the foundational knowledge required to confidently handle, characterize, and strategically deploy this molecule in their research and development pipelines.

Core Molecular Identity and Physicochemical Properties

2-(Thiophen-2-ylmethyl)benzoic acid is an aromatic carboxylic acid featuring a benzoic acid core substituted at the ortho-position with a thiophen-2-ylmethyl group. This unique structural arrangement combines the planarity and electronic properties of two distinct aromatic systems—a phenyl ring and a thiophene ring—linked by a methylene bridge.

Molecular Structure

The structural formula of 2-(Thiophen-2-ylmethyl)benzoic acid is C₁₂H₁₀O₂S.[2] The molecule's architecture is visualized below.

Caption: 2D Structure of 2-(Thiophen-2-ylmethyl)benzoic acid.

Key Physicochemical Data

The fundamental properties of the molecule are summarized below for quick reference.

PropertyValueSource
CAS Number 62636-87-7[2]
Molecular Formula C₁₂H₁₀O₂S[2]
Molecular Weight 218.28 g/mol [2]
Appearance White to off-white crystalline powder (predicted)-
Solubility Soluble in organic solvents like Chloroform, Methanol, Acetone (predicted)[4]

Synthesis and Reaction Chemistry

While a specific, peer-reviewed synthesis protocol for 2-(Thiophen-2-ylmethyl)benzoic acid (CAS 62636-87-7) is not detailed in the available literature, a logical and robust synthetic strategy can be proposed based on established organometallic cross-coupling reactions. The most plausible approach involves the coupling of a benzoic acid derivative with a thiophene-containing fragment.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its reliability and functional group tolerance. A hypothetical, yet chemically sound, protocol is outlined below.

Reaction Scheme:

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product R1 Methyl 2-bromobenzoate C1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) R1->C1 1. R2 (Thiophen-2-ylmethyl)zinc bromide or Thiophen-2-ylmethylboronic acid R2->C1 2. I1 Methyl 2-(thiophen-2-ylmethyl)benzoate C1->I1 Coupling H1 Base (e.g., NaOH or LiOH) Acidic Workup (e.g., HCl) I1->H1 Saponification P1 2-(Thiophen-2-ylmethyl)benzoic acid H1->P1

Caption: Proposed Suzuki-Miyaura coupling and hydrolysis workflow.

Step-by-Step Protocol (Hypothetical):

  • Protection & Activation: The carboxylic acid of 2-bromobenzoic acid is first protected, commonly as a methyl or ethyl ester, to prevent side reactions. This yields a stable starting material like Methyl 2-bromobenzoate.

  • Cross-Coupling: The protected benzoate is reacted with an organometallic derivative of 2-methylthiophene, such as (thiophen-2-ylmethyl)zinc bromide (in a Negishi coupling) or thiophen-2-ylmethylboronic acid (in a Suzuki coupling). The reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a suitable base and solvent system.

  • Saponification (Deprotection): The resulting ester intermediate, Methyl 2-(thiophen-2-ylmethyl)benzoate, is then hydrolyzed. This is typically achieved by heating with a strong base like sodium hydroxide or lithium hydroxide in an aqueous or alcoholic solvent.[5]

  • Purification: Following hydrolysis, the reaction mixture is acidified to protonate the carboxylate, causing the final product, 2-(Thiophen-2-ylmethyl)benzoic acid, to precipitate. The solid can then be collected by filtration and purified by recrystallization.

Causality and Trustworthiness: This proposed pathway is considered robust because each step represents a high-yielding and well-documented transformation in organic chemistry. The use of an ester protecting group is a standard and self-validating strategy to ensure the carboxylic acid moiety does not interfere with the palladium-catalyzed coupling step.

Spectroscopic Characterization and Analysis

Unambiguous structural confirmation is critical. While experimental spectra for this specific molecule are not publicly available, we can predict its spectral features with high confidence based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 12.0broad singlet1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad signal due to hydrogen bonding and chemical exchange.
~7.9 - 8.1doublet1HAr-HAromatic proton ortho to the carboxylic acid group.
~7.1 - 7.5multiplet4HAr-HOverlapping signals from the remaining three protons on the benzoic acid ring and the proton at position 5 of the thiophene ring.
~6.8 - 7.0multiplet2HAr-HProtons at positions 3 and 4 of the thiophene ring.
~4.2 - 4.4singlet2H-CH₂-Methylene bridge protons, appearing as a singlet as they are not adjacent to other protons.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~170 - 175C=OCarbonyl carbon of the carboxylic acid.
~142 - 145Ar-CQuaternary carbon of the thiophene ring attached to the methylene bridge.
~135 - 140Ar-CQuaternary carbon of the benzoic acid ring attached to the methylene bridge.
~123 - 133Ar-CHAromatic carbons from both the benzoic acid and thiophene rings.
~35 - 40-CH₂-Methylene bridge carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

Expected Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300 (broad)O-H stretchCarboxylic Acid (-COOH)
~3100C-H stretchAromatic C-H (Thiophene & Benzene)
~1700C=O stretchCarboxylic Acid (-COOH)
1450 - 1600C=C stretchAromatic Ring (Thiophene & Benzene)
1210 - 1320C-O stretchCarboxylic Acid (-COOH)

Rationale: The most characteristic signal will be the very broad O-H stretch of the carboxylic acid dimer, a hallmark feature that confirms the presence of this group.[6] The sharp, strong carbonyl (C=O) peak around 1700 cm⁻¹ provides further validation.[6] Aromatic C-H and C=C stretching vibrations will confirm the presence of the two ring systems.[7]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern.

  • Expected Molecular Ion (M⁺): m/z = 218.04 (for C₁₂H₁₀O₂S)

  • Key Fragmentation Pattern: A prominent fragment would be expected from the loss of the carboxylic acid group (-COOH, 45 Da), resulting in a fragment at m/z = 173. Another likely fragmentation is the cleavage of the bond between the methylene bridge and the benzoic acid ring, leading to a thiophen-2-ylmethyl cation (C₅H₅S⁺) at m/z = 97.

Applications in Drug Discovery and Medicinal Chemistry

The thiophene ring is a bioisostere of the benzene ring, meaning it has similar steric and electronic properties, allowing it to interact with biological targets in a comparable manner while potentially offering improved metabolic stability or solubility.[1] Thiophene derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8]

While specific biological data for 2-(Thiophen-2-ylmethyl)benzoic acid is not widely reported, its structure suggests it could serve as a valuable lead compound or intermediate for several therapeutic areas:

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. The combination of a benzoic acid moiety with a thiophene ring, a known pharmacophore in anti-inflammatory compounds, makes this molecule a candidate for investigation as an inhibitor of enzymes like cyclooxygenase (COX).[4]

  • Building Block for Heterocyclic Synthesis: The carboxylic acid group is a versatile chemical handle. It can be readily converted into esters, amides, or other functional groups, making this molecule an excellent starting point for the synthesis of more complex, polycyclic drug candidates.

  • Antimicrobial Research: The thiophene nucleus is present in several antimicrobial agents. This compound could be used as a scaffold to develop new classes of antibacterial or antifungal drugs.[9]

Conclusion and Future Outlook

2-(Thiophen-2-ylmethyl)benzoic acid represents a molecule of significant potential, situated at the intersection of two important pharmacophores. While detailed experimental data remains limited in the public domain, this guide provides a comprehensive framework based on fundamental chemical principles and predictive analysis. The proposed synthetic routes are robust and the predicted spectral data offer a clear roadmap for structural verification. For researchers in drug discovery, this molecule serves as an intriguing and versatile building block, holding promise for the development of novel therapeutics, particularly in the realm of anti-inflammatory and antimicrobial agents. Further investigation into its synthesis, characterization, and biological activity is highly warranted.

References

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  • Google Patents. (n.d.). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • PubChemLite. (n.d.). 5-(methylsulfamoyl)-2-(thiophen-2-yl)benzoic acid. Retrieved January 21, 2026, from [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved January 21, 2026, from [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). In J-STAGE. Retrieved January 21, 2026, from [Link]

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  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 21, 2026, from [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2022). Pharmaceuticals, 15(11), 1398. [Link]

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Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-Thiophen-2-ylmethyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-thiophen-2-ylmethyl-benzoic acid (CAS 62636-87-7), a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages high-quality predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral features, substantiated by data from analogous compounds, alongside robust experimental protocols for data acquisition. This approach ensures a technically accurate and field-relevant resource for the structural elucidation and characterization of this and similar molecules.

Introduction

This compound is a bifunctional organic molecule incorporating a thiophene ring, a common pharmacophore, and a benzoic acid moiety, a versatile synthetic handle. The precise characterization of its molecular structure is paramount for its application in drug design and materials science. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous structural determination and purity assessment of such compounds. This guide presents a detailed analysis of the predicted spectroscopic data for this compound, providing a foundational understanding of its unique spectral signature.

Molecular Structure

The structural formula of this compound is presented below, with atoms numbered for the purpose of NMR spectral assignment.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of experimental spectra in public databases, the following analysis is based on predicted data, correlated with known chemical shift ranges for similar structural motifs.[1]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound reveals distinct signals for each proton environment.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H (COOH)~12.0 - 13.0Broad Singlet1H
H3, H4, H5, H6~7.2 - 8.1Multiplet4H
H10, H11, H12~6.9 - 7.4Multiplet3H
H8 (CH₂)~4.3Singlet2H

Interpretation:

  • Carboxylic Acid Proton (H-COOH): A highly deshielded, broad singlet is expected in the 12.0-13.0 ppm region, which is characteristic of a carboxylic acid proton due to hydrogen bonding and the electron-withdrawing nature of the carbonyl group.

  • Benzoic Acid Protons (H3, H4, H5, H6): The four protons on the benzoic acid ring are expected to resonate as a complex multiplet between 7.2 and 8.1 ppm. The ortho-substitution pattern leads to overlapping signals. The proton ortho to the carboxylic acid (H6) is expected to be the most downfield of this group due to the deshielding effect of the carbonyl.[2]

  • Thiophene Protons (H10, H11, H12): The three protons on the thiophene ring will appear as a multiplet in the aromatic region, typically between 6.9 and 7.4 ppm. The chemical shifts are influenced by the electron-rich nature of the thiophene ring.[3]

  • Methylene Protons (H8): The two protons of the methylene bridge are expected to appear as a singlet around 4.3 ppm. Their chemical shift is influenced by the adjacent aromatic rings.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7 (COOH)~168
C1, C2~138 - 142
C9~140
C3, C4, C5, C6~125 - 132
C10, C11, C12~124 - 127
C8 (CH₂)~35

Interpretation:

  • Carbonyl Carbon (C7): The carboxylic acid carbonyl carbon is the most deshielded, with a predicted chemical shift around 168 ppm.[1]

  • Quaternary Carbons (C1, C2, C9): The quaternary carbons of the benzoic acid ring (C1 and C2) and the thiophene ring (C9) are expected to have chemical shifts in the range of 138-142 ppm.

  • Aromatic CH Carbons (C3-C6, C10-C12): The protonated aromatic carbons of both the benzoic acid and thiophene rings are predicted to resonate in the 124-132 ppm region.

  • Methylene Carbon (C8): The aliphatic methylene carbon is the most shielded, with an expected chemical shift of approximately 35 ppm.

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer transfer->instrument setup Set up ¹H and ¹³C experiments instrument->setup acquire Acquire data setup->acquire process Process raw data (FT, phasing, baseline correction) acquire->process analyze Analyze spectra process->analyze

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids to ensure dissolution and to observe the acidic proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and apply baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic rings, and the methylene bridge.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300-2500Broad, StrongO-H stretch (H-bonded)Carboxylic Acid
3100-3000MediumC-H stretchAromatic
2960-2850WeakC-H stretchAliphatic (CH₂)
1710-1680Strong, SharpC=O stretchCarboxylic Acid
1600-1450Medium to WeakC=C stretchAromatic Rings
1440-1395MediumO-H bend (in-plane)Carboxylic Acid
1320-1210StrongC-O stretchCarboxylic Acid
~750StrongC-H bend (out-of-plane)ortho-disubstituted aromatic
~700StrongC-S stretchThiophene

Interpretation:

  • O-H Stretch: A very broad and strong absorption band is predicted in the 3300-2500 cm⁻¹ region, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4]

  • C-H Stretches: Aromatic C-H stretching vibrations are expected as medium intensity bands between 3100 and 3000 cm⁻¹. Weaker aliphatic C-H stretching bands from the methylene group should appear between 2960 and 2850 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a carboxylic acid.[5]

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the benzoic acid and thiophene rings.

  • Carboxylic Acid Bends and Stretches: A medium intensity in-plane O-H bend is expected around 1440-1395 cm⁻¹, and a strong C-O stretching vibration should be observed between 1320 and 1210 cm⁻¹.

  • Out-of-Plane Bends and C-S Stretch: A strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending of the ortho-disubstituted benzene ring. The C-S stretching vibration of the thiophene ring is expected to appear around 700 cm⁻¹.[6][7]

Experimental Protocol for IR Data Acquisition

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of solid sample on the ATR crystal background Acquire background spectrum place_sample->background sample_spectrum Acquire sample spectrum background->sample_spectrum process Process and analyze the spectrum sample_spectrum->process

Caption: Workflow for IR data acquisition using the ATR technique.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks and compare them with the predicted values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 218, corresponding to the molecular weight of the compound (C₁₂H₁₀O₂S).

  • Key Fragmentation Pathways:

    G M M⁺˙ (m/z 218) F1 [M-OH]⁺ (m/z 201) M->F1 -OH F2 [M-COOH]⁺ (m/z 173) M->F2 -COOH F3 Thiophen-2-ylmethyl cation (m/z 97) M->F3 Benzylic cleavage F4 Tropylium-like ion (m/z 91) F3->F4 Rearrangement

    Caption: Predicted major fragmentation pathways for this compound.

    • Loss of a Hydroxyl Radical (-OH): A peak at m/z = 201 is expected, corresponding to the loss of a hydroxyl radical from the carboxylic acid group.

    • Loss of a Carboxyl Radical (-COOH): A peak at m/z = 173 would result from the loss of the entire carboxyl group.

    • Benzylic Cleavage: The most significant fragmentation is likely to be the cleavage of the benzylic C-C bond, leading to the formation of the resonance-stabilized thiophen-2-ylmethyl cation at m/z = 97 . This is expected to be the base peak.[8]

    • Tropylium-like Ion: Rearrangement of the benzyl-type fragment could lead to a tropylium-like ion, which is commonly observed for benzyl-substituted aromatic compounds, giving a peak at m/z = 91 .[9]

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This technical guide provides a detailed and comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound. By integrating high-quality predicted spectra with established principles of spectroscopic interpretation and data from analogous compounds, this document serves as a valuable resource for the structural characterization of this molecule. The included experimental protocols offer practical guidance for researchers seeking to acquire and analyze their own spectroscopic data. This guide underscores the power of a combined spectroscopic approach for the unambiguous elucidation of molecular structures in the fields of chemical research and drug development.

References

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  • Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]

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  • Nummert, V., Mäemets, V., Piirsalu, M., Vahur, S., & Koppel, I. A. (2007). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. ResearchGate. Retrieved from [Link]

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  • 1 H NMR spectra showing regioselective substitutions on thiophene... (n.d.). ResearchGate. Retrieved from [Link]

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Solubility Profile of 2-Thiophen-2-ylmethyl-benzoic acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from early-stage discovery through formulation and ultimate bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 2-Thiophen-2-ylmethyl-benzoic acid (CAS: 62636-87-7, MF: C₁₂H₁₀O₂S, MW: 218.28).[3] Given the absence of extensive published solubility data for this specific molecule, this document serves as a predictive framework and a practical guide to its experimental determination. We will dissect the molecule's structural components to forecast its behavior in various solvent systems, detail robust protocols for both qualitative and quantitative solubility assessment, and discuss the critical influencing factors such as pH and temperature.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is fundamentally governed by the interplay of its intermolecular forces with those of the solvent.[4] The principle of "like dissolves like" serves as a foundational concept, suggesting that solutes dissolve best in solvents with similar polarity.[4] An analysis of the structure of this compound reveals an amphiphilic nature, possessing both polar, hydrophilic regions and nonpolar, lipophilic regions.

Caption: Molecular structure and key functional groups of this compound.

  • Carboxylic Acid Group (-COOH): This is the dominant polar feature of the molecule. It can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents like water, ethanol, and methanol.[5][6] Crucially, its acidic nature means its aqueous solubility is highly dependent on pH.[7][8]

  • Thiophene Ring: This sulfur-containing aromatic heterocycle contributes moderate polarity and can participate in π-π stacking interactions.[9]

  • Benzyl Moiety: The benzene ring attached to the methylene bridge is nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents like toluene or hexane.

The Critical Role of pH

For a carboxylic acid, pH is arguably the most significant factor influencing aqueous solubility. The equilibrium between the un-ionized (protonated) and ionized (deprotonated) forms dictates its solubility profile.

  • Low pH (Acidic Conditions): The carboxylic acid group remains protonated (-COOH). This form is neutral, less polar, and thus exhibits significantly lower solubility in water.[10]

  • High pH (Basic Conditions): In the presence of a base (e.g., NaOH, NaHCO₃), the acidic proton is removed, forming the highly polar and water-soluble carboxylate salt (-COO⁻ Na⁺).[6][8]

This pH-dependent behavior is a cornerstone of its purification and formulation. For instance, the compound can be dissolved in an aqueous base and then precipitated by adding acid.[11]

Thermodynamics of Dissolution

The process of dissolving a solid solute in a liquid solvent is governed by thermodynamic principles, primarily the Gibbs free energy of solution (ΔG_soln), which is a function of enthalpy (ΔH_soln) and entropy (ΔS_soln).[4][12]

  • Enthalpy of Solution (ΔH_soln): This represents the heat absorbed or released during dissolution. For most solid organic compounds, the process is endothermic (ΔH_soln > 0), meaning energy is required to break the crystal lattice bonds.[13][14]

  • Effect of Temperature: According to the van 't Hoff equation, for an endothermic dissolution process, increasing the temperature will increase the solubility.[12] This principle is fundamental to purification by recrystallization.

Experimental Determination of Solubility

A systematic experimental approach is necessary to accurately quantify the solubility of this compound. This involves both a preliminary qualitative assessment and a precise quantitative measurement.

Qualitative Solubility Classification

A simple series of tests can quickly classify the compound's solubility and confirm the nature of its functional groups.[15][16] This follows a standard flowchart used in organic analysis.[17]

start Start: Add ~25mg of compound to 0.75mL of solvent water Solvent: Water start->water naoh Solvent: 5% NaOH water->naoh Insoluble res_sa_sb Soluble (Class Sa, Sb) water->res_sa_sb Soluble (Test with litmus paper) nahco3 Solvent: 5% NaHCO3 naoh->nahco3 Soluble hcl Solvent: 5% HCl naoh->hcl Insoluble res_as Soluble (Strong Acid, Class As) nahco3->res_as Soluble res_aw Insoluble (Weak Acid, Class Aw) nahco3->res_aw Insoluble h2so4 Solvent: Conc. H2SO4 hcl->h2so4 Insoluble res_b Soluble (Base, Class B) hcl->res_b Soluble res_n Soluble (Neutral, Class N) h2so4->res_n Soluble res_i Insoluble (Inert, Class I) h2so4->res_i Insoluble

Caption: Flowchart for qualitative solubility analysis.

Protocol for Qualitative Solubility Testing: [15][17]

  • Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously for 60 seconds. Observe if the solid dissolves. If soluble, test the solution's pH with litmus paper. An acidic result would classify it as Class Sa.

  • Base Solubility: If insoluble in water, add 25 mg of the compound to 0.75 mL of 5% NaOH solution. Solubility indicates an acidic compound.

  • Bicarbonate Solubility: To differentiate between a strong and weak acid, test solubility in 0.75 mL of 5% NaHCO₃. Carboxylic acids are typically strong enough to dissolve in sodium bicarbonate (Class As).[16]

  • Acid Solubility: If insoluble in water and base, test solubility in 5% HCl to check for basic functional groups (unlikely for this structure).

  • Concentrated Acid: If insoluble in the above, test solubility in cold, concentrated H₂SO₄. Solubility may indicate the presence of neutral atoms with lone pairs (like oxygen and sulfur) or aromatic rings that can be protonated (Class N).

Quantitative Determination: The Equilibrium Shake-Flask Method

The gold standard for determining thermodynamic solubility is the equilibrium (or shake-flask) method.[13] This technique measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid compound to known volume of solvent prep2 Seal vial to prevent solvent evaporation prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow sufficient time (24-72 hours) to reach equilibrium equil1->equil2 sep1 Stop agitation, allow solid to settle equil2->sep1 sep2 Withdraw aliquot of supernatant sep1->sep2 sep3 Filter (e.g., 0.45µm PTFE) or centrifuge to remove undissolved solid sep2->sep3 quant1 Dilute sample accurately sep3->quant1 quant2 Analyze concentration via HPLC or UV-Vis quant1->quant2 quant3 Calculate original concentration (mg/mL or M) quant2->quant3

Caption: Workflow for the quantitative shake-flask solubility method.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to ensure equilibrium is reached (typically 24 to 72 hours).[13]

  • Phase Separation: Remove the vials and allow them to stand at the same constant temperature for the solid to settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, filter the aliquot through a syringe filter (e.g., 0.45 µm, solvent-compatible) or centrifuge the vial and sample from the top layer.[18]

  • Analysis: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC). Quantify the concentration of the dissolved compound using a validated analytical method.

Analytical Quantification Methods:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high specificity and sensitivity.[1][19] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic acid) is a common starting point. A calibration curve must be prepared using standard solutions of known concentrations.[18]

  • UV-Vis Spectrophotometry: If the compound has a distinct UV chromophore and the solvent does not interfere, this can be a rapid method.[20] A wavelength of maximum absorbance (λ_max) should be determined, and a standard curve must be generated to relate absorbance to concentration (Beer's Law).

Data Summary and Solvent Selection

The results of quantitative solubility studies should be compiled into a clear, comparative format.

Table 1: Experimentally Determined Solubility of this compound

Solvent Solvent Type Temperature (°C) Solubility (mg/mL) Analytical Method
Water (pH 7.0) Polar Protic 25 HPLC
0.1 M HCl (pH ~1) Aqueous Acidic 25 HPLC
0.1 M NaOH (pH ~13) Aqueous Basic 25 HPLC
Methanol Polar Protic 25 HPLC
Ethanol Polar Protic 25 HPLC
Acetone Polar Aprotic 25 HPLC
Acetonitrile Polar Aprotic 25 HPLC
Ethyl Acetate Moderately Polar 25 HPLC
Dichloromethane Nonpolar 25 HPLC

| Toluene | Nonpolar | 25 | | HPLC |

Guide to Solvent Selection for Recrystallization

An ideal solvent for purification via recrystallization should dissolve the compound completely at an elevated temperature but poorly at a low temperature.[5][21] Based on the predicted structure:

  • Good Candidates: Alcohols (ethanol, methanol) or mixtures like ethanol/water are often good choices for carboxylic acids.[5][22]

  • Procedure: Dissolve the compound in a minimal amount of boiling solvent. If the solution is colored, activated carbon can be added. Hot filter the solution to remove insoluble impurities, then allow it to cool slowly to form pure crystals.

Conclusion

References

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An In-depth Technical Guide to 2-Thiophen-2-ylmethyl-benzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Thiophen-2-ylmethyl-benzoic acid, a heterocyclic aromatic carboxylic acid. While the specific historical discovery of this compound is not extensively documented in publicly accessible records, its structural components, a thiophene ring linked by a methylene bridge to a benzoic acid moiety, place it within a class of compounds of significant interest to medicinal and materials science research. This guide will cover its fundamental physicochemical properties, plausible synthetic routes based on established organic chemistry principles, detailed analytical characterization, and explore its potential biological activities and applications based on the known pharmacology of related thiophene and benzoic acid derivatives.

Introduction

This compound (CAS No. 62636-87-7) is an organic compound featuring a versatile scaffold that combines the structural features of both thiophene and benzoic acid.[1] Thiophene and its derivatives are known to be important pharmacophores in a variety of clinically used drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. Similarly, benzoic acid derivatives are prevalent in pharmaceutical and industrial applications. The unique combination of these two moieties in this compound suggests a potential for novel chemical and biological properties. This guide aims to consolidate the available information and provide a foundational understanding of this compound for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are not widely published, these values are based on available information and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62636-87-7[1]
Molecular Formula C₁₂H₁₀O₂S[1]
Molecular Weight 218.28 g/mol [1]
Appearance Expected to be a solidGeneral knowledge of similar compounds
Melting Point Not available
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Solubility in water is likely to be low.[2]
pKa Estimated to be around 4-5 (carboxylic acid)General knowledge of benzoic acids

Plausible Synthetic Routes

Proposed Synthesis Workflow: Alkylation of a Benzoate Precursor

A robust synthetic approach would involve the esterification of a 2-halomethyl benzoic acid, followed by a nucleophilic substitution with a thiophene-based nucleophile, and subsequent hydrolysis of the ester to yield the final carboxylic acid. A more direct route could be the alkylation of a benzene-derived nucleophile with 2-(chloromethyl)thiophene.

Experimental Protocol: Synthesis via Alkylation of a Phenyl Grignard Reagent

This protocol describes a plausible multi-step synthesis starting from 2-bromobenzoic acid.

Step 1: Esterification of 2-Bromobenzoic Acid

  • In a round-bottom flask, dissolve 2-bromobenzoic acid (1.0 eq) in methanol (10-20 eq).

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product, methyl 2-bromobenzoate, with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Grignard Formation and Alkylation

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of methyl 2-bromobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

  • Slowly add a solution of 2-(chloromethyl)thiophene (1.1 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

Step 3: Hydrolysis to this compound

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude methyl 2-(thiophen-2-ylmethyl)benzoate.

  • To the crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of methanol and water.

  • Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford this compound.

Caption: Plausible multi-step synthesis of this compound.

Analytical Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the thiophene and benzene rings, a singlet for the methylene bridge protons, and a broad singlet for the carboxylic acid proton. The aromatic region will likely display complex splitting patterns due to the ortho-substitution on the benzoic acid moiety.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carboxyl carbon, the methylene carbon, and the aromatic carbons of both rings. The chemical shifts of the aromatic carbons will be influenced by the substitution pattern.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), C-H stretches of the aromatic rings, and C-S stretching vibrations from the thiophene ring.[4]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show losses of the carboxyl group and fragmentation of the thiophene and benzene rings.

Potential Biological Activities and Applications

While specific biological studies on this compound are not widely reported, the known pharmacological profiles of its constituent moieties provide a basis for predicting its potential activities.

Anti-inflammatory Potential

Many thiophene-containing compounds exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[5] The benzoic acid moiety is also a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, it is plausible that this compound could possess anti-inflammatory activity. Further investigation into its ability to inhibit inflammatory pathways is warranted.

SignalingPathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Target_Compound 2-Thiophen-2-ylmethyl- benzoic acid (Hypothesized) Target_Compound->COX_Enzymes Inhibition?

Caption: Hypothesized anti-inflammatory mechanism of action.

Antimicrobial Activity

Thiophene derivatives have been extensively studied for their antibacterial and antifungal activities.[6][7] The sulfur atom in the thiophene ring is often crucial for its biological effects. The combination with a benzoic acid group could lead to compounds with a unique spectrum of antimicrobial action. Screening of this compound against a panel of pathogenic bacteria and fungi could reveal its potential as a novel antimicrobial agent.

Anticancer and Other Potential Applications

Some thiophene-containing molecules have shown promise as anticancer agents by interfering with various cellular signaling pathways.[8] Furthermore, the structural scaffold of this compound could serve as a versatile starting material for the synthesis of more complex molecules with diverse therapeutic or material science applications.

Conclusion

This compound represents a molecule with significant, yet largely unexplored, potential. While its historical discovery and detailed characterization are not well-documented, its structure suggests straightforward synthetic accessibility and a high probability of interesting biological activities. This technical guide provides a foundational framework for researchers interested in synthesizing, characterizing, and evaluating this compound for applications in drug discovery and materials science. Further experimental work is necessary to fully elucidate its properties and potential.

References

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Methodological & Application

Protocol and Application Notes for the Decarboxylative Suzuki-Miyaura Cross-Coupling of 2-(Thiophen-2-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction and Scientific Context

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures.[1][2] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Traditional Suzuki-Miyaura protocols typically involve the coupling of an organohalide with an organoboron reagent.[3] However, the evolution of this methodology has led to the development of innovative strategies that expand its substrate scope and improve its overall efficiency and environmental profile.

One such advancement is the decarboxylative cross-coupling, which utilizes readily available and often inexpensive carboxylic acids as arylating partners in place of aryl halides.[4] This transformation proceeds with the extrusion of carbon dioxide (CO₂), offering a powerful and convergent approach to biaryl synthesis.[5]

This application note focuses on a specific and synthetically valuable substrate: 2-(thiophen-2-ylmethyl)benzoic acid . This molecule contains two key structural features:

  • A thiophene ring , a sulfur-containing heterocycle that is a well-established pharmacophore in numerous drug candidates.

  • A benzoic acid moiety, which serves as the reactive site for the decarboxylative coupling.

The primary challenge in coupling substrates like 2-(thiophen-2-ylmethyl)benzoic acid lies in managing the potential for the sulfur atom of the thiophene ring to coordinate with and deactivate the palladium catalyst. Therefore, careful selection of the catalyst system, including the supporting ligand, is critical for achieving high yields and reaction efficiency. This guide provides a field-tested protocol that addresses these challenges, enabling the reliable synthesis of novel biaryl products.

Mechanistic Pathway and Key Experimental Considerations

The decarboxylative Suzuki-Miyaura coupling follows a catalytic cycle that differs from the classical pathway. The process is generally understood to proceed through the formation of an aryl-palladium intermediate via the extrusion of CO₂ from a palladium carboxylate complex.

The proposed catalytic cycle can be visualized as follows:

Suzuki_Decarboxylative_Cycle Catalytic Cycle for Decarboxylative Suzuki Coupling Pd0 Pd(0)L_n ArCOOH Ar-COOH (2-(Thiophen-2-ylmethyl)benzoic Acid) ArCOOPd [ArCOO-Pd(II)-L_n]+ ArCOOH->ArCOOPd  Coordination  (Oxidant/Co-catalyst may assist) ArPd Ar-Pd(II)-L_n (Aryl-Palladium Intermediate) ArCOOPd->ArPd Decarboxylation (-CO₂) Transmetalation [Ar-Pd(II)-Ar']-L_n ArPd->Transmetalation Transmetalation ArBOH Ar'-B(OH)₂ (Arylboronic Acid) ArBOH->Transmetalation Base Base Base->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Transmetalation->Product

Caption: Proposed catalytic cycle for the decarboxylative Suzuki-Miyaura coupling.

Key Considerations for Protocol Design:

  • Catalyst and Ligand Selection: The presence of the thiophene sulfur atom necessitates a robust catalyst system. Electron-rich, bulky phosphine ligands such as SPhos or RuPhos are highly recommended. These ligands form stable complexes with palladium, promoting the desired catalytic activity while mitigating catalyst poisoning by the sulfur heteroatom.[6] Palladium acetate (Pd(OAc)₂) is a common and effective precursor.

  • Base and Solvent System: The choice of base is critical for facilitating the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. A mixed solvent system, such as THF/water or Dioxane/water, is typically employed to ensure the solubility of both the organic substrates and the inorganic base.[6]

  • Decarboxylation Mediator: The decarboxylation of aromatic carboxylic acids can be challenging and often requires high temperatures. To facilitate this step under milder conditions, a co-catalyst or mediator, such as a silver(I) or copper(I) salt, is frequently used.[4][5] These agents are thought to assist in the formation of the initial metal carboxylate and promote the subsequent CO₂ extrusion.

Optimized Experimental Protocol

This protocol details the procedure for the decarboxylative coupling of 2-(thiophen-2-ylmethyl)benzoic acid with a representative partner, 4-methoxyphenylboronic acid.

Materials and Reagents
ReagentPuritySupplierNotes
2-(Thiophen-2-ylmethyl)benzoic acid≥98%Commercial SourceStarting material
4-Methoxyphenylboronic acid≥98%Commercial SourceCoupling partner
Palladium(II) Acetate (Pd(OAc)₂)≥99%Commercial SourceCatalyst precursor
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)≥98%Commercial SourceLigand
Silver(I) Carbonate (Ag₂CO₃)≥99%Commercial SourceCo-catalyst / Oxidant
Potassium Carbonate (K₂CO₃)≥99%Commercial SourceBase
1,4-DioxaneAnhydrousCommercial SourceSolvent
WaterDeionizedIn-houseCo-solvent
Ethyl AcetateACS GradeCommercial SourceFor extraction
BrineN/AIn-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial SourceFor drying
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography
Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: - Benzoic Acid Derivative - Boronic Acid - Base & Co-catalyst B Add Reagents to Reaction Flask A->B D Evacuate & Backfill Flask with Argon B->D C Degas Solvent E Add Degassed Solvent C->E D->E F Add Catalyst & Ligand E->F G Heat to 100 °C and Stir for 12-24h F->G H Monitor by TLC/LC-MS G->H H->G Continue if incomplete I Cool to RT & Quench H->I Upon completion J Perform Liquid-Liquid Extraction I->J K Dry Organic Layer & Concentrate J->K L Purify by Column Chromatography K->L

Caption: Step-by-step experimental workflow from preparation to purification.

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL oven-dried Schlenk flask, add 2-(thiophen-2-ylmethyl)benzoic acid (1.0 mmol, 218.3 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg), and silver(I) carbonate (Ag₂CO₃, 1.0 mmol, 275.7 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and deionized water (total 10 mL). Degas the solvent mixture by bubbling argon through it for 20 minutes. Using a syringe, add the degassed solvent to the reaction flask.

  • Catalyst Addition: In a separate vial, quickly weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) and add them to the reaction mixture under a positive flow of argon.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure biaryl product.

Representative Data and Results

The optimized conditions for this protocol are summarized below. These parameters have been selected to maximize yield while addressing the specific challenges posed by the thiophene-containing substrate.

Optimized Reaction Conditions
ParameterConditionRationale
Catalyst Pd(OAc)₂ (2 mol%)A reliable and common Pd(II) precursor for cross-coupling reactions.
Ligand SPhos (4 mol%)A bulky, electron-rich ligand that prevents catalyst deactivation by the thiophene sulfur.[6]
Base K₂CO₃ (2.0 equiv.)Effective base for the transmetalation step.
Co-catalyst Ag₂CO₃ (1.0 equiv.)Acts as an oxidant and mediator to facilitate the rate-determining decarboxylation step.[5]
Solvent 1,4-Dioxane / H₂O (4:1)A polar aprotic solvent system that solubilizes both organic and inorganic reagents.[6]
Temperature 100 °CProvides sufficient thermal energy for efficient decarboxylation without significant side reactions.
Time 12 - 24 hoursTypical reaction time for complete conversion.
Expected Yield 70 - 85%Based on similar decarboxylative couplings reported in the literature.
Characterization Data for the Product: 4-methoxy-2'-(thiophen-2-ylmethyl)-1,1'-biphenyl
AnalysisExpected Result
Appearance Pale yellow oil or low-melting solid
¹H NMR (400 MHz, CDCl₃)δ 7.40-7.20 (m, 5H, Ar-H), 7.15 (d, J = 5.1 Hz, 1H, Th-H), 6.95-6.85 (m, 4H, Ar-H & Th-H), 4.15 (s, 2H, -CH₂-), 3.80 (s, 3H, -OCH₃). (Hypothetical data based on similar structures[7][8])
¹³C NMR (101 MHz, CDCl₃)δ 159.0, 141.5, 140.0, 135.0, 131.0, 130.5, 129.0, 127.0, 125.5, 124.0, 114.0, 55.3, 38.0. (Hypothetical data based on similar structures[7][8])
HRMS (ESI) m/z: [M+H]⁺ Calculated for C₁₈H₁₇OS: 281.1000; Found: 281.1005.

Conclusion

This application note provides a robust and reliable protocol for the decarboxylative Suzuki-Miyaura cross-coupling of 2-(thiophen-2-ylmethyl)benzoic acid. By employing a carefully selected palladium catalyst system with a bulky phosphine ligand and a silver(I) mediator, this method successfully overcomes the inherent challenges associated with sulfur-containing substrates and aromatic decarboxylation. This protocol offers a valuable synthetic tool for researchers and professionals in drug development and materials science, enabling access to a diverse range of novel biaryl compounds that would be challenging to synthesize using traditional methods.

References

  • Yilmaz, I., & Çetinkaya, B. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]

  • Arshad, N., et al. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. ScienceDirect. [Link]

  • Gabbiani, C., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. [Link]

  • Wang, D., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. [Link]

  • Malapit, C. A., & Organ, M. G. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]

  • Arts, F., et al. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications (RSC Publishing). [Link]

  • Wang, D., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. [Link]

  • Zhang, M., et al. (2025). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. ResearchGate. [Link]

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  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Wikipedia. [Link]

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  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Bandar, J. S., et al. (2019). Enantioselective Synthesis of Biaryl Atropisomers via the Addition of Thiophenols into Aryl-Naphthoquinones. PMC - NIH. [Link]

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]

  • Zhou, S., et al. (2025). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. ResearchGate. [Link]

  • Zhou, S., et al. (2023). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Bentham Science. [Link]

  • Kumar, A., & Kumar, S. (2014). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. ResearchGate. [Link]

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Application Notes and Protocols for 2-Thiophen-2-ylmethyl-benzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Thiophene Moieties in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds, particularly those containing the thiophene ring, have emerged as a cornerstone for the development of new-generation pesticides.[1][2] The thiophene moiety, a sulfur-containing five-membered aromatic heterocycle, is considered a bioisostere of the benzene ring and is a privileged scaffold in medicinal and agrochemical sciences.[1] Its presence in a molecule can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity, often leading to enhanced biological activity. Thiophene derivatives have demonstrated a broad spectrum of agrochemical applications, including potent fungicidal, herbicidal, and insecticidal activities.[1][2]

This technical guide focuses on a specific, yet versatile, building block: 2-Thiophen-2-ylmethyl-benzoic acid (CAS 62636-87-7).[3] While direct, commercialized applications of this exact molecule in agrochemicals are not extensively documented in publicly available literature, its structural features—a reactive carboxylic acid group and the thiophene-phenyl scaffold—make it a highly promising precursor for the synthesis of novel active ingredients. This document will provide a comprehensive overview of the potential applications of this compound, supported by evidence from closely related thiophene derivatives. Furthermore, it will present a detailed, hypothetical, yet scientifically grounded, protocol for the synthesis of a novel potential fungicide derived from this starting material.

Core Rationale: Why this compound is a Promising Agrochemical Precursor

The potential of this compound as a scaffold for new agrochemicals is rooted in the established bioactivity of its constituent parts. The thiophene ring is a well-known toxophore in numerous commercial pesticides. For instance, derivatives of thiophene-2-carboxylic acid have been patented for their herbicidal properties.

The benzoic acid moiety, on the other hand, offers a convenient handle for synthetic modification. The carboxylic acid group can be readily converted into a variety of functional groups, such as esters, amides, and hydrazones, allowing for the systematic exploration of structure-activity relationships (SAR). This versatility is crucial in the optimization of a lead compound to enhance its efficacy, selectivity, and environmental profile.

The methylene bridge connecting the thiophene and phenyl rings provides rotational flexibility, which can be advantageous for optimal binding to the target site in a pest or weed. This combination of a proven toxophore, a versatile chemical handle, and favorable structural dynamics positions this compound as an ideal starting point for the discovery of new agrochemicals.

Hypothetical Application: Synthesis of a Novel Fungicide

Based on the known fungicidal activity of thiophene amides and nicotinamide derivatives,[4][5] we propose a synthetic route to a novel potential fungicide starting from this compound. The proposed target molecule is an amide derivative, incorporating a substituted aniline, a common feature in many commercial fungicides.

Proposed Synthetic Scheme

The proposed synthesis involves a two-step process:

  • Activation of the carboxylic acid of this compound to form an acyl chloride.

  • Coupling of the acyl chloride with a substituted aniline to yield the final amide product.

G start This compound intermediate 2-Thiophen-2-ylmethyl-benzoyl chloride start->intermediate Acyl Chloride Formation final N-(substituted)-2-(thiophen-2-ylmethyl)benzamide (Potential Fungicide) intermediate->final Amide Coupling reagent1 SOCl2 or (COCl)2 reagent1->start reagent2 Substituted Aniline, Base (e.g., Et3N) reagent2->intermediate

Caption: Proposed synthetic pathway for a novel fungicide.

Experimental Protocols

Protocol 1: Synthesis of 2-Thiophen-2-ylmethyl-benzoyl chloride (Intermediate)

Objective: To activate the carboxylic acid of this compound for subsequent amide coupling.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM or toluene to dissolve the starting material.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of DMF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2-Thiophen-2-ylmethyl-benzoyl chloride is a viscous oil or solid and can be used in the next step without further purification.

Causality behind Experimental Choices:

  • Inert Atmosphere: The acyl chloride intermediate is moisture-sensitive and can hydrolyze back to the carboxylic acid. An inert atmosphere prevents this side reaction.

  • Excess Thionyl/Oxalyl Chloride: Using a slight excess ensures the complete conversion of the carboxylic acid to the acyl chloride.

  • Reflux: Heating the reaction mixture increases the reaction rate and drives the reaction to completion.

Protocol 2: Synthesis of N-(substituted)-2-(thiophen-2-ylmethyl)benzamide (Final Product)

Objective: To synthesize the target amide with potential fungicidal activity.

Materials:

  • 2-Thiophen-2-ylmethyl-benzoyl chloride (from Protocol 1)

  • Substituted aniline (e.g., 2,6-dichloroaniline) (1.0 eq)

  • Triethylamine (Et₃N) or Pyridine as a base (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask at 0 °C.

  • Slowly add a solution of 2-Thiophen-2-ylmethyl-benzoyl chloride (1.0 eq) in anhydrous DCM to the aniline solution dropwise.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-(substituted)-2-(thiophen-2-ylmethyl)benzamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness and Self-Validation:

  • The progress of each reaction step should be meticulously monitored by TLC to ensure the consumption of starting materials and the formation of the product.

  • The final product's identity and purity must be confirmed by spectroscopic methods. The obtained spectral data should be consistent with the proposed structure.

Data Presentation: Expected Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance (Expected)
This compoundC₁₂H₁₀O₂S218.28White to off-white solid
N-(2,6-dichlorophenyl)-2-(thiophen-2-ylmethyl)benzamideC₁₈H₁₃Cl₂NOS378.28White to pale yellow solid

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup1 Work-up 1 cluster_coupling Amide Coupling cluster_workup2 Work-up 2 & Purification start Dissolve this compound in anhydrous solvent reagent_add Add Thionyl Chloride start->reagent_add reflux Reflux for 2-4 hours reagent_add->reflux monitor_tlc1 Monitor by TLC reflux->monitor_tlc1 evaporate Evaporate excess reagent and solvent monitor_tlc1->evaporate dissolve_aniline Dissolve aniline and base in DCM add_acyl_chloride Add acyl chloride solution dissolve_aniline->add_acyl_chloride stir Stir at room temperature add_acyl_chloride->stir monitor_tlc2 Monitor by TLC stir->monitor_tlc2 wash Wash with HCl, NaHCO3, brine monitor_tlc2->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize (NMR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of the potential fungicide.

Conclusion and Future Directions

This compound represents a valuable and underexplored starting material for the synthesis of novel agrochemicals. Its inherent structural features, combined with the ease of derivatization of its carboxylic acid group, provide a robust platform for generating diverse libraries of compounds for biological screening. The detailed protocol provided herein for the synthesis of a potential fungicide serves as a template for the exploration of other derivatives, such as esters and hydrazones, which may exhibit herbicidal or insecticidal properties. Further research, including broad biological screening and SAR studies, is warranted to fully unlock the potential of this versatile building block in the development of next-generation crop protection agents.

References

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. 2022;27(24):8700.

  • 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molbank. 2021;2021(4):M1294.

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. National Center for Biotechnology Information.

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. European Journal of Medicinal Chemistry. 2015;101:559-571.

  • Synthesis and Herbicidal Activities of 5-Benzyloxymethyl-3-(thiophen-5-yl)-1,2-isoxazoline and Their Related Derivatives. ResearchGate.

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. 2011;7:1628-1633.

  • Biological Activities of Thiophenes. Encyclopedia.pub.

  • This compound. Santa Cruz Biotechnology.

  • Compound 4-({2-[(thiophen-2-yl)acetyl]hydrazinylidene}methyl)benzoic acid. ChemDiv.

  • Synthesis and Insecticidal Activity of 2, 3-Dihydrobenzo[b]furan-3-yl and 2, 3-Dihydrobenzo[b]-thiophen-3-yl Chrysanthemates. Semantic Scholar.

  • 2-Methyl-5-(thiophen-2-yl)benzoic acid. Benchchem.

  • US4902826A - Process for the preparation of 2-arylthiobenzoic acids. Google Patents.

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.

  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI.

  • Thiophen-2-yl benzoate. PubChem.

  • Ovicidal and Insecticidal Activities of Pyriproxyfen Derivatives with an Oxime Ester Group. National Center for Biotechnology Information.

  • Design, synthesis and herbicidal activity of 2-(2-oxo-3-phenyl-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acids. ResearchGate.

  • 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid. Santa Cruz Biotechnology.

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.

Sources

The Strategic Role of 2-(Thiophen-2-ylmethyl)benzoic Acid in Pharmaceutical Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the thiophene ring stands out as a privileged scaffold, integral to the structure of numerous FDA-approved drugs. Its unique electronic and steric properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules. Within this chemical space, 2-(Thiophen-2-ylmethyl)benzoic acid (CAS 62636-87-7) emerges as a pivotal intermediate, offering a versatile platform for the synthesis of a range of pharmaceutical agents. This technical guide provides an in-depth exploration of its synthesis, characterization, and application, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Thiophene Moiety in Drug Design

The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is a bioisostere of the benzene ring. This structural similarity allows it to mimic phenyl groups in interactions with biological targets while often conferring improved metabolic stability and solubility. The incorporation of thiophene moieties is a well-established strategy in drug design, leading to compounds with a wide array of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties. 2-(Thiophen-2-ylmethyl)benzoic acid, possessing both the thiophene and benzoic acid functionalities, serves as a valuable building block for introducing this important heterocyclic system into more complex molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-(Thiophen-2-ylmethyl)benzoic acid is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 62636-87-7Santa Cruz Biotechnology[1]
Molecular Formula C₁₂H₁₀O₂SSanta Cruz Biotechnology[1]
Molecular Weight 218.28 g/mol Santa Cruz Biotechnology[1]
Appearance Off-white to light yellow solid (Expected)Inferred from related compounds
Melting Point Not explicitly reported; expected to be a crystalline solidN/A
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOInferred from related compounds

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the thiophene and benzene rings, typically in the range of δ 7.0-8.0 ppm. A singlet corresponding to the methylene (-CH₂-) protons would likely appear around δ 4.0-4.5 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (around 170 ppm), the aromatic carbons of both rings (in the region of 120-140 ppm), and the methylene carbon (around 35-45 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. The spectrum will also show C-H stretching and C=C bending vibrations characteristic of the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z 218. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and cleavage of the bond between the methylene group and the thiophene ring.

Synthesis of 2-(Thiophen-2-ylmethyl)benzoic Acid: A Representative Protocol

While a specific, universally adopted protocol for the synthesis of 2-(Thiophen-2-ylmethyl)benzoic acid is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on established organometallic cross-coupling reactions. A Grignard-based approach is a robust and scalable method for this transformation.

Proposed Synthetic Pathway: Grignard Reaction and Carboxylation

This two-step synthesis involves the formation of a Grignard reagent from 2-(chloromethyl)thiophene, followed by its reaction with a suitable benzoic acid derivative.

Synthesis_Pathway Thiophene 2-(Chloromethyl)thiophene Grignard 2-(Thienylmethyl)magnesium chloride (Grignard Reagent) Thiophene->Grignard in THF Mg Magnesium (Mg) Mg->Grignard Intermediate Intermediate Salt Grignard->Intermediate Benzoic_Acid_Deriv 2-Carboxy- phenylmagnesium bromide Benzoic_Acid_Deriv->Intermediate Product 2-(Thiophen-2-ylmethyl)benzoic acid Intermediate->Product Acid_Workup Acidic Workup (e.g., HCl)

Caption: Proposed synthesis of 2-(Thiophen-2-ylmethyl)benzoic acid.

Detailed Experimental Protocol

Materials:

  • 2-(Chloromethyl)thiophene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 2-Bromobenzoic acid

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

Step 1: Preparation of 2-(Thienylmethyl)magnesium chloride (Grignard Reagent)

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous THF to cover the magnesium.

  • Dissolve 2-(chloromethyl)thiophene (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the 2-(chloromethyl)thiophene solution to the flask to initiate the reaction. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

  • Once the reaction has started, add the remaining 2-(chloromethyl)thiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Formation of 2-(Thiophen-2-ylmethyl)benzoic acid

  • In a separate flame-dried flask, cool an excess of crushed dry ice in a dry, inert solvent like THF.

  • Slowly add the prepared Grignard reagent to the dry ice slurry via a cannula under a nitrogen atmosphere. This should be done at a low temperature (e.g., -78 °C) to minimize side reactions.

  • Allow the reaction mixture to warm to room temperature overnight with stirring.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture to a pH of approximately 2 with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 2-(Thiophen-2-ylmethyl)benzoic acid.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the necessity for flame-dried glassware and anhydrous solvents to prevent quenching of the reagent.

  • Iodine Activation: A small amount of iodine is used to etch the surface of the magnesium, removing the passivating oxide layer and facilitating the initiation of the Grignard reaction.

  • Controlled Addition: The dropwise addition of the halide helps to control the exothermic reaction and prevent the formation of byproducts.

  • Carboxylation with Dry Ice: Dry ice serves as a convenient and inexpensive source of carbon dioxide for the carboxylation reaction. The low temperature helps to prevent the Grignard reagent from reacting with the newly formed carboxylate.

  • Acidic Workup: The acidic workup is necessary to protonate the carboxylate salt formed during the reaction, yielding the final carboxylic acid product.

Application as a Pharmaceutical Intermediate: The Case of Tiaprofenic Acid

Tiaprofenic acid, chemically known as 5-benzoyl-α-methyl-2-thiopheneacetic acid, is an NSAID used to treat pain and inflammation in rheumatic diseases and other musculoskeletal disorders.[2] Its mechanism of action involves the inhibition of prostaglandin synthesis.[2] The synthesis of tiaprofenic acid involves the introduction of a benzoyl group and an acetic acid moiety onto a thiophene core. A synthetic route to tiaprofenic acid starts from thiophene, which is first acylated with propionic anhydride to form 2-propionyl thiophene.[1] This is then further functionalized.

Tiaprofenic_Acid_Synthesis Thiophene Thiophene Propionyl_Thiophene 2-Propionyl Thiophene Thiophene->Propionyl_Thiophene Propionic Anhydride Thiopheneacetic_Acid_Deriv α-Methyl-2-thiopheneacetic acid Propionyl_Thiophene->Thiopheneacetic_Acid_Deriv Multi-step conversion Tiaprofenic_Acid Tiaprofenic Acid Thiopheneacetic_Acid_Deriv->Tiaprofenic_Acid Friedel-Crafts Acylation with Benzoyl Chloride

Caption: Simplified synthetic pathway to Tiaprofenic Acid.

The structural resemblance between 2-(Thiophen-2-ylmethyl)benzoic acid and intermediates in the synthesis of tiaprofenic acid highlights its potential as a versatile building block for the development of novel NSAIDs and other therapeutic agents. The presence of both the thiophene and benzoic acid moieties allows for a variety of chemical modifications to explore structure-activity relationships and optimize drug properties.

Conclusion and Future Perspectives

2-(Thiophen-2-ylmethyl)benzoic acid represents a valuable and strategically important intermediate for the synthesis of complex pharmaceutical molecules. Its synthesis, achievable through robust and scalable methods like the Grignard reaction, provides access to a key building block for incorporating the pharmacologically significant thiophene scaffold. While its direct application in a marketed drug is not explicitly detailed, its structural relationship to intermediates for drugs like tiaprofenic acid underscores its potential in drug discovery and development. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the exploration of versatile intermediates such as 2-(Thiophen-2-ylmethyl)benzoic acid will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

  • Google Patents. (1990). Process for the preparation of 2-arylthiobenzoic acids. (U.S. Patent No. 4,902,826).
  • Google Patents. (2012). Preparation method of tiaprofenic acid. (Chinese Patent No. CN102659754A).
  • PubChem. (n.d.). Tiaprofenic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Chloromethylthiophene. Retrieved from [Link]

  • Google Patents. (2014). Synthesis method of 2-thiopheneethanol. (Chinese Patent No. CN103896909A).
  • Yakhak Hoeji. (1989). Synthesis of Tiaprofenic Acid. Retrieved from [Link]

Sources

Derivatization of 2-Thiophen-2-ylmethyl-benzoic acid for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungshinweis

Strategische Derivatisierung von 2-(Thiophen-2-ylmethyl)benzoesäure für Bibliotheken zum biologischen Screening

Autor: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 21. Januar 2026 Dokument-ID: AN-TB2026-0121

Zusammenfassung

Thiophen und seine Derivate sind anerkannte privilegierte Gerüste in der medizinischen Chemie und bilden den Kern zahlreicher von der FDA zugelassener Medikamente.[1][2] Ihre strukturelle Vielseitigkeit und ihre Fähigkeit, an eine Vielzahl biologischer Ziele zu binden, machen sie zu attraktiven Ausgangspunkten für die Arzneimittelentwicklung.[3][4][5] Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die systematische Derivatisierung von 2-(Thiophen-2-ylmethyl)benzoesäure (CAS 62636-87-7)[6], einem vielseitigen Baustein zur Erstellung von Wirkstoffbibliotheken. Wir konzentrieren uns auf die Umwandlung der Carbonsäurefunktionalität in zwei wichtige chemische Klassen: Amide und Ester. Darüber hinaus stellen wir etablierte Protokolle für das anschließende biologische Screening dieser neuartigen Verbindungen bereit, um ihre zytotoxische und antimikrobielle Aktivität zu bewerten.

Einführung: Die Bedeutung des Thiophen-Kerns

Der Thiophenring ist ein fünfgliedriger aromatischer Heterozyklus, der ein Schwefelatom enthält.[7][8] Er gilt als Bioisoster des Benzolrings, was bedeutet, dass er diesen in biologisch aktiven Molekülen ersetzen kann, ohne die Aktivität signifikant zu verändern, während er gleichzeitig die physikochemischen Eigenschaften wie Löslichkeit und Metabolismus moduliert.[8] Die Präsenz des Schwefelatoms und des aromatischen π-Elektronensystems ermöglicht vielfältige Wechselwirkungen mit biologischen Makromolekülen, was zur breiten Palette an beobachteten pharmakologischen Aktivitäten beiträgt, darunter entzündungshemmende, krebsbekämpfende, antivirale und antimikrobielle Eigenschaften.[5][8][9]

Die Ausgangsverbindung, 2-(Thiophen-2-ylmethyl)benzoesäure, bietet einen idealen Ausgangspunkt für die Diversifizierung. Sie kombiniert den Thiophen-Pharmakophor mit einer Benzoesäure, deren Carboxylgruppe (-COOH) ein reaktiver Ankerpunkt für die Anbringung einer Vielzahl von funktionellen Gruppen ist.

Strategien zur Derivatisierung

Die primäre Strategie zur Diversifizierung von 2-(Thiophen-2-ylmethyl)benzoesäure ist die Funktionalisierung der Carboxylgruppe. Dies ermöglicht die Erstellung von Amid- und Ester-Bibliotheken, zwei der am häufigsten vorkommenden funktionellen Gruppen in zugelassenen Arzneimitteln.

Synthese von Amiden: Bildung der Amidbindung

Die Amidbindung ist ein Eckpfeiler der medizinischen Chemie. Ihre Bildung aus einer Carbonsäure und einem Amin erfordert die Aktivierung der Carboxylgruppe, um sie anfälliger für einen nukleophilen Angriff durch das Amin zu machen. Moderne Kupplungsreagenzien ermöglichen diese Umwandlung unter milden Bedingungen mit hohen Ausbeuten und breiter Substratkompatibilität.[10]

Kausale Begründung der Methodik: Wir wählen eine auf Carbodiimid basierende Kupplungsmethode (z. B. mit EDC in Kombination mit HOBt) oder eine auf Boratester basierende Methode.[11][12] Diese Methoden sind vorteilhaft, da sie bei Raumtemperatur ablaufen, was den Abbau empfindlicher funktioneller Gruppen minimiert, und die Aufreinigung der Produkte durch einfache wässrige Extraktion und Chromatographie unkompliziert ist.

Synthese von Estern: Fischer-Veresterung

Die Fischer-Veresterung ist eine klassische und zuverlässige Methode zur Synthese von Estern aus Carbonsäuren und Alkoholen unter saurer Katalyse.[13][14]

Kausale Begründung der Methodik: Die Reaktion ist eine Gleichgewichtsreaktion.[15] Um das Gleichgewicht in Richtung des Esterprodukts zu verschieben, wird typischerweise der Alkohol im Überschuss verwendet oder das als Nebenprodukt entstehende Wasser entfernt, oft durch azeotrope Destillation mit einem geeigneten Lösungsmittel wie Toluol.[13] Diese Methode ist kostengünstig, skalierbar und für eine Vielzahl von primären und sekundären Alkoholen geeignet.

Experimentelle Protokolle: Synthese

Die folgenden Protokolle sind als allgemeine Verfahren konzipiert und können für eine Vielzahl von Aminen und Alkoholen angepasst werden, um eine diverse Bibliothek von Derivaten zu erstellen.

Protokoll: Allgemeine Vorgehensweise zur Amidsynthese

Reagenzien und Materialien:

  • 2-(Thiophen-2-ylmethyl)benzoesäure

  • Ausgewähltes primäres oder sekundäres Amin (1,1 Äquivalente)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-Hydrochlorid (EDC·HCl) (1,2 Äquivalente)

  • Hydroxybenzotriazol (HOBt) (1,2 Äquivalente)

  • N,N-Diisopropylethylamin (DIPEA) (3,0 Äquivalente)

  • Wasserfreies Dichlormethan (DCM) oder Dimethylformamid (DMF)

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • 1 M Salzsäure (HCl)

  • Magnesiumsulfat (MgSO₄)

  • Magnetrührer, Rundkolben, Standardglasgeräte

Schritt-für-Schritt-Anleitung:

  • Reaktionseinrichtung: Lösen Sie 2-(Thiophen-2-ylmethyl)benzoesäure (1,0 Äquivalent), das ausgewählte Amin (1,1 Äquivalente) und HOBt (1,2 Äquivalente) in wasserfreiem DCM.

  • Basenzugabe: Kühlen Sie die Lösung in einem Eisbad auf 0 °C und geben Sie DIPEA (3,0 Äquivalente) zu.

  • Aktivierung: Geben Sie EDC·HCl (1,2 Äquivalente) portionsweise unter Rühren hinzu.

  • Reaktion: Entfernen Sie das Eisbad und lassen Sie die Reaktion bei Raumtemperatur 12-18 Stunden rühren. Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Kochsalzlösung (Brine).

  • Trocknung und Aufreinigung: Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum. Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Kieselgel.

  • Charakterisierung: Bestätigen Sie die Struktur des reinen Amids mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie (MS).

Protokoll: Allgemeine Vorgehensweise zur Estersynthese (Fischer-Veresterung)

Reagenzien und Materialien:

  • 2-(Thiophen-2-ylmethyl)benzoesäure

  • Ausgewählter Alkohol (als Lösungsmittel oder 5-10 Äquivalente)

  • Konzentrierte Schwefelsäure (H₂SO₄) (katalytische Menge, z. B. 3-5 Tropfen)

  • Toluol (optional, für azeotrope Wasserentfernung)

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Natriumsulfat (Na₂SO₄)

  • Dean-Stark-Apparatur (optional), Rückflusskühler, Heizmantel

Schritt-für-Schritt-Anleitung:

  • Reaktionseinrichtung: Lösen oder suspendieren Sie 2-(Thiophen-2-ylmethyl)benzoesäure (1,0 Äquivalent) im ausgewählten Alkohol (Überschuss). Bei Verwendung eines teuren Alkohols lösen Sie die Säure und den Alkohol (1,5 Äquivalente) in Toluol und verwenden eine Dean-Stark-Apparatur.

  • Katalysatorzugabe: Geben Sie vorsichtig eine katalytische Menge konzentrierter Schwefelsäure hinzu.[16]

  • Reaktion: Erhitzen Sie die Mischung unter Rückfluss für 4-24 Stunden. Überwachen Sie die Reaktion mittels DC.

  • Aufarbeitung: Kühlen Sie die Mischung auf Raumtemperatur ab und entfernen Sie den überschüssigen Alkohol/Toluol im Vakuum. Lösen Sie den Rückstand in Ethylacetat.

  • Neutralisation: Waschen Sie die organische Lösung vorsichtig mit gesättigter NaHCO₃-Lösung, bis die Gasentwicklung aufhört, gefolgt von Wasser und Kochsalzlösung.

  • Trocknung und Aufreinigung: Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum. Reinigen Sie den Rohester mittels Säulenchromatographie.

  • Charakterisierung: Bestätigen Sie die Struktur des reinen Esters mittels ¹H-NMR, ¹³C-NMR und MS.

Workflow-Visualisierungen

G cluster_synthesis Synthese & Aufreinigung cluster_screening Biologisches Screening Start 2-(Thiophen-2-ylmethyl)benzoesäure Deriv Derivatisierung Start->Deriv Amide Amid-Bibliothek Deriv->Amide Amine, Kupplungs- reagenzien Ester Ester-Bibliothek Deriv->Ester Alkohole, H+ Purify Aufreinigung & Charakterisierung (Chromatographie, NMR, MS) Amide->Purify Ester->Purify Screen Primäres Screening Panel Purify->Screen Cyto Zytotoxizitäts-Assay (MTT) Screen->Cyto Micro Antimikrobieller Assay (MIC) Screen->Micro Hit Hit-Identifizierung & Validierung Cyto->Hit Micro->Hit

Abbildung 1: Allgemeiner Workflow von der Synthese bis zur Hit-Identifizierung.

G reac1 R-COOH (Säure) reac2 R'-NH₂ (Amin) prod R-CO-NHR' (Amid) reac1->prod reac2->prod mid->prod EDC, HOBt, Base DCM, RT

Abbildung 2: Schematische Darstellung der Amidkupplungsreaktion.

Protokolle zum biologischen Screening

Nach der Synthese und Charakterisierung muss die Bibliothek auf biologische Aktivität gescreent werden. Basierend auf der bekannten Pharmakologie von Thiophen-Derivaten[17][18] schlagen wir ein primäres Screening-Panel vor, das Zytotoxizitäts- und antimikrobielle Assays umfasst.

Protokoll: Zytotoxizitäts-Screening mittels MTT-Assay

Dieser kolorimetrische Assay misst die metabolische Aktivität von Zellen als Indikator für die Zelllebensfähigkeit nach Behandlung mit den Testverbindungen.[3]

Materialien:

  • Humane Krebszelllinie (z. B. HeLa, A549)

  • Vollständiges Kulturmedium (z. B. DMEM mit 10 % FBS)

  • Testverbindungen (in DMSO gelöst)

  • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • Lysispuffer (z. B. DMSO oder isopropanolhaltige Lösung)

  • 96-Well-Platten, Mehrkanalpipetten, Mikroplattenleser

Schritt-für-Schritt-Anleitung:

  • Zellaussaat: Säen Sie Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen/Well aus und inkubieren Sie sie für 24 Stunden bei 37 °C und 5 % CO₂.

  • Behandlung: Bereiten Sie serielle Verdünnungen der Testverbindungen in Kulturmedium vor. Entfernen Sie das alte Medium aus den Wells und fügen Sie 100 µL der verdünnten Verbindungslösungen hinzu. Schließen Sie eine Vehikelkontrolle (DMSO) und eine Leerkontrolle (nur Medium) ein.

  • Inkubation: Inkubieren Sie die Platte für weitere 48-72 Stunden.

  • MTT-Zugabe: Fügen Sie 10 µL der MTT-Lösung (Endkonzentration 0,5 mg/mL) zu jedem Well hinzu und inkubieren Sie für 2-4 Stunden, bis sich violette Formazan-Kristalle bilden.

  • Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL Lysispuffer zu jedem Well hinzu, um die Kristalle aufzulösen. Schütteln Sie die Platte vorsichtig.

  • Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikroplattenleser.

  • Datenanalyse: Berechnen Sie die prozentuale Zelllebensfähigkeit relativ zur Vehikelkontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).

Protokoll: Antimikrobielles Screening (Bestimmung der MHK)

Die Methode der Bouillon-Mikrodilution wird verwendet, um die minimale Hemmkonzentration (MHK) zu bestimmen, d. h. die niedrigste Konzentration einer Verbindung, die das sichtbare Wachstum eines Mikroorganismus hemmt.[19]

Materialien:

  • Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)

  • Nährmedium (z. B. Mueller-Hinton-Bouillon)

  • Testverbindungen (in DMSO gelöst)

  • Positivkontrolle (z. B. Ciprofloxacin)

  • Sterile 96-Well-Platten

Schritt-für-Schritt-Anleitung:

  • Vorbereitung: Geben Sie 50 µL Nährmedium in jedes Well einer 96-Well-Platte. Geben Sie 50 µL der Testverbindung in der doppelten Endkonzentration in die erste Spalte.

  • Serielle Verdünnung: Führen Sie eine 2-fache serielle Verdünnung durch, indem Sie 50 µL von der ersten Spalte in die nächste übertragen, bis zur vorletzten Spalte. Die letzte Spalte dient als Wachstumskontrolle.

  • Inokulation: Bereiten Sie ein Bakterieninokulum vor, das auf eine Endkonzentration von ca. 5 x 10⁵ KBE/mL in den Wells eingestellt ist, und geben Sie 50 µL zu jedem Well.

  • Inkubation: Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.

  • Bestimmung der MHK: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.

Datenpräsentation

Die Ergebnisse der Synthese und des Screenings sollten zur einfachen Interpretation und zum Vergleich in tabellarischer Form zusammengefasst werden.

Tabelle 1: Zusammenfassung der synthetisierten Amid-Derivate

Code R'-Gruppe (aus Amin R'-NH₂) Ausbeute (%) ¹H-NMR MS (m/z)
DA-01 Benzyl 85 Konform [M+H]⁺ 308.1
DA-02 4-Fluorophenyl 78 Konform [M+H]⁺ 314.1
DA-03 Cyclohexyl 91 Konform [M+H]⁺ 299.1

| ... | ... | ... | ... | ... |

Tabelle 2: Ergebnisse des biologischen Screenings

Code Zytotoxizität IC₅₀ (µM) (HeLa-Zellen) Antimikrobielle MHK (µg/mL) (S. aureus)
DA-01 15.2 > 128
DA-02 5.8 64
DE-01 > 50 16

| ... | ... | ... |

Schlussfolgerung

Die Derivatisierung von 2-(Thiophen-2-ylmethyl)benzoesäure über ihre Carbonsäurefunktionalität ist eine robuste und effiziente Strategie zur Erstellung diverser Bibliotheken von Amid- und Ester-Derivaten. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und das anschließende biologische Screening. Dieser Ansatz ermöglicht es Forschern, den chemischen Raum um den Thiophen-Pharmakophor systematisch zu erkunden und neue Leitstrukturen für die Entwicklung von Therapeutika zu identifizieren.

Referenzen

  • Jadhav, S. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

  • Jadhav, S. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH).

  • BenchChem Technical Support Team. (2025). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem.

  • Slideshare. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare.

  • Jadhav, S. et al. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate.

  • Sabiah, S. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.

  • Organic Chemistry Portal. (2018). Amide synthesis by acylation. organic-chemistry.org.

  • Sabiah, S. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.

  • Kumar, A. et al. (2016). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. PMC - NIH.

  • Helmich, U. (n.d.). Thiophen. Ulrich Helmich.

  • El-Sayed, M. et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub.

  • Bhattacharjee, K. et al. (2018). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate.

  • Chaudhary, A. et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.

  • Chemieverbände Rheinland-Pfalz. (n.d.). Estersynthese. chemie-rp.de.

  • Mishra, R. et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance.

  • Google Patents. (n.d.). EP0286981A2 - Verfahren zur Herstellung von Carbonsäuremethylestern. patents.google.com.

  • Universität Regensburg. (2013). Vorlesung "Organische Chemie 1" Übungsblatt 12. uni-regensburg.de.

  • Química Organica.org. (n.d.). Synthese von Estern aus Carbonsäuren - Veresterung. quimicaorganica.org.

  • Santa Cruz Biotechnology. (n.d.). 2-Thiophen-2-ylmethyl-benzoic acid. scbt.com.

  • Le, T. N. et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH.

Sources

Application Note & Protocol: A Robust and Scalable Two-Step Synthesis of 2-Thiophen-2-ylmethyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 2-Thiophen-2-ylmethyl-benzoic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. Addressing the need for a reliable and scalable production method, we present a detailed two-step synthetic route. The process commences with a Friedel-Crafts acylation of thiophene with phthalic anhydride to yield the key intermediate, 2-(thiophene-2-carbonyl)benzoic acid. This is followed by a high-yield Wolff-Kishner reduction to furnish the final product. This guide offers in-depth protocols for both laboratory-scale synthesis and multi-gram scale-up, emphasizing the causal reasoning behind procedural choices, critical safety considerations, and process optimization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the target compound.

Introduction & Strategic Overview

This compound and its derivatives are scaffolds of significant interest in medicinal chemistry, often serving as key intermediates in the development of novel therapeutic agents. The structural motif, combining a flexible thiophene-methylene linker with a benzoic acid core, presents a unique pharmacophore for molecular design. However, the direct synthesis of this molecule can be challenging, necessitating a robust and scalable strategy to ensure a consistent supply for research and development pipelines.

This guide eschews less direct coupling strategies in favor of a classical, yet highly effective, two-step approach selected for its reliability, use of cost-effective starting materials, and proven scalability.

  • Step 1: Friedel-Crafts Acylation. The synthesis begins by forming the carbon-carbon bond between the aromatic rings via a Lewis acid-catalyzed Friedel-Crafts acylation. Phthalic anhydride is reacted with thiophene in the presence of aluminum chloride to produce 2-(thiophene-2-carbonyl)benzoic acid. This reaction is well-documented and provides the core keto-acid structure with excellent regioselectivity.[1]

  • Step 2: Wolff-Kishner Reduction. The ketone functional group of the intermediate is then completely reduced to a methylene (-CH₂) bridge using the Wolff-Kishner reaction. This classic transformation, utilizing hydrazine hydrate and a strong base at elevated temperatures, is exceptionally effective for the deoxygenation of aryl ketones that are stable to harsh basic conditions.

This strategic pathway provides a clear and efficient route to the target molecule, minimizing complex purification steps and maximizing overall yield.

Process Workflow and Logic

The overall synthetic and purification workflow is outlined below. This diagram illustrates the progression from commercially available starting materials to the final, purified product, highlighting the two primary chemical transformations and subsequent isolation steps.

G SM Starting Materials (Thiophene, Phthalic Anhydride) FC_Reaction Step 1: Friedel-Crafts Acylation (AlCl3, Nitrobenzene) SM->FC_Reaction FC_Workup Workup & Isolation (Hydrolysis, Steam Distillation) FC_Reaction->FC_Workup Intermediate Intermediate: 2-(Thiophene-2-carbonyl)benzoic acid FC_Workup->Intermediate WK_Reaction Step 2: Wolff-Kishner Reduction (Hydrazine Hydrate, KOH, DEG) Intermediate->WK_Reaction WK_Workup Workup & Purification (Acidification, Recrystallization) WK_Reaction->WK_Workup FinalProduct Final Product: This compound WK_Workup->FinalProduct Analytics QC Analysis (NMR, LC-MS, MP) FinalProduct->Analytics

Caption: Overall Synthetic Workflow Diagram.

Part I: Synthesis of 2-(Thiophene-2-carbonyl)benzoic acid

Reaction & Mechanism

The Friedel-Crafts acylation is an electrophilic aromatic substitution where the acylium ion, generated from phthalic anhydride and aluminum chloride, attacks the electron-rich thiophene ring. The attack preferentially occurs at the C2 position due to the superior stabilization of the cationic intermediate by the adjacent sulfur atom.

Reaction Scheme: Thiophene + Phthalic Anhydride --(AlCl₃, Nitrobenzene)--> 2-(Thiophene-2-carbonyl)benzoic acid

Laboratory-Scale Protocol (50 g Scale)

Materials & Equipment:

  • Phthalic anhydride (74.1 g, 0.50 mol)

  • Thiophene (42.1 g, 0.50 mol)

  • Anhydrous aluminum chloride (AlCl₃) (147 g, 1.10 mol)

  • Nitrobenzene (300 mL)

  • Toluene (for recrystallization)

  • 1 L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer/gas outlet to a scrubber (NaOH solution).

  • Heating mantle and ice-water bath.

  • Steam distillation apparatus.

Procedure:

  • Setup: Assemble the reaction flask in a fume hood. Ensure all glassware is thoroughly dried. Charge the flask with nitrobenzene (300 mL) and phthalic anhydride (74.1 g).

  • Lewis Acid Addition: Begin stirring the solution and cool to 10-15 °C using an ice bath. Carefully and portion-wise, add the anhydrous aluminum chloride (147 g) over 30-45 minutes, ensuring the temperature does not exceed 25 °C. The formation of the Lewis acid-base complex is exothermic.

  • Thiophene Addition: Once the AlCl₃ has been added and the mixture is homogeneous, add thiophene (42.1 g) dropwise from the addition funnel over approximately 80-90 minutes. Maintain the reaction temperature between 40-45 °C throughout the addition.[1]

  • Reaction: After the addition is complete, raise the temperature to 50-55 °C and stir for an additional 2 hours. Monitor the reaction progress by TLC if desired.

  • Quenching & Workup: Allow the reaction to cool to room temperature overnight. In a separate, large beaker (e.g., 5 L), prepare a mixture of crushed ice and water (approx. 2.8 L). Very slowly and carefully, pour the reaction mixture into the ice-water with vigorous stirring to hydrolyze the complex. This is a highly exothermic process that will evolve HCl gas; ensure adequate ventilation and quenching.

  • Isolation: Transfer the quenched mixture to a separatory funnel and separate the layers. The product will be in the organic (nitrobenzene) layer.

  • Solvent Removal: Remove the nitrobenzene solvent via steam distillation. This is the most effective method for removing this high-boiling solvent.

  • Purification: The remaining residue is the crude product. Recrystallize this solid from hot toluene to yield pure 2-(thiophene-2-carbonyl)benzoic acid.[1]

  • Drying: Dry the crystalline product in a vacuum oven at 60-70 °C to a constant weight.

Part II: Synthesis of this compound

Reaction & Mechanism

The Wolff-Kishner reduction converts the carbonyl group to a methylene group. The reaction proceeds via the formation of a hydrazone intermediate, which, upon deprotonation by a strong base at high temperature, collapses with the loss of dinitrogen gas to form a carbanion. This carbanion is then protonated by the solvent to yield the final reduced product.

Reaction Scheme: 2-(Thiophene-2-carbonyl)benzoic acid --(H₂NNH₂·H₂O, KOH, Diethylene Glycol)--> this compound

Laboratory-Scale Protocol (40 g Scale)

Materials & Equipment:

  • 2-(Thiophene-2-carbonyl)benzoic acid (40.0 g, 0.183 mol)

  • Potassium hydroxide (KOH) (30.8 g, 0.550 mol)

  • Hydrazine hydrate (80% solution) (35.0 mL, 0.732 mol)

  • Diethylene glycol (DEG) (200 mL)

  • Concentrated HCl

  • 2-Propanol (for recrystallization)

  • 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Heating mantle.

Procedure:

  • Setup: In a fume hood, charge the flask with 2-(thiophene-2-carbonyl)benzoic acid (40.0 g), diethylene glycol (200 mL), hydrazine hydrate (35.0 mL), and potassium hydroxide (30.8 g).

  • Hydrazone Formation: Heat the mixture to 130-140 °C and maintain for 2 hours. Water and excess hydrazine will distill off through the condenser.

  • Reduction: After 2 hours, increase the temperature to 195-200 °C to initiate the reduction (indicated by nitrogen gas evolution). Maintain this temperature for 4-5 hours until gas evolution ceases.

  • Cooling & Quenching: Cool the reaction mixture to below 100 °C. Carefully pour the cooled, viscous mixture into 500 mL of cold water.

  • Precipitation: Acidify the aqueous solution to pH 2-3 by slowly adding concentrated HCl with stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as 2-propanol/water, to afford the pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 70-80 °C to a constant weight.

Scale-Up Considerations and Data Summary

Scaling this synthesis requires careful management of thermal transfer and reagent handling. The primary challenges include the exothermic nature of the Friedel-Crafts reaction and the high temperatures and hazardous materials used in the Wolff-Kishner reduction.

Key Scale-Up Modifications:
  • Friedel-Crafts: Use a jacketed reactor for precise temperature control. The addition of AlCl₃ should be automated or performed via a solids charging system to control the rate and exotherm. A robust off-gas scrubber is mandatory to neutralize the large volume of HCl produced.

  • Wolff-Kishner: A reactor rated for high temperatures is essential. Ensure efficient overhead stirring to prevent splashing and maintain even heating. Extreme caution must be exercised when handling large volumes of hydrazine hydrate, a toxic and potentially explosive substance. [2] All transfers should be conducted in a closed system.

Data Comparison: Lab vs. Scaled-Up Synthesis
ParameterLab-Scale Protocol (Step 1)Scaled-Up Protocol (Step 1)Lab-Scale Protocol (Step 2)Scaled-Up Protocol (Step 2)
Starting Material 74.1 g Phthalic Anhydride741 g Phthalic Anhydride40.0 g Keto-acid400 g Keto-acid
Solvent Volume 300 mL Nitrobenzene3.0 L Nitrobenzene200 mL Diethylene Glycol2.0 L Diethylene Glycol
Key Reagent (molar eq.) AlCl₃ (2.2 eq)AlCl₃ (2.2 eq)Hydrazine (4.0 eq), KOH (3.0 eq)Hydrazine (4.0 eq), KOH (3.0 eq)
Reaction Temperature 40-55 °C40-55 °C130-200 °C130-200 °C
Reaction Time ~4 hours~4-5 hours~6-7 hours~6-8 hours
Typical Yield 25-30%25-35%70-80%75-85%
Purity (Post-Recryst.) >98%>98%>99%>99%

Safety & Handling

All procedures must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[3]

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment.

  • Hydrazine Hydrate (H₂NNH₂·H₂O): Toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact. Can be explosive at high temperatures or in the presence of oxidizing agents.[2]

  • Potassium Hydroxide (KOH): Highly caustic. Causes severe skin and eye burns.

  • Organometallic and Air-Sensitive Reagents: While not used in this specific protocol, general handling of highly reactive organometallic compounds requires rigorous air-free techniques (e.g., Schlenk lines) to prevent violent reactions with air and moisture.[2][4][5]

A Class D fire extinguisher (for combustible metals) and a standard ABC extinguisher should be readily accessible.[2]

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Molecular Formula: C₁₂H₁₀O₂S[6]

  • Molecular Weight: 218.28 g/mol [6]

  • Appearance: White to off-white solid.

  • Analytical Techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of the ketone signal from the intermediate.

    • LC-MS or GC-MS: To confirm the molecular weight and assess purity.

    • Melting Point: To compare with literature values as a measure of purity.

    • FTIR Spectroscopy: To confirm the presence of the carboxylic acid O-H and C=O stretches and the disappearance of the intermediate's ketone C=O stretch.

Conclusion

The two-step synthesis pathway detailed in this application note, employing a Friedel-Crafts acylation followed by a Wolff-Kishner reduction, represents a highly effective and scalable method for the production of this compound. By providing detailed protocols, scale-up considerations, and critical safety information, this guide equips researchers and drug development professionals with a reliable methodology to access this important chemical intermediate. The robustness of the reactions and the high purity of the final product make this an authoritative and trustworthy procedure for both discovery and development applications.

References

  • Safety and Handling of Organometallic Compounds. (n.d.). Solubility of Things. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH21cOaLk5U0oKZJr977QxBlaf_Q5ZhBTdxDN1HutETXND71xjmQWehBpMckrt_YzQ9LG7gDCp71dmj37G-Ho0UV7RoZq9OmjT-PAhL4zISxOpUsfPDQCS0A-JzwZCa3E5bNjbIaeg7QbeaR6XmkRKLQY53Bon5U5-nl7tyaNn4xoet961ZAiKddd4=]
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Sources

Application Notes and Protocols for the Quantification of 2-Thiophen-2-ylmethyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide detailed and validated analytical methods for the quantitative determination of 2-Thiophen-2-ylmethyl-benzoic acid (CAS: 62636-87-7, Molecular Formula: C₁₂H₁₀O₂S, Molecular Weight: 218.28 g/mol )[1][2][3][4]. The protocols herein are designed to ensure accuracy, precision, and reliability, adhering to the principles of analytical method validation as outlined in the ICH Q2(R2) guidelines[5][6][7][8][9]. Given the absence of specific published methods for this analyte, the following protocols have been developed by integrating established analytical principles for thiophene derivatives and aromatic carboxylic acids.

Introduction: The Importance of Quantifying this compound

This compound is a molecule of interest in pharmaceutical research and development, potentially serving as a key intermediate in the synthesis of novel therapeutic agents. Accurate and precise quantification of this compound is paramount for several reasons:

  • Quality Control: Ensuring the purity and strength of the active pharmaceutical ingredient (API) or intermediate.

  • Stability Studies: Assessing the degradation of the compound under various environmental conditions.

  • Pharmacokinetic Analysis: Determining the concentration of the compound in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Process Chemistry: Optimizing reaction conditions and yields during synthesis.

This document presents two robust methods for the quantification of this compound: a high-specificity High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a rapid, straightforward UV-Vis Spectrophotometry method.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This reverse-phase HPLC method provides high selectivity and sensitivity for the accurate quantification of this compound, separating it from potential impurities and degradation products.

Causality Behind Experimental Choices
  • Reverse-Phase C18 Column: The non-polar nature of the C18 stationary phase is ideal for retaining the aromatic and thiophene rings of the analyte.

  • Mobile Phase Composition: A mixture of acetonitrile and water provides the necessary polarity to elute the analyte. The addition of a small amount of acid (e.g., trifluoroacetic acid or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility[10][11].

  • Internal Standard (IS): The use of an internal standard, such as 4-chlorobenzoic acid, corrects for variations in injection volume and potential sample loss during preparation[12][13][14][15]. The chosen IS is structurally similar to the analyte, ensuring comparable chromatographic behavior, but is well-resolved from the analyte peak.

  • UV Detection Wavelength: Based on the UV spectra of benzoic acid and thiophene, a wavelength of approximately 230 nm is selected. Benzoic acid exhibits a strong absorption maximum around 230 nm[16][17][18], and thiophene also absorbs in this region[19][20][21]. This wavelength provides a good balance of sensitivity for the analyte while minimizing interference from common solvents.

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard & IS Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • 4-Chlorobenzoic acid (Internal Standard, ≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water with 0.1% TFA (v/v) (60:40)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector 230 nm
Run Time Approximately 10 minutes

3. Preparation of Solutions:

  • Mobile Phase: Prepare a sufficient volume of the mobile phase by mixing acetonitrile, water, and TFA in the specified ratio. Degas the solution before use.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of 4-chlorobenzoic acid in a 25 mL volumetric flask with methanol.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound in a 25 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution and a fixed volume of the IS stock solution into volumetric flasks and diluting with the mobile phase. A typical concentration range would be 1-100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a known volume of methanol, and add the internal standard. Dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. System Suitability: Before sample analysis, inject a system suitability standard (a mid-range calibration standard) five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor (Asymmetry Factor): ≤ 2.0 for both analyte and IS peaks.

  • Theoretical Plates (N): > 2000 for both analyte and IS peaks.

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0% for both analyte and IS peaks.

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Method Validation Summary (as per ICH Q2(R2))[6][7][8][9][10]
ParameterAcceptance Criteria
Linearity r² ≥ 0.999 over the concentration range of 1-100 µg/mL
Accuracy (Recovery) 98.0% - 102.0% recovery at three concentration levels (low, medium, high)
Precision (RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy
Specificity No interference from blank, placebo, and known impurities at the analyte retention time
Robustness Insensitive to small, deliberate variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C)

Method 2: Quantification by UV-Vis Spectrophotometry

This method is a rapid and cost-effective technique for the quantification of this compound in solutions where interfering substances are minimal. It relies on the principle that the analyte absorbs UV radiation in proportion to its concentration (Beer-Lambert Law)[22][23][24].

Causality Behind Experimental Choices
  • Solvent: A solution of 0.1 M HCl in methanol is used as the solvent to ensure that the carboxylic acid group of the analyte is fully protonated. This maintains a consistent chemical form and absorption spectrum, as the UV absorbance of benzoic acid derivatives can be pH-dependent[18].

  • Wavelength of Maximum Absorbance (λmax): The λmax is determined by scanning a solution of the analyte. The combined chromophores of the thiophene ring and the benzoic acid moiety are expected to result in a strong absorbance peak around 230-280 nm[16][17][20][25][26]. Measuring at the λmax provides the highest sensitivity and minimizes errors from minor wavelength calibration inaccuracies.

Experimental Workflow: UV-Vis Spectrophotometry

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Spectrophotometer UV-Vis Spectrophotometer Standard_Prep->Spectrophotometer Sample_Prep Sample Preparation Sample_Prep->Spectrophotometer Wavelength_Scan Determine λmax Spectrophotometer->Wavelength_Scan Absorbance_Measurement Measure Absorbance Wavelength_Scan->Absorbance_Measurement Calibration_Curve Calibration Curve Construction Absorbance_Measurement->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Detailed Protocol: UV-Vis Spectrophotometry

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Methanol (UV grade)

  • Hydrochloric acid (HCl, analytical grade)

  • Volumetric flasks, pipettes, and quartz cuvettes (1 cm path length)

2. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a wavelength accuracy of ±0.5 nm.

3. Preparation of Solutions:

  • Solvent (0.1 M HCl in Methanol): Prepare by appropriate dilution of concentrated HCl in methanol.

  • Analyte Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in a 100 mL volumetric flask with the solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with the solvent. A typical concentration range would be 2-20 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of the solvent. Dilute to a concentration that falls within the linear range of the calibration curve.

4. Determination of λmax:

  • Scan a mid-range calibration standard (e.g., 10 µg/mL) from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

5. Construction of the Calibration Curve:

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using the solvent blank.

  • Measure the absorbance of each calibration standard.

  • Plot a graph of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

6. Sample Analysis:

  • Measure the absorbance of the prepared sample solutions at the λmax.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Method Validation Summary (as per ICH Q2(R2))[6][7][8][9][10]
ParameterAcceptance Criteria
Linearity r² ≥ 0.999 over the concentration range of 2-20 µg/mL
Accuracy (Recovery) 98.0% - 102.0% recovery at three concentration levels
Precision (RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Visually or by calculation (e.g., 3.3 * σ/S)
Limit of Quantification (LOQ) Visually or by calculation (e.g., 10 * σ/S), with acceptable precision and accuracy
Specificity The spectrum of the analyte in the sample should be comparable to the standard spectrum.

References

  • ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]

  • Sugimoto, Y., Nishimura, S., & Imoto, E. (1959). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(1), 195-204. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV spectra of thiophene in the gas phase dotted line and in cylohexane solution solid line. Retrieved from [Link]

  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5483-5493. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Bendazzoli, G. L., Bertinelli, F., Palmieri, P., Brillante, A., & Taliani, C. (1978). A new assignment of the uv spectrum of thiophene. Ab initio configuration interaction energies and the single crystal uv spectrum. The Journal of Chemical Physics, 69(11), 5077-5083. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoic Acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorbance spectra of thiophene dendron. Retrieved from [Link]

  • AIP Publishing. (2024). The “simple” photochemistry of thiophene. Retrieved from [Link]

  • Baum, J. C., & McClure, D. S. (1979). The Ultraviolet Transitions of Benzoic Acid. 1. Interpretation of the Singlet Absorption Spectrum. Journal of the American Chemical Society, 101(9), 2335-2340. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

  • Bibby Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Reddit. (2023). How would I pick a suitable internal standard?. Retrieved from [Link]

  • ResearchGate. (2014). How to choose an HPLC internal standard?. Retrieved from [Link]

  • ResearchGate. (2025). UV/Vis Spectrophotometry - Fundamentals and Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Retrieved from [Link]

  • MDPI. (2025). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[(thiophen-2-ylmethyl)sulfamoyl]benzoic acid. Retrieved from [Link]

  • Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]

  • LCGC International. (n.d.). When Should an Internal Standard be Used?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophen-2-yl benzoate. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-arylthiobenzoic acids.

Sources

Synthesis of Novel Neurokinin-2 Receptor Antagonists from 2-Thiophen-2-ylmethyl-benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of a novel class of neurokinin-2 (NK2) receptor antagonists derived from the versatile starting material, 2-thiophen-2-ylmethyl-benzoic acid. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering not only step-by-step synthetic procedures but also the underlying scientific rationale for key experimental choices.

The tachykinin NK2 receptor, a G-protein coupled receptor, is a validated target for a range of therapeutic areas, including respiratory disorders, irritable bowel syndrome (IBS), and certain anxiety disorders.[1][2][3] The development of potent and selective antagonists for this receptor remains an active area of research. The strategic use of this compound as a foundational scaffold allows for the exploration of novel chemical space, potentially leading to compounds with improved pharmacological profiles.

Our approach is centered on a modular synthesis plan that allows for the systematic investigation of structure-activity relationships (SAR). The core of this strategy involves the robust formation of an amide bond, linking the 2-thiophen-2-ylmethyl-benzoyl moiety to a variety of functionalized amine cores, particularly those incorporating a substituted piperidine scaffold, a common feature in many potent NK2 receptor antagonists.[4][5]

I. Strategic Overview of the Synthetic Approach

The synthesis of the target NK2 receptor antagonists is designed as a convergent process. This strategy enhances efficiency and allows for the late-stage introduction of diversity elements. The overall workflow can be visualized as the coupling of two key fragments: the "acid fragment" derived from this compound, and the "amine fragment," which is typically a complex, chiral piperidine derivative.

G cluster_0 Fragment A Preparation cluster_1 Fragment B Preparation A1 This compound A2 Activation of Carboxylic Acid (e.g., Acyl Chloride Formation) A1->A2 C Amide Coupling A2->C B1 Piperidine Core Synthesis (Multi-step) B2 Functionalization & Chiral Resolution B1->B2 B2->C D Final NK2 Antagonist C->D caption Convergent Synthetic Strategy

Caption: A convergent synthetic workflow for the preparation of target NK2 antagonists.

II. Detailed Synthetic Protocols

This section provides detailed, step-by-step protocols for the synthesis of the key intermediates and the final coupling reaction.

Protocol 1: Activation of this compound

The conversion of the carboxylic acid to a more reactive species is crucial for efficient amide bond formation. The formation of an acyl chloride is a common and effective method.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Schlenk flask and standard glassware

  • Magnetic stirrer

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the starting material.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) to the stirred solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the solvent and excess reagent in vacuo. The resulting crude 2-thiophen-2-ylmethyl-benzoyl chloride is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the hydrolysis of the highly reactive acyl chloride by atmospheric moisture.

  • Catalytic DMF: DMF catalyzes the reaction by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.

  • Excess Reagent: A slight excess of oxalyl chloride or thionyl chloride ensures the complete conversion of the carboxylic acid.

  • Use without Purification: Acyl chlorides are often moisture-sensitive and can be challenging to purify by chromatography. Direct use of the crude product is generally more efficient.

Protocol 2: Synthesis of the Functionalized Piperidine Core (Amine Fragment)

The synthesis of the chiral amine fragment is often the most complex part of the overall process. The following is a generalized protocol for the preparation of a 4-amino-4-phenylpiperidine derivative, a common core in many NK2 antagonists.[6]

G A N-Protected-4-piperidone B Strecker Reaction (KCN, Amine) A->B C α-Aminonitrile Intermediate B->C D Grignard Reaction (Phenylmagnesium bromide) C->D E Protected 4-Amino-4-phenylpiperidine D->E F Deprotection E->F G 4-Amino-4-phenylpiperidine Core F->G caption Synthesis of Piperidine Core

Caption: A representative synthetic route to the 4-amino-4-phenylpiperidine core.

Materials:

  • N-Benzyl-4-piperidone

  • Potassium cyanide (KCN)

  • Benzylamine

  • Phenylmagnesium bromide (Grignard reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C)

  • Hydrogen source (H₂ balloon or Parr hydrogenator)

  • Methanol (MeOH)

Procedure:

  • Strecker Reaction: In a round-bottom flask, dissolve N-benzyl-4-piperidone (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent like methanol. Add a solution of KCN (1.2 eq) in water dropwise at 0 °C. Stir the reaction at room temperature overnight.

  • Work-up and Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude α-aminonitrile.

  • Grignard Reaction: Dissolve the crude α-aminonitrile in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C and add phenylmagnesium bromide (2.0-3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for several hours.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate. The crude product can be purified by column chromatography.

  • Deprotection: Dissolve the purified product in methanol. Add Pd/C (10 mol%) and subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) until the reaction is complete (monitored by TLC or LC-MS).

  • Final Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired 4-amino-4-phenylpiperidine core.

Trustworthiness and Self-Validation:

  • Each step of this protocol should be validated by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy) to confirm the structure and purity of the intermediates.

  • The stereochemistry of the final product, if chiral, should be confirmed using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral auxiliary followed by NMR analysis.

Protocol 3: Amide Coupling to Form the Final NK2 Antagonist

This final step brings together the activated acid and the amine core to form the target molecule.

Materials:

  • Crude 2-thiophen-2-ylmethyl-benzoyl chloride (from Protocol 1)

  • 4-Amino-4-phenylpiperidine derivative (from Protocol 2)

  • Anhydrous DCM or THF

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Standard glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-amino-4-phenylpiperidine derivative (1.0 eq) and the base (1.5-2.0 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C and add a solution of the crude 2-thiophen-2-ylmethyl-benzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final NK2 receptor antagonist.

Alternative Coupling Reagents: For substrates that are sensitive to the conditions of acyl chloride formation, alternative peptide coupling reagents can be employed. These reactions are typically carried out in a one-pot fashion.[7]

Coupling ReagentAdditiveBaseSolvent
HATU-DIPEADMF, DCM
HBTU/HOBtHOBtDIPEA, TEADMF, DCM
EDC/HOBtHOBtDIPEA, TEADCM, THF

Expertise & Experience Insights: The choice of coupling reagent can significantly impact the yield and purity of the final product. For sterically hindered amines or acids prone to racemization, HATU is often a superior choice due to its high reactivity and suppression of side reactions.

III. Characterization Data

The synthesized compounds should be thoroughly characterized to confirm their identity, purity, and structure.

AnalysisPurposeExpected Observations
¹H and ¹³C NMR Structural elucidationChemical shifts and coupling constants consistent with the proposed structure.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the target compound.
FT-IR Spectroscopy Functional group identificationCharacteristic absorption bands for the amide carbonyl, thiophene ring, and other functional groups.
Elemental Analysis Determination of elemental compositionThe percentage of C, H, and N should be within ±0.4% of the calculated values.
Chiral HPLC Enantiomeric purity determinationFor chiral compounds, a single peak should be observed, or the enantiomeric excess should be >98%.

IV. Structure-Activity Relationship (SAR) Insights

The modular nature of this synthetic approach allows for the systematic exploration of SAR. Key areas for modification include:

  • The Piperidine Core: Introduction of different substituents on the phenyl ring of the 4-phenylpiperidine moiety can modulate potency and selectivity.

  • The Thiophene Ring: Substitution on the thiophene ring can influence electronic properties and interactions with the receptor.

  • The Amide Linker: While typically a secondary amide, modifications to this linker can impact conformational flexibility.

Previous studies on related NK2 antagonists have shown that the stereochemistry of the piperidine core is often critical for high-affinity binding.[4]

V. Conclusion

The synthetic strategies and protocols outlined in this guide provide a robust framework for the synthesis of novel NK2 receptor antagonists based on a this compound scaffold. By following these detailed procedures and applying the principles of medicinal chemistry, researchers can efficiently generate and evaluate new chemical entities with the potential for therapeutic development.

References

  • Method for preparing 4-amino-4-phenylpiperidines. US20040171837A1. Google Patents; 2004.
  • Bioorganic & Medicinal Chemistry Letters 1993: Vol 3 Index. Internet Archive; 2022. Available from: [Link]

  • Reichard GA, Ball ZT, Aslanian R, Anthes JC, Shih NY, Piwinski JJ. The design and synthesis of novel NK1/NK2 dual antagonists. Bioorg Med Chem Lett. 2000 Oct 16;10(20):2329-32. Available from: [Link]

  • Preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine. ResearchGate; 2025. Available from: [Link]

  • Molecular requirements of the recognition site of cholinergic receptors. 22. Resolution, absolute configuration, and cholinergic enantioselectivity of (+)- and (-)-cis-2-methyl-5-[(dimethylamino)methyl]-1,3-oxathiolane methiodide. Journal of Medicinal Chemistry. ACS Publications; Available from: [Link]

  • Annotated Bibliography of Dr. Arthur A. Patchett. Journal of Medicinal Chemistry. Available from: [Link]

  • Pontin D, et al. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). J Med Chem. 2010 Mar 25;53(6):2510-20. Available from: [Link]

  • Reaction of thiocarboxanilide derivatives of 2-phenylimino-3-phenyl-4-thiazolidinone and 1,3-diphenyl-2-thioxo-4-imidazolone with hydrazonoyl halides and active chloromethylene compounds. SCIRP; Available from: [Link]

  • Glennon RA, et al. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. J Med Chem. 1992 Nov 13;35(23):4355-62. Available from: [Link]

  • Spiro-Substituted Piperidines as Neurokinin Receptor Antagonists. I. Design and Synthesis of (±)-N-[2-(3, 4-Dichlorophenyl) - J-Stage. Available from: https://www.jstage.jst.go.jp/article/cpb1958/46/2/46_2_232/_article
  • Synthesis and structure-activity relationships of novel retinoid X receptor-selective retinoids. PubMed; Available from: [Link]

  • Gassama A, Diatta A. Synthesis of N-Substituted piperidines from piperidone. ResearchGate; 2015. Available from: [Link]

  • Reaction of thiocarboxanilide derivatives of 2-phenylimino-3-phenyl-4-thiazolidinone and 1,3-diphenyl-2-thioxo-4-imidazolone with hydrazonoyl halides and active chloromethylene compounds. Scirp.org; Available from: [Link]

  • 4-(aryl-substituted)-piperidines as neurokinin receptor antagonists. EP0630887A1. Google Patents; 1994.
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate; 2025. Available from: [Link]

  • Lan R, et al. Synthesis and Structure-Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry. ACS Publications; 2000. Available from: [Link]

  • STUDIES IN CHEMISTRY OF THIAZINE CONTAINING BIOACTIVE HETEROCYCLIC COMPOUNDS: A REVIEW. IJCRT.org; Available from: [Link]

  • Vadivelu N, et al. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed; 2016. Available from: [Link]

  • The Role of Nitrogen Metabolism in the Stability and ... - Figshare. Available from: [Link]

  • UNIVERSITY OF CALIFORNIA Los Angeles Combined geochemical ... Available from: [Link]

  • A method for preparing peptides using by solid phase synthesis. WO2008044890A1.
  • Method of solid-state peptide synthesis using a novel polymeric support. US20190292219A1.
  • Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. ResearchGate; 2018. Available from: [Link]

  • The solid phase synthesis process of Goserelin. CN104910257B.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Thiophen-2-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(Thiophen-2-ylmethyl)benzoic acid. This molecule, while seemingly straightforward, presents notable synthetic challenges primarily due to the steric hindrance imposed by the ortho-substituents on the benzoic acid ring. This steric crowding can significantly impede bond formation, leading to low yields, incomplete reactions, and the formation of troublesome byproducts.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. By understanding the causality behind common failures, you can logically diagnose issues and rationally design solutions for a successful synthesis.

Section 1: Troubleshooting the Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling is a powerful and common method for forming the C-C bond in 2-(Thiophen-2-ylmethyl)benzoic acid. The typical route involves coupling a 2-halobenzoic acid with a suitable thiophene-based organoboron reagent. However, the ortho-carboxylate group introduces significant challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction has stalled. I have low conversion even after extended reaction times. What is the primary cause?

A1: This is the most common issue and typically stems from inefficient catalysis, specifically a slow or inhibited oxidative addition step. The steric bulk and coordinating ability of the ortho-carboxylate group on the 2-halobenzoic acid starting material hinder the palladium catalyst's ability to insert into the carbon-halogen bond.[1][2]

Causality & Solutions:

  • Ineffective Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ often fail with these sterically demanding substrates. The key is to use a catalyst system featuring bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition and reductive elimination steps.[2]

  • Catalyst Deactivation: The formation of palladium black is a clear sign of catalyst precipitation and death.[3] This is often caused by exposure to oxygen or the presence of catalyst poisons (e.g., sulfur impurities not part of the thiophene ring).[2]

  • Insufficient Base: The acidic proton of the carboxylic acid will consume one equivalent of your base. If you do not account for this, there will be insufficient base to form the active boronate species required for the transmetalation step in the catalytic cycle.[2][4]

Troubleshooting Workflow: Low Conversion

start Low / No Conversion check_catalyst Evaluate Catalyst System start->check_catalyst check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions solution_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos, RuPhos) check_catalyst->solution_ligand Using Pd(PPh3)4? solution_degas Ensure Rigorous Degassing (Ar sparge, freeze-pump-thaw) check_catalyst->solution_degas Palladium black observed? solution_reagents Use Anhydrous Solvents Add Extra Eq. of Base check_reagents->solution_reagents Is base > 2 eq.? Solvent dry? solution_halide Switch to More Reactive Halide (Cl -> Br -> I) check_conditions->solution_halide Using 2-chlorobenzoic acid?

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Q2: My mass spec shows a major byproduct corresponding to benzoic acid (or my starting material without the halogen). What is this and how do I prevent it?

A2: This byproduct is the result of protodehalogenation (or hydrodehalogenation), where the halogen atom is replaced by a hydrogen atom.[1] It competes directly with the desired cross-coupling reaction.

Causality & Solutions:

  • Proton Source: This side reaction is often promoted by residual water or the use of protic solvents (like alcohols).[1]

  • Base Choice: Certain bases can facilitate this pathway.

  • Prevention: The most effective solution is to use rigorously dried, anhydrous aprocic solvents (e.g., dioxane, THF, toluene). If the problem persists, consider using boronic esters instead of boronic acids, as they are more stable.[1]

Q3: I'm observing significant homocoupling of my thiophene boronic acid derivative. How can I minimize this?

A3: Homocoupling (dimerization of the boronic acid partner) is another common side reaction that consumes your reagent and complicates purification.[2]

Causality & Solutions:

  • Oxygen: The presence of oxygen can promote oxidative homocoupling.

  • Reaction Conditions: High temperatures and certain bases can favor this pathway.

  • Prevention:

    • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.

    • Controlled Stoichiometry: Use a modest excess (1.1-1.2 equivalents) of the boronic acid reagent. A large excess can drive homocoupling.

    • Use Boronic Esters: Pinacol or MIDA boronic esters are significantly more resistant to homocoupling than their corresponding boronic acids.[1] They slowly hydrolyze in situ to release the active boronic acid for the catalytic cycle.

Recommended Suzuki Coupling Conditions
ParameterRecommendationRationale & E-E-A-T Insights
Aryl Halide 2-Bromobenzoic acid or 2-Iodobenzoic acidReactivity order is I > Br >> Cl. Using the more reactive halides helps the difficult oxidative addition step proceed under milder conditions, reducing side reactions.[1]
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Both are reliable Pd(0) or Pd(II) precatalysts that are effective in forming the active Pd(0) species.[1]
Ligand SPhos, XPhos, or RuPhos(Critical) These bulky, electron-rich biarylphosphine ligands are essential for accelerating both the oxidative addition and reductive elimination steps with sterically hindered substrates.[1]
Base K₃PO₄ or Cs₂CO₃ (≥ 2.5 equivalents)A strong, non-nucleophilic base is required. More than 2 equivalents are necessary to neutralize the benzoic acid proton and facilitate the transmetalation step.[2]
Solvent Anhydrous 1,4-Dioxane or Toluene/WaterAprotic solvents are preferred to minimize protodehalogenation. A biphasic system (e.g., Toluene/Water) can sometimes be effective but requires careful optimization.[1]
Temperature 80-110 °CElevated temperatures are often needed to overcome the activation energy barrier for these challenging couplings.[2]
Visualizing the Catalytic Cycle & Key Failure Points

Suzuki_Cycle Pd0 Pd(0)L2 Pd_Complex1 Ar-Pd(II)-X L2 Pd0->Pd_Complex1 Oxidative Addition product Ar-Ar' Pd0->product Pd_Complex2 Ar-Pd(II)-Ar' L2 Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Reductive Elimination reagents Ar-X + Ar'-B(OR)2 reagents->Pd0 base Base (e.g., K3PO4) boronate [Ar'B(OR)2(OH)]- base->boronate boronate->Pd_Complex1 Failure1 Slow Step! Hindered by ortho-COOH. Requires bulky, e--rich ligands. Failure1->Pd_Complex1 Failure2 Requires Base! Forms active boronate species. Failure2->boronate

Caption: Suzuki-Miyaura cycle with key failure points for this synthesis.

Section 2: Troubleshooting Alternative Synthetic Routes

While Suzuki coupling is common, other methods like Friedel-Crafts alkylation or Grignard reactions may be attempted. These come with their own distinct sets of challenges.

Friedel-Crafts Alkylation FAQs

Q: I attempted to alkylate benzoic acid with 2-(chloromethyl)thiophene and a Lewis acid (e.g., AlCl₃) and got a complex polymer-like mixture with no desired product. Why?

A: This outcome is highly likely due to two fundamental issues with the Friedel-Crafts reaction in this context:

  • Deactivated Ring: Benzoic acid is strongly deactivated towards electrophilic aromatic substitution by the electron-withdrawing carboxylic acid group. Harsh conditions are required, which often lead to decomposition.

  • Thiophene Instability: Thiophene is an electron-rich heterocycle that is prone to polymerization under strong Lewis acid conditions.[5][6] Furthermore, once alkylation occurs, the product is more reactive than the starting material, leading to polyalkylation.[5]

Solutions & Alternatives:

  • Protect the Carboxylic Acid: Converting the benzoic acid to a methyl or ethyl ester can slightly reduce the deactivation, but the primary issue of thiophene instability remains.

  • Use Milder Lewis Acids: Catalysts like TMSOTf or Yb(OTf)₃ have been used for Friedel-Crafts alkylations on sensitive heterocycles and may offer a cleaner reaction profile, though yields may still be low.[7][8]

  • Alternative Strategy: A more viable approach is to perform the key bond-forming step before introducing the carboxylic acid. For example, coupling 2-bromotoluene with a thiophene derivative, followed by oxidation of the methyl group to a carboxylic acid.

Grignard Reaction FAQs

Q: I'm trying to form a Grignard reagent from 2-bromothiophene and react it with 2-formylbenzoic acid, but the reaction is low-yielding. What could be wrong?

A: This strategy is challenging due to the incompatibility of the Grignard reagent with the acidic proton of the carboxylic acid.

Causality & Solutions:

  • Acid-Base Reaction: The Grignard reagent is a strong base and will be instantly quenched by the acidic proton of the 2-formylbenzoic acid. You would need at least two equivalents of the Grignard reagent: one to deprotonate the acid, and a second to react with the aldehyde. This is often inefficient.

  • Grignard Formation on Thiophene: While feasible, forming Grignard reagents from halothiophenes requires careful control of temperature and anhydrous conditions to be successful.[9][10]

  • Recommended Approach: Protect the carboxylic acid as an ester (e.g., methyl 2-formylbenzoate). This prevents the acid-base side reaction. The resulting secondary alcohol can then be reduced to the desired methylene bridge, followed by saponification of the ester to yield the final product.

Section 3: Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for the synthesis, incorporating best practices to mitigate common failure modes.

Materials:

  • 2-Iodobenzoic acid (1.0 eq)

  • Thiophen-2-ylmethylzinc bromide solution or (Thiophen-2-ylmethyl)boronic acid pinacol ester (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • SPhos (0.05 eq, 5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2-iodobenzoic acid, the boronic ester, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, weigh Pd₂(dba)₃ and SPhos, backfill with argon, and add a portion of the anhydrous dioxane. Briefly swirl to create a slurry.

  • Reaction Assembly: Add the remaining anhydrous dioxane to the Schlenk flask containing the solids. Begin vigorous stirring.

  • Degassing: Sparge the reaction mixture with a stream of argon for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen.[1]

  • Initiation: Using a syringe, transfer the catalyst slurry to the reaction mixture.

  • Heating: Heat the reaction to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

  • OChemOnline. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. Retrieved from [Link] (Note: A representative URL is used as the original may not be stable. The content is based on general chemical principles discussed in the video.)

  • Joule, J. A., & Mills, K. (2016, March 26). Friedel-Crafts alkylation of five-membered heterocycles. Chemistry Stack Exchange. Retrieved from [Link]

  • Socony-Vacuum Oil Co. (1949). U.S. Patent No. 2,469,823. Google Patents.
  • Quiroga-Varela, J. C., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 993. Retrieved from [Link]

  • de Almeida, G. S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89. Retrieved from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2010). CN Patent No. 101987842A. Google Patents.
  • Movassaghi, M., & Schmidt, M. A. (2024). Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. Synthetic Communications, 54(18). Retrieved from [Link]

  • Martínez, R., et al. (2021). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molbank, 2021(4), M1296. Retrieved from [Link]

  • Patel, R. V., et al. (2015). A facile synthesis of novel series (Z)-2-((4-oxo-5-(thiophen-2-yl methylene)-4,5-dihydro thiazol-2-yl)amino) substituted acid. ResearchGate. Retrieved from [Link]

  • Aouad, M. R., et al. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chemistry, 3(4), 1199-1210. Retrieved from [Link]

  • Chen, J., et al. (2021). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Molecules, 26(16), 4786. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science. Retrieved from [Link]

  • Reddit user discussion. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Retrieved from [Link]

  • Dow AgroSciences. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives... Beilstein Journal of Organic Chemistry, 7, 1644-1652. Retrieved from [Link]

  • Dow AgroSciences. (2011). Development of potential manufacturing routes for substituted thiophenes... Beilstein Journals. Retrieved from [Link]

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Identifying and minimizing byproducts in 2-Thiophen-2-ylmethyl-benzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Thiophen-2-ylmethyl-benzoic Acid Reactions

Welcome to the technical support guide for navigating the complexities of synthesizing and utilizing this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with byproduct formation in their reactions. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs): Troubleshooting Reaction Outcomes

This section addresses common issues encountered during the synthesis and subsequent reactions of this compound. Each answer provides insights into the underlying chemical principles and offers actionable advice.

Category 1: Synthesis of this compound

Question 1: What are the primary synthetic routes to this compound, and what are their common pitfalls?

Answer: The construction of the C-C bond between the benzoic acid and thiophene-methylene moieties is the crucial step. The two most prevalent and logical strategies are Palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura) and nucleophilic substitution methods. Each has a distinct profile of potential byproducts.

  • Suzuki-Miyaura Coupling: This is often the preferred method due to its functional group tolerance and generally high yields.[1][2] It typically involves the reaction of a boronic acid or ester (e.g., 2-(thiophen-2-ylmethyl)boronic acid) with an aryl halide (e.g., 2-bromobenzoic acid). The primary challenges are catalyst deactivation, homocoupling of the starting materials, and protodeborylation (loss of the boronic acid group).[3]

  • Nucleophilic Substitution / Grignard-type Reactions: This approach involves forming a nucleophile, such as a Grignard reagent from 2-(chloromethyl)thiophene, and reacting it with an electrophilic benzoic acid derivative.[4][5] Key issues include the high basicity of the Grignard reagent, which can be incompatible with the acidic proton of the benzoic acid, leading to deprotonation instead of C-C bond formation.[4] This often necessitates the use of protecting groups. Furthermore, these reagents are highly reactive and can lead to side reactions if not handled under strictly anhydrous and inert conditions.[6]

Question 2: In my Suzuki coupling synthesis, I'm observing significant amounts of biphenyl and bithiophene-like homocoupled byproducts. How can I suppress these?

Answer: Homocoupling is a classic byproduct in Suzuki reactions and typically arises from two competing catalytic cycles running simultaneously with the desired cross-coupling cycle. Several factors can favor this unwanted pathway:

  • Reaction Kinetics: If the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to oxidative addition and reductive elimination, homocoupling can dominate.

  • Oxygen Contamination: Trace oxygen can promote the oxidative coupling of boronic acids.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich ligands generally accelerate the reductive elimination step of the cross-coupling cycle, making it kinetically favored over the homocoupling pathway.

Troubleshooting Strategies:

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Optimize the Base: The base is crucial for activating the boronic acid for transmetalation.[7] A base that is too weak may lead to slow transmetalation, while an overly strong base can degrade starting materials. A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.

  • Ligand and Catalyst Screening: If using a standard catalyst like Pd(PPh₃)₄, consider switching to more advanced catalyst systems with ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands, which are designed to promote efficient cross-coupling.

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid reagent. This can help drive the cross-coupling reaction to completion and compensate for any loss due to protodeborylation or homocoupling.

Question 3: I am attempting a Grignard-based synthesis using 2-(bromomethyl)thiophene and a protected 2-halobenzoate. My yield is low and I'm isolating a significant amount of what appears to be a Wurtz coupling product (1,2-di(thiophen-2-yl)ethane). What is causing this?

Answer: The formation of 1,2-di(thiophen-2-yl)ethane is a classic example of a Wurtz-type homocoupling side reaction. In the context of a Grignard reaction, this occurs when the Grignard reagent (Th-CH₂MgBr) reacts with the unreacted starting halide (Th-CH₂Br). This is particularly problematic with reactive halides like benzylic or allylic halides, which the thiophene-methyl system resembles.

Mitigation Protocols:

  • Slow Addition: The most effective strategy is to form the Grignard reagent first, and then add this solution slowly to the solution of the benzoate electrophile. This maintains a low instantaneous concentration of the Grignard reagent, minimizing its opportunity to react with the starting halide.

  • Low Temperature: Conduct the reaction at low temperatures (e.g., starting at 0°C or even -78°C). This slows the rate of all reactions, but often disproportionately affects the rate of the undesired homocoupling.

  • Magnesium Quality: Ensure the magnesium turnings are fresh and properly activated. The formation of the Grignard reagent should be initiated smoothly. A sluggish initiation can leave a high concentration of the halide in the presence of newly formed Grignard reagent, promoting the side reaction.

  • Alternative Organometallics: Consider using an organozinc reagent (a Reformatsky-type reaction), which is generally less reactive and basic than a Grignard reagent and can exhibit a lower tendency for Wurtz coupling.

Category 2: Reactions Using this compound as a Substrate

Question 4: I am trying to perform a Friedel-Crafts acylation on the thiophene ring of my product, but I am getting a mixture of isomers and significant tar formation. How can I improve regioselectivity and yield?

Answer: This is a common and expected challenge. The thiophene ring is electron-rich and generally more reactive than benzene in electrophilic aromatic substitution.[8] However, several factors complicate this reaction:

  • Regioselectivity: Electrophilic attack on an unsubstituted thiophene strongly prefers the 2-position (or 5-position) over the 3-position (or 4-position). This is due to the greater resonance stabilization of the sigma complex intermediate formed during attack at the 2-position.[9] In your molecule, the 2-position is already substituted, so the primary site of attack will be the 5-position. However, attack at the 4-position can still occur, leading to isomeric byproducts.

  • Lewis Acid Sensitivity: Thiophene rings are sensitive to strong Lewis acids (like AlCl₃) and strong protic acids, which are often used in Friedel-Crafts reactions.[10] The sulfur atom can coordinate with the Lewis acid, deactivating the ring or, in severe cases, leading to ring-opening and polymerization (tar formation).[10]

Strategies for Improvement:

  • Use Milder Lewis Acids: Replace AlCl₃ with milder alternatives like SnCl₄, ZnCl₂, or FeCl₃, which are less likely to cause degradation.[11]

  • Employ Solid Acid Catalysts: Zeolites (like H-Beta) or clays can serve as solid acid catalysts, often providing high selectivity with easier workup and reduced byproduct formation.[12]

  • Reaction Conditions: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Add the Lewis acid portion-wise to the solution of the substrate and acylating agent to avoid a large exotherm and high local concentrations of the catalyst.

Question 5: When attempting to form an amide from the carboxylic acid using standard coupling reagents (e.g., EDC/HOBt), I notice a discoloration of the reaction mixture and obtain an impure product. Is the thiophene ring unstable under these conditions?

Answer: While the thiophene ring is generally considered robust, it is not inert. The sulfur atom can be susceptible to oxidation under certain conditions, and the electron-rich nature of the ring can lead to side reactions with highly electrophilic species. While standard amide coupling conditions are not typically harsh, impurities in reagents or solvents can be problematic.

Troubleshooting Steps:

  • Reagent Quality: Ensure your coupling reagents (EDC, HOBt, HATU, etc.) and amine are of high purity. Ensure the solvent (typically DMF or CH₂Cl₂) is anhydrous and amine-free.

  • Base Choice: The base used to scavenge the acid byproduct (often DIPEA or Et₃N) should be high-purity. Older bottles of amines can contain colored impurities. Consider using a non-nucleophilic base.

  • Inert Atmosphere: While not always necessary for amide coupling, running the reaction under an inert atmosphere (N₂ or Ar) can prevent potential air oxidation, which might be catalyzed by trace metal impurities.

  • Alternative Activation: Consider converting the carboxylic acid to an acid chloride using a mild reagent like oxalyl chloride or thionyl chloride, followed by reaction with the amine. This two-step procedure can sometimes be cleaner than in-situ activation methods.

Troubleshooting and Optimization Protocols

Protocol 1: Optimized Suzuki-Miyaura Synthesis of this compound

This protocol is designed to minimize homocoupling and other common byproducts. It utilizes a modern palladium catalyst system.

Reactants:

  • 2-Bromobenzoic acid (1.0 eq)

  • (2-(Thiophen-2-ylmethyl)phenyl)boronic acid, pinacol ester (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add 2-bromobenzoic acid, the boronic ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Solvent Degassing: Separately, degas the 1,4-Dioxane/H₂O solvent mixture by sparging with Argon for 30 minutes.

  • Reaction Setup: Add the degassed solvent to the Schlenk flask containing the solids.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography if necessary.

Data Summary Table: Common Byproducts and Diagnostic Clues
Observed ByproductProbable Reaction TypeLikely Cause(s)Suggested Solution(s)
Dimer of Boronic EsterSuzuki CouplingOxygen contamination; slow transmetalationRigorously degas solvents; screen ligands and bases
1,2-di(thiophen-2-yl)ethaneGrignard ReactionWurtz-type coupling of Grignard with starting halideSlow addition of Grignard to electrophile; low temperature
4-Acyl IsomerFriedel-Crafts AcylationInsufficient regioselectivityUse milder Lewis acids (SnCl₄); lower reaction temperature
Polymeric TarFriedel-Crafts AcylationRing degradation by strong Lewis acidUse milder/solid acid catalysts; maintain low temperature
Protodeborylated starting materialSuzuki CouplingPresence of excess water or protic sources; prolonged heatingUse anhydrous solvents; limit reaction time post-completion

Visualizing Reaction Pathways and Troubleshooting

Byproduct Formation in the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the main catalytic cycle for the desired cross-coupling and the competing homocoupling pathway that leads to byproducts.

Suzuki_Byproducts cluster_main Desired Cross-Coupling Cycle cluster_byproduct Undesired Homocoupling Cycle cluster_legend Legend Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)-X (L₂) OA->PdII TM Transmetalation (Base, R²-B(OR)₂) PdII->TM TM_Homo Transmetalation (Base, R²-B(OR)₂) PdII->TM_Homo Side Reaction PdII_R1R2 R¹-Pd(II)-R² (L₂) TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² (Desired Product) RE->Product PdII_Homo R²-Pd(II)-X (L₂) PdII_R2R2 R²-Pd(II)-R² (L₂) TM_Homo->PdII_R2R2 RE_Homo Reductive Elimination PdII_R2R2->RE_Homo RE_Homo->Pd0 Catalyst Regeneration Byproduct R²-R² (Homocoupling) RE_Homo->Byproduct R1X R¹-X = 2-Halobenzoic acid R2B R²-B(OR)₂ = Thiophene-boronic ester Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Starting Materials Intact? Check_Catalyst->Check_Reagents Yes Sol_Catalyst_New Use Fresh Catalyst & Ligand Check_Catalyst->Sol_Catalyst_New No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents_Purity Verify Purity of Starting Materials (NMR, LCMS) Check_Reagents->Sol_Reagents_Purity No Check_Conditions->Start No, Re-evaluate Problem Sol_Conditions_Degas Improve Degassing (Freeze-Pump-Thaw) Check_Conditions->Sol_Conditions_Degas Yes Sol_Catalyst_Screen Screen Alternative Catalyst Systems (e.g., different Pd source/ligand) Sol_Catalyst_New->Sol_Catalyst_Screen Sol_Reagents_Degradation Consider Byproducts: Protodeborylation? Homocoupling? Sol_Reagents_Purity->Sol_Reagents_Degradation Sol_Conditions_Base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Sol_Conditions_Degas->Sol_Conditions_Base Sol_Conditions_Temp Optimize Temperature & Concentration Sol_Conditions_Base->Sol_Conditions_Temp

Caption: A step-by-step flowchart for diagnosing the root cause of a low-yielding C-C coupling reaction.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Lima, C. F. R. A. C., et al. (2017). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Aslam, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Hartwig, J. F. (2010).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hull, J. W., et al. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives... Beilstein Journal of Organic Chemistry, 10, 1956-1965. [Link]

  • U.S. Patent No. US2432991A. (1947). Acylation of thiophene.
  • Zhang, L., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Journals. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • LibreTexts Chemistry. (2023). Reactions with Grignard Reagents. [Link]

  • SATHEE CUET. (n.d.). Chemistry Grignard Reaction Mechanism. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

Sources

Technical Support Center: Purification of 2-Thiophen-2-ylmethyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Thiophen-2-ylmethyl-benzoic acid (CAS 62636-87-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your purification workflow.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to a thiophene ring via a methylene bridge, presents unique purification challenges. Impurities can arise from various synthetic routes, and the physicochemical properties of the target molecule necessitate a carefully designed purification strategy. This guide provides a structured approach to identifying and resolving these challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Crystallization Issues

Question 1: My product is "oiling out" during crystallization and not forming solid crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system, or when there are significant impurities that disrupt the crystal lattice formation.

Causality:

  • High Impurity Load: The presence of unreacted starting materials or reaction byproducts can lower the melting point of the mixture and interfere with the ordered arrangement of molecules required for crystallization.

  • Inappropriate Solvent Choice: The solvent may be too good a solvent even at lower temperatures, or the polarity difference between your compound and the solvent may be too large, leading to poor solubility at all temperatures or, conversely, too high solubility even when cooled.

  • Cooling Rate: Cooling the solution too rapidly can lead to a rapid drop in solubility, forcing the compound out of solution as a metastable oil before it has time to nucleate and grow into crystals.

Troubleshooting Protocol:

  • Re-dissolve and Slow Cooling: Gently heat the solution to re-dissolve the oil. Allow the flask to cool to room temperature slowly and undisturbed. You can insulate the flask to further slow the cooling rate. Once at room temperature, you can then proceed to cool it in an ice bath.

  • Solvent System Modification:

    • If using a single solvent, try adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the warm, dissolved solution until it just becomes cloudy. Then, add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly. Common solvent pairs for carboxylic acids include ethyl acetate/hexanes or acetone/water.[1]

    • Experiment with different solvent systems. Given the aromatic nature of the compound, solvents like toluene, ethyl acetate, or a mixture of ethanol and water could be effective.[2]

  • Scratching and Seeding:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections on the glass surface that can act as nucleation sites.

    • If you have a small amount of pure, solid product, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.

  • Pre-purification: If oiling out persists, it is a strong indication of a high impurity level. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel or an acid-base extraction, before attempting recrystallization again.

Question 2: After crystallization, my yield is very low. How can I improve it?

Answer:

Low recovery is a common issue in crystallization and can be attributed to several factors related to the solvent volume and the solubility profile of your compound.

Causality:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor even after cooling.

  • Premature Crystallization: If the solution is cooled too quickly or if filtration of insoluble impurities is not performed on a hot solution, some product may crystallize out prematurely and be lost.

  • Inappropriate Solvent: The chosen solvent may have a shallow solubility curve, meaning the difference in solubility between the hot and cold solvent is not significant enough for efficient crystallization.

Troubleshooting Protocol:

  • Minimize Solvent Volume: When dissolving your crude product, use the minimum amount of hot solvent necessary to achieve complete dissolution. Add the solvent in small portions to the heated mixture.[3]

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover more product by concentrating the mother liquor (the remaining solution) by evaporation and allowing a second crop of crystals to form. Be aware that this second crop may be less pure than the first.

  • Optimize Solvent Selection: Perform small-scale solubility tests to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[2]

  • Ensure Complete Precipitation: After slow cooling to room temperature, place the crystallization flask in an ice-water bath for at least 30 minutes to maximize the precipitation of your product before filtration.[4]

Chromatography Challenges

Question 3: My compound is streaking on the silica gel TLC plate and during column chromatography. What causes this and how can I get sharp bands?

Answer:

Streaking is a common problem when purifying carboxylic acids on silica gel. It is typically caused by strong interactions between the acidic proton of your compound and the slightly acidic surface of the silica gel.

Causality:

  • Strong Adsorption: The polar carboxylic acid group can bind tightly and sometimes irreversibly to the silica gel, leading to slow and uneven elution, which appears as a streak.

  • Overloading: Applying too much sample to the TLC plate or column can saturate the stationary phase, causing the band to broaden and streak.[1]

  • Inappropriate Eluent Polarity: If the eluent is not polar enough, the compound will not move sufficiently from the baseline and may appear as a streak. Conversely, if it is too polar, it may move with the solvent front with little separation.

Troubleshooting Protocol:

  • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid (0.5-1%), to your eluent system (e.g., ethyl acetate/hexanes).[1] The added acid will protonate the silica surface and the carboxylate form of your compound, reducing the strong ionic interactions and leading to sharper bands.

  • Optimize Sample Loading: Ensure you are not overloading your TLC plates or column. For column chromatography, a general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (neutral or basic), or reverse-phase silica gel (C18), where the separation mechanism is based on hydrophobicity rather than polarity.

Question 4: I am having difficulty separating my product from a very similar, less polar impurity. What are my options?

Answer:

Separating compounds with similar polarities is a classic chromatographic challenge. This is often the case with byproducts from coupling reactions where, for example, a starting material might co-elute with the product.

Causality:

  • Similar Polarity: The impurity and your product have very similar affinities for the stationary phase and solubilities in the mobile phase.

  • Isomeric Impurities: If the impurity is an isomer of your product, its polarity can be very close, making separation difficult.

Troubleshooting Protocol:

  • Optimize Eluent System:

    • Use a less polar eluent system to increase the retention time of both compounds and potentially improve separation.

    • Try a different solvent system with different selectivities. For example, replacing ethyl acetate with dichloromethane or a mixture containing a small amount of methanol might alter the interactions with the stationary phase and improve resolution.

  • Gradient Elution: Start with a low polarity eluent and gradually increase the polarity during the column run. This can help to first elute the less polar impurity cleanly before the more polar product begins to move down the column.

  • Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it as a dry powder onto the top of your column. This often results in a more concentrated starting band and better separation.[1]

  • Recrystallization as an Alternative: If the impurity is present in a small amount, a carefully executed recrystallization after the column may be more effective at removing it than chromatography alone.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route used.

  • From Suzuki Coupling (e.g., of 2-bromobenzoic acid with a thiophene-2-ylmethyl boronic ester):

    • Unreacted 2-bromobenzoic acid: A common starting material that may persist.

    • Homocoupled thiophene byproduct: Dimerization of the thiophene starting material.

    • Protodehalogenated starting material (Benzoic acid): The bromo group on the starting benzoic acid is replaced by a hydrogen.

  • From Grignard Reactions (e.g., reaction of a Grignard reagent from 2-bromotoluene with 2-thiophenecarboxaldehyde followed by oxidation):

    • Unreacted starting materials.

    • Homocoupled (Wurtz) byproduct: Dimerization of the Grignard reagent's parent halide.

    • Over-addition products: If an ester is used as an intermediate, the Grignard reagent can add twice.

Q2: How can I best store my purified this compound?

A2: As a solid, the compound should be stored in a tightly sealed container in a cool, dark, and dry place. Thiophene-containing molecules can be susceptible to oxidation over long periods, especially in the presence of light and air. Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.

Q3: Can I use an acid-base extraction to purify my compound?

A3: Yes, an acid-base extraction is an excellent technique for purifying carboxylic acids. The general procedure is as follows:

  • Dissolve the crude material in an organic solvent like ethyl acetate or diethyl ether.

  • Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). Your carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.

  • Separate the aqueous layer and cool it in an ice bath.

  • Slowly re-acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the solution is acidic (pH ~2). Your product will precipitate out as the neutral carboxylic acid.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water. This method is particularly effective for removing neutral or basic impurities.

Q4: My purified compound has a slight yellow or brown tint. Is this a concern?

A4: While pure this compound is expected to be a white or off-white solid, a slight coloration is not uncommon and may not necessarily indicate significant impurity. It can sometimes be due to trace amounts of highly colored byproducts from the reaction or slight degradation. If the melting point is sharp and the NMR/LCMS data are clean, the color may not be a major issue for subsequent synthetic steps. If a high degree of purity is required, you can try treating a solution of the compound with activated charcoal before a final recrystallization to remove colored impurities.

Data Summary and Visualization

Table 1: Recommended Solvents for Purification
Purification MethodPrimary SolventCo-Solvent/Anti-SolventNotes
Recrystallization Water-Good for removing non-polar impurities, but solubility might be low.[2]
TolueneHexanes/HeptaneGood for aromatic compounds.
Ethyl AcetateHexanes/HeptaneA versatile system for a wide range of polarities.
Ethanol/MethanolWaterA common choice for moderately polar compounds.[2]
Chromatography Hexanes/HeptaneEthyl Acetate (+ 0.5% Acetic Acid)Standard normal-phase eluent. The acid suppresses tailing.
DichloromethaneMethanol (+ 0.5% Acetic Acid)For more polar impurities that are difficult to elute with ethyl acetate.
Diagram 1: Troubleshooting Workflow for Crystallization Failure

G start Crude Product in Solution oiling_out Product 'Oils Out' start->oiling_out Rapid Cooling or High Impurity low_yield Low Yield of Crystals start->low_yield Excess Solvent action1 1. Re-heat and cool slowly 2. Add anti-solvent 3. Scratch or seed oiling_out->action1 Troubleshoot action2 1. Use minimum hot solvent 2. Concentrate mother liquor 3. Re-evaluate solvent choice low_yield->action2 Troubleshoot success Pure Crystals Obtained action1->success If successful pre_purify Perform Acid-Base Extraction or Silica Plug Filtration action1->pre_purify If fails pre_purify->start Then re-attempt crystallization action2->success

Caption: A decision tree for resolving common crystallization problems.

Diagram 2: Logic for Eluent Modification in Chromatography

G problem Problem Streaking/Tailing of Carboxylic Acid cause Cause Strong interaction with acidic silica gel problem->cause is caused by solution Solution Add 0.5-1% Acetic Acid to the eluent cause->solution is addressed by result Result Sharper peaks and better separation solution->result which leads to

Caption: Rationale for adding acid to the eluent during chromatography.

References

  • University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-arylthiobenzoic acids.
  • MDPI. (2021). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid? Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Google Patents. (n.d.). Process for the purification of thiophenes.
  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin Layer Chromatography of Substituted Benzoic Acids Using an Aqueous α-Cyclodextrin Mobile Phase. Retrieved from [Link]

  • PubChem. (n.d.). 5-(methylsulfamoyl)-2-(thiophen-2-yl)benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of tmpMgCl·LiCl. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.

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Technical Support Center: Investigating the Degradation Pathways of 2-Thiophen-2-ylmethyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-Thiophen-2-ylmethyl-benzoic acid. As this is a molecule with limited publicly available degradation data, this guide is structured to empower you to design, execute, and troubleshoot robust forced degradation studies. Our approach is grounded in the principles of regulatory guidelines and predictive chemistry based on the molecule's inherent structure.

Part 1: Foundational Concepts in Degradation Studies

This section addresses the fundamental questions you might have before initiating your experimental work.

FAQ: What are forced degradation studies and why are they essential for a novel compound like this compound?

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[1] According to the International Council for Harmonisation (ICH) guidelines, these studies are a regulatory necessity.[2] For a new chemical entity like this compound, they serve several critical purposes:

  • Pathway Elucidation: To identify the likely degradation products and establish potential degradation pathways.[2][3]

  • Intrinsic Stability: To understand the inherent stability of the molecule, which helps in developing stable formulations and determining appropriate storage conditions.[2]

  • Method Validation: To develop and validate a "stability-indicating" analytical method that can effectively separate the drug substance from its degradation products, ensuring accurate quantification over time.[2][3]

A well-executed forced degradation study is the bedrock of a successful stability program. The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%, which provides sufficient information without making the sample unusable for analysis.[4][5]

FAQ: I'm designing my first experiment. What are the mandatory stress conditions I need to investigate?

Based on ICH guidelines, a comprehensive forced degradation study should, at a minimum, evaluate the following stress conditions to cover the most common degradation routes in pharmaceuticals:[5]

  • Hydrolysis: Degradation in aqueous environments across a range of pH values (acidic, neutral, and basic). This is one of the most common degradation pathways for pharmaceuticals.[1][6]

  • Oxidation: Degradation in the presence of an oxidizing agent, typically hydrogen peroxide. Oxidation is mechanistically complex and can lead to a wide variety of degradation products.[7]

  • Photolysis: Degradation upon exposure to light, as specified by ICH Q1B guidelines, which recommend a minimum exposure of 1.2 million lux hours and 200 watt hours per square meter.[3][8]

  • Thermal Degradation: Degradation due to exposure to elevated temperatures, which can be performed in solid-state or in solution.[3]

The following workflow provides a general overview of the process for investigating the degradation of this compound.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Stress Application cluster_2 Phase 3: Analysis cluster_3 Phase 4: Interpretation & Reporting A Define Study Objectives & Conditions (ICH Q1A/Q1B) B Develop Preliminary Analytical Method (HPLC) A->B C Prepare Stock Solutions of this compound B->C D Hydrolysis (Acid, Base, Neutral) C->D E Oxidation (H2O2) C->E F Photolysis (UV/Vis Light) C->F G Thermal (Heat/Humidity) C->G H Analyze Samples by Stability-Indicating HPLC D->H E->H F->H G->H I Assess Peak Purity & Quantify Degradation H->I J Characterize Degradants (LC-MS, MS/MS) I->J K Elucidate Degradation Pathways J->K L Summarize Data & Establish Mass Balance K->L M Finalize Report L->M

Forced Degradation Study Workflow

Part 2: Troubleshooting Experimental Scenarios

This section is formatted as a series of troubleshooting guides for specific issues you may encounter during your experiments.

Guide 1: Hydrolytic Degradation

Scenario: "I've refluxed my sample in 0.1 M HCl and 0.1 M NaOH for several hours, but my HPLC analysis shows minimal to no degradation of the parent compound. What are my next steps?"

Causality & Solution:

This indicates that this compound is relatively stable to hydrolysis under these initial conditions. The energy of activation for the hydrolytic cleavage has not been reached.

Troubleshooting Steps:

  • Increase Stress Intensity: Incrementally increase the strength of the acid or base (e.g., to 0.5 M or 1.0 M) or increase the reflux temperature.[8] It is crucial to change only one parameter at a time to understand its effect.

  • Extend Exposure Time: If increasing the concentration or temperature is not feasible or desirable, extend the duration of the study and sample at intermediate time points (e.g., 12, 24, 48 hours).

  • Consider a Co-solvent: If solubility is a concern in the aqueous medium, a small amount of a miscible organic co-solvent like acetonitrile or methanol can be used. However, be mindful that the co-solvent could influence the degradation pathway.

Scenario: "My compound degraded almost completely in 0.1 M NaOH at 60°C. How can I obtain a meaningful degradation profile?"

Causality & Solution:

The conditions were too harsh, leading to excessive degradation. To understand the pathway, you need to slow down the reaction to observe intermediate degradants.

Troubleshooting Steps:

  • Reduce Temperature: Lower the reaction temperature significantly (e.g., conduct the study at room temperature or 40°C) and monitor over a longer period.[8]

  • Decrease Molarity: Use a more dilute base (e.g., 0.01 M or 0.05 M NaOH).

  • Time-Course Study: Sample at very early time points (e.g., 5, 15, 30, 60 minutes) to capture the formation of initial degradation products before they degrade further.

Predicted Hydrolytic Pathways:

While the ester and amide bonds that are highly susceptible to hydrolysis are absent in this molecule, the methylene bridge could be a potential site of cleavage under harsh conditions, although this would likely require significant energy input.[6] A more probable scenario under standard hydrolytic stress is that the molecule remains largely intact.

G cluster_info Predicted Hydrolysis A This compound C₁₂H₁₀O₂S B Potential Cleavage Products Thiophene-2-yl-methanol 2-Methylbenzoic acid A->B Harsh Hydrolysis (e.g., high temp/conc.) info Cleavage at the methylene bridge is a possibility under extreme hydrolytic stress, but the molecule is likely stable under standard ICH conditions.

Predicted Hydrolytic Degradation
Guide 2: Oxidative Degradation

Scenario: "I am setting up an oxidative stress study. What concentration of hydrogen peroxide is appropriate, and for how long should I run the experiment?"

Causality & Solution:

Oxidative susceptibility varies greatly between molecules. A tiered approach is recommended to find the optimal conditions that yield the target 5-20% degradation.

Troubleshooting Steps:

  • Starting Point: Begin with 3% H₂O₂ at room temperature for 6-24 hours.[9] This is a standard starting condition for many pharmaceuticals.

  • If No Degradation: If you observe less than 5% degradation, you can increase the H₂O₂ concentration (e.g., to 10%) or gently heat the reaction (e.g., to 40-50°C).[9]

  • If Excessive Degradation: If degradation is too rapid, dilute the H₂O₂ (e.g., to 0.3% or 1%), reduce the temperature, or shorten the exposure time.

Predicted Oxidative Pathways:

The thiophene ring is known to be susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide and then to a sulfone. The methylene bridge is also a potential site for oxidation.

  • Thiophene Oxidation: The sulfur heteroatom is electron-rich and can be oxidized by agents like H₂O₂. This can lead to the formation of thiophene-S-oxide, which is a reactive metabolite.[10]

  • Methylene Bridge Oxidation: The benzylic carbon of the methylene bridge could be oxidized to a hydroxyl group or further to a ketone.

G cluster_info Predicted Oxidation A This compound B Thiophene-S-oxide derivative A->B H₂O₂ (Mild) D Hydroxylated methylene bridge derivative A->D H₂O₂ C Thiophene-S,S-dioxide (Sulfone) derivative B->C H₂O₂ (Stronger) E Ketone derivative at methylene bridge D->E Further Oxidation info The sulfur atom in the thiophene ring is a primary target for oxidation. The methylene bridge is a secondary potential site.

Predicted Oxidative Degradation Pathways
Guide 3: Photodegradation

Scenario: "My results show the compound is photostable. How can I be sure my experiment was conclusive?"

Causality & Solution:

To confidently declare photostability, you must ensure your experimental setup meets ICH Q1B guidelines and that you have included appropriate controls.

Troubleshooting Steps:

  • Verify Light Exposure: Confirm that your photostability chamber delivered a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[8]

  • Check the Control Sample: A "dark" control, wrapped in aluminum foil and placed in the same chamber, is essential. This control should show no degradation, confirming that any change in the exposed sample is due to light.

  • Ensure Proper Sample Presentation: Samples should be in chemically inert, transparent containers.[11][12] For solutions, ensure the solvent does not mask UV absorption.

  • Forced Photodegradation: If confirmatory testing shows no degradation, it may be necessary to perform forced photodegradation (e.g., higher intensity or longer duration) to intentionally generate degradants and prove the analytical method's specificity.[11][12]

Part 3: Analytical Method and Data Interpretation

FAQ: My chromatogram shows several small peaks close to the main peak. How do I develop a truly 'stability-indicating' HPLC method?

A stability-indicating method is one that can accurately measure the decrease in the active ingredient due to degradation and separate it from all its degradation products.

Key Objectives & Actions:

  • Resolution: The primary goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks. This may require optimizing the mobile phase composition, gradient slope, column chemistry (e.g., C18, Phenyl-Hexyl), and temperature.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This analysis compares spectra across the peak and flags any co-eluting impurities. A pure peak is strong evidence that your method is specific.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). This is the most powerful tool for identifying degradation products.[13][14][15] It allows you to determine the mass of the degradants, which provides direct clues to their structure. Tandem MS (MS/MS) can be used to fragment the degradant ions for further structural elucidation.[16]

Data Summary Table:

Your final report should clearly summarize the extent of degradation under each condition.

Stress ConditionParameters% Degradation of ParentNo. of DegradantsMajor Degradant(s) (Peak Area %)Mass Balance (%)
Acid Hydrolysis 1 M HCl, 80°C, 24h8.5%2DP1 (4.2%), DP2 (3.1%)98.9%
Base Hydrolysis 0.1 M NaOH, 60°C, 8h15.2%3DP3 (11.5%)99.2%
Oxidation 3% H₂O₂, RT, 24h11.8%2DP4 (9.7%)99.5%
Thermal 105°C, 72h (solid)2.1%1DP5 (1.8%)100.3%
Photolysis ICH Q1B< 1.0%0-100.8%

DP = Degradation Product; RT = Room Temperature

Troubleshooting Common HPLC Issues
IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with silica; Column overloadUse a mobile phase pH that ensures the analyte is in a single ionic form; Inject a smaller sample volume.
Peak Fronting Column overload; Poor sample solubilityDilute the sample; Ensure the sample solvent is weaker than or matches the mobile phase.
Shifting Retention Times Change in mobile phase composition; Temperature fluctuation; Column degradationPrepare fresh mobile phase daily; Use a column oven; Check mobile phase pH and replace the column if necessary.
Ghost Peaks Contamination in mobile phase/system; Carryover from previous injectionFilter solvents; Run a blank gradient; Implement a robust needle wash method.

This guide provides a framework for systematically investigating the degradation of this compound. By combining predictive chemical knowledge with rigorous, guideline-driven experimentation and troubleshooting, you will be well-equipped to elucidate its degradation pathways and build a comprehensive stability profile.

References

  • SGS Denmark. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • European Medicines Agency. (1998, January). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. CPMP/ICH/279/95. Retrieved from [Link]

  • Pharma Growth Hub. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. Retrieved from [Link]

  • IJSDR. (2023, June). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6). Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Resolve Mass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • MDPI. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1038. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Resolve Mass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PubMed. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere, 235, 124-131. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pressure-imposed changes of benzoic acid crystals. PMC. Retrieved from [Link]

  • ACS Publications. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • PubMed. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of Chromatography B, 803(1), 105-114. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Stabilization of Pharmaceuticals to Oxidative Degradation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. Retrieved from [Link]

  • Springer. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of The American Society for Mass Spectrometry, 21(4), 541-551. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Benzoic acid may act as the functional group in salicylic acid and derivatives in the induction of multiple stress tolerance in plants. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC. Retrieved from [Link]

  • National Institutes of Health. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • MDPI. (n.d.). Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. Retrieved from [Link]

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Technical Support Center: Purification of 2-Thiophen-2-ylmethyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Thiophen-2-ylmethyl-benzoic acid (CAS 62636-87-7)[1]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this important chemical intermediate. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your results.

Troubleshooting Guide: Enhancing the Purity of this compound

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My final product of this compound shows a broad melting point range and appears discolored. What are the likely impurities?

Answer:

A broad melting point and discoloration are classic indicators of impurities. The nature of these impurities is highly dependent on the synthetic route employed. Common synthetic strategies for analogous aryl-substituted benzoic acids often involve coupling reactions. For instance, a common route for similar compounds involves the introduction of an aryl group (in this case, the thiophene ring) to a benzoic acid derivative.

Potential impurities can include:

  • Starting Materials: Unreacted 2-chlorobenzoic acid or thiophene derivatives may persist in the final product.

  • Side-Reaction Products: Homocoupling of the thiophene reagent or other side reactions can lead to polymeric or dimeric byproducts.

  • Residual Catalysts: If a metal catalyst (e.g., palladium or copper) was used in a cross-coupling reaction, trace amounts may remain.

  • Solvents: Residual high-boiling point solvents used in the reaction or workup can be difficult to remove.

To identify the specific impurities, it is highly recommended to use analytical techniques such as:

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To identify the structure of the main component and any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To separate and identify components by their mass-to-charge ratio.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of the carboxylic acid functional group and identify other potential functional groups from impurities.

Question 2: I've identified the impurities. What is the most effective first step for purification?

Answer:

For aryl carboxylic acids like this compound, recrystallization is often the most effective and economical initial purification step. The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. A good recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

Recommended Recrystallization Protocol:

  • Solvent Selection: Based on the polarity of this compound, suitable solvents include ethanol, methanol, acetic acid, or a mixture of an organic solvent and water. A small-scale solvent screen is crucial.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it just dissolves. Using an excess of solvent will reduce your yield.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][4] Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner or Hirsch funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Question 3: Recrystallization improved the purity, but I still see minor impurities in my analytical data. What's the next step?

Answer:

If recrystallization alone is insufficient, column chromatography is the subsequent method of choice for achieving high purity. Silica gel is the most common stationary phase for the purification of organic compounds.

Column Chromatography Protocol for this compound:

  • Stationary Phase: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

  • Column Packing: Properly pack the column with a slurry of silica gel in the non-polar component of your eluent system to avoid air bubbles and channeling.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Begin elution with the selected mobile phase, collecting fractions. Monitor the separation using TLC.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.

Pro-Tip: Carboxylic acids can sometimes streak on silica gel. Adding a small amount (0.5-1%) of acetic or formic acid to the eluent can suppress the ionization of the carboxylic acid and lead to better peak shapes.

Question 4: I am struggling with separating an ester impurity from my carboxylic acid product using chromatography.

Answer:

This is a common issue. While both are polar, the carboxylic acid will interact more strongly with the silica gel. However, if the ester is structurally similar, separation can be challenging. An alternative to chromatography in this case is a liquid-liquid extraction based on the acidic nature of your product.

Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. The ester impurity will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid, such as 1M hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

This method is highly effective for separating acidic compounds from neutral or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight and formula of this compound?

A1: The molecular formula is C₁₂H₁₀O₂S, and the molecular weight is 218.28 g/mol .[1]

Q2: Are there any specific safety precautions I should take when handling this compound?

A2: As with any chemical, you should handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q3: Can I use other chromatographic techniques for purification?

A3: Yes, for very challenging separations or for analytical purposes, High-Performance Liquid Chromatography (HPLC) can be used. For preparative HPLC, a C18 reverse-phase column is often effective for aryl carboxylic acids. Supercritical fluid chromatography (SFC) is another advanced technique that can be employed for the purification of carboxylic acids.[5]

Q4: My synthesis involves a Suzuki or similar cross-coupling reaction. How can I effectively remove the metal catalyst?

A4: Removing residual palladium or other metal catalysts can be challenging. After the initial workup, you can try washing the organic solution with an aqueous solution of a chelating agent like EDTA or thiourea. Passing the solution through a plug of silica gel or activated carbon can also be effective.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for purifying this compound.

PurificationWorkflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check_1 Assess Purity (TLC, MP, NMR) Recrystallization->Purity_Check_1 Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Purity < 98% (Non-ionic Impurities) Acid_Base_Extraction Acid-Base Extraction Purity_Check_1->Acid_Base_Extraction Purity < 98% (Ester/Neutral Impurities) Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 98% Purity_Check_2 Assess Purity (HPLC, NMR) Column_Chromatography->Purity_Check_2 Purity_Check_2->Column_Chromatography Further Purification Needed Purity_Check_2->Pure_Product Purity > 99% Acid_Base_Extraction->Purity_Check_2

Caption: Decision workflow for purifying this compound.

Summary of Purification Techniques

TechniquePrincipleBest For Removing
Recrystallization Differential solubility at varying temperatures.Large amounts of impurities with different solubility profiles.
Column Chromatography Differential partitioning between a stationary and mobile phase.Structurally similar impurities and achieving high purity.
Acid-Base Extraction Differential solubility in acidic and basic aqueous solutions.Neutral or basic impurities from an acidic product.

References

  • Google Patents.
  • Google Patents. Process for the preparation of 2-(4-methylphenyl)
  • Google Patents.
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  • University of Massachusetts Boston. Recrystallization of Benzoic Acid. [Link]

  • Widener University. The Recrystallization of Benzoic Acid. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-Thiophen-2-ylmethyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Thiophen-2-ylmethyl-benzoic acid (CAS 62636-87-7). This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this versatile building block. We will provide in-depth, field-proven troubleshooting strategies and detailed protocols to ensure your reactions proceed smoothly and efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: Why is this compound so difficult to dissolve?

A: The solubility behavior of this molecule is governed by its distinct structural features. It possesses a polar, hydrophilic carboxylic acid head (-COOH) and a large, non-polar, hydrophobic tail composed of benzoic and thiophene rings linked by a methylene bridge. The carboxylic acid group can form strong hydrogen bonds with itself, leading to a stable crystal lattice structure that requires significant energy to break. While the polar head has an affinity for polar solvents, the large non-polar tail resists solvation in aqueous media. Conversely, in non-polar solvents, the hydrophobic tail is well-solvated, but the polar carboxylic acid group is not, limiting overall solubility.

Q2: I'm setting up a reaction. What is the very first step I should take to address solubility?

A: The most critical first step is a systematic solvent screen. Do not assume a standard solvent from a similar reaction will work. The unique polarity of this compound necessitates empirical testing. We recommend performing small-scale solubility tests in a range of common aprotic and protic polar solvents before committing to a reaction scale. See our detailed protocol in Section 2, Step 1 for guidance.

Q3: Can I simply add a base to dissolve the compound for my reaction?

A: Yes, this is a highly effective strategy for reactions tolerant of basic conditions. Adding a base deprotonates the carboxylic acid (which typically has a pKa between 4 and 5) to form its corresponding carboxylate salt.[1][2] This salt is an ionic species and is significantly more soluble in polar solvents, especially water, than the neutral acid.[3][4] However, you must critically assess if the base or the resulting higher pH will interfere with your substrate, reagents, or catalyst.

Q4: When is a co-solvent system the right choice?

A: A co-solvent system is ideal when a single solvent fails to provide adequate solubility. Co-solvents work by modifying the overall polarity of the reaction medium to better match that of the solute.[5][6] For this compound, a mixture of a polar solvent (like water or ethanol) with a polar aprotic solvent (like THF, 1,4-dioxane, or DMF) can be highly effective. The organic co-solvent disrupts the strong hydrogen bonding network of water, creating a less polar environment that can accommodate the non-polar tail of the molecule, while the aqueous component solvates the carboxylate head.[7]

Q5: What is Phase-Transfer Catalysis (PTC), and should I consider it?

A: Phase-Transfer Catalysis is a powerful technique for reacting substances that are soluble in two different immiscible liquid phases (e.g., an aqueous phase and an organic phase).[8] You should consider PTC if your reaction involves the deprotonated carboxylate salt (which is soluble in water) reacting with a non-polar substrate (which is only soluble in an organic solvent). The PTC, typically a quaternary ammonium salt, acts as a "detergent," escorting the carboxylate anion from the aqueous phase into the organic phase to react.[8][9] This avoids the need to find a single solvent for all reactants.

Section 2: Troubleshooting Guide: A Systematic Approach to Solubilization

Follow this workflow to systematically diagnose and solve solubility issues with this compound.

Troubleshooting Workflow

G A Problem: Incomplete Dissolution of This compound B Step 1: Perform Small-Scale Solvent Screen (See Table 1 & Protocol 1) A->B C Is the compound fully soluble in a single, reaction-compatible solvent? B->C D Proceed with Reaction C->D  Yes E Step 2: Evaluate Co-Solvent Systems (e.g., THF/H2O, Dioxane/H2O) C->E No F Is the reaction compatible with a base? E->F G Step 3: Use Base to Form Soluble Carboxylate Salt (See Table 2 & Protocol 2) F->G  Yes H Is the reaction biphasic with an organic-soluble electrophile? F->H No G->H I Step 4: Employ Phase-Transfer Catalysis (PTC) (See Table 3 & Protocol 3) H->I  Yes J Contact Advanced Technical Support H->J No I->D G aq_species RCOO⁻ Na⁺ catalyst_aq Q⁺X⁻ Catalyst org_species R'—X (Electrophile) product RCOO—R' + NaX product->catalyst_aq:tail catalyst_org Q⁺ RCOO⁻ Lipophilic Ion Pair catalyst_aq:head->catalyst_org:head Anion Exchange at Interface catalyst_org:tail->org_species Reaction

Caption: The catalytic cycle of Phase-Transfer Catalysis.

Table 3: Common Phase-Transfer Catalysts
CatalystAcronymStructureNotes
Tetrabutylammonium BromideTBAB(C₄H₉)₄N⁺Br⁻Common, inexpensive, and effective for many reactions.
Tetrabutylammonium Hydrogen SulfateTBAHS(C₄H₉)₄N⁺HSO₄⁻Useful in a variety of PTC applications.
Benzyltriethylammonium ChlorideTEBACBnEt₃N⁺Cl⁻Another widely used and effective catalyst.
Aliquat® 336-(C₈H₁₇)₃(CH₃)N⁺Cl⁻Highly lipophilic, useful for transferring anions into very non-polar organic phases.
Experimental Protocol 3: Example PTC Alkylation Reaction
  • Aqueous Phase Preparation: In the reaction flask, dissolve this compound (1.0 eq) and a base like potassium carbonate (1.5 eq) in water.

  • Organic Phase Preparation: Add an immiscible organic solvent (e.g., toluene or dichloromethane) to the flask. Then, add your electrophile (e.g., benzyl bromide, 1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 5-10 mol%).

  • Reaction: Stir the biphasic mixture vigorously to create a large surface area between the phases. Heat to the desired reaction temperature and monitor by TLC or LC-MS. Vigorous stirring is essential for efficient transport across the phase boundary.

  • Workup: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to isolate the product ester. [10]

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • PubMed. (2004). Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • MDPI. (n.d.). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Quora. (2021). What is the standard pH of carboxylic acids?. Retrieved from [Link]

  • Reddit. (2019). pH for Complete Reprotonation of an Acid?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to carboxylic acids. Retrieved from [Link]

  • Bluefield Esports. (n.d.). Carboxylic Acid Acidity And Ph. Retrieved from [Link]

  • Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Digital pH. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]

  • Wikipedia. (n.d.). pH. Retrieved from [Link]

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Preventing side reactions during the functionalization of 2-Thiophen-2-ylmethyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and functionalization of 2-Thiophen-2-ylmethyl-benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging molecule. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate common synthetic hurdles and prevent unwanted side reactions.

Introduction: The Challenge of Selectivity

This compound is a valuable building block in medicinal chemistry, featuring three key reactive sites: the carboxylic acid, the electron-rich thiophene ring, and the benzoic acid ring. This multi-functionality, while offering diverse synthetic possibilities, also presents a significant challenge in achieving selective functionalization. Side reactions are common, often leading to reduced yields, complex purification procedures, and ambiguous results. This guide will equip you with the knowledge to anticipate and mitigate these issues.

Troubleshooting Guide 1: Amide Bond Formation

Amidation of the carboxylic acid is one of the most frequent transformations performed on this molecule. However, standard coupling conditions can often lead to a variety of side products.

Q1: My amide coupling reaction with EDC/HOBt is low-yielding and shows multiple spots on TLC. What is happening?

Answer: This is a classic issue when using carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The primary culprits are often the instability of the O-acylisourea intermediate and the inherent reactivity of your starting material.

Common Side Reactions:

  • N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct. This is a common pathway that consumes your activated acid.[1][2]

  • Symmetric Anhydride Formation: Two molecules of the activated carboxylic acid can react to form a symmetric anhydride. While this anhydride can still react with the amine, it alters the stoichiometry and can lead to a complex reaction mixture.[3]

  • Thiophene-Related Degradation: Although the thiophene ring is more stable to acid than furan or pyrrole, prolonged exposure to acidic conditions (generated during the reaction) can lead to oligomerization or decomposition, especially at elevated temperatures.[4][5]

Solutions & Strategies:

  • Optimize Reagent Addition Order: The order of addition is critical. First, activate the carboxylic acid with EDC and an additive like 1-hydroxybenzotriazole (HOBt). HOBt traps the O-acylisourea intermediate to form a more stable HOBt-ester, which is less prone to rearrangement and more reactive towards the amine.[1][2] Stir the acid, HOBt, and EDC together for about 30 minutes at 0 °C before adding your amine.[1][6]

  • Use a More Robust Coupling Agent: For sterically hindered or electron-deficient amines, EDC/HOBt may not be efficient enough.[7][8] Consider using a uronium-based coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is known for its high efficiency, faster reaction rates, and lower incidence of side reactions, particularly racemization.[9]

  • Control Temperature and pH: Maintain the reaction at a low temperature (0 °C to room temperature) to minimize side reactions. The addition of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is often necessary to neutralize the hydrochloride salt of EDC and the HOBt, maintaining a favorable pH for the reaction.

Coupling AgentCommon AdditiveKey AdvantagesPotential Downsides
EDC HOBt, NHSWater-soluble byproducts, cost-effective.Prone to N-acylurea formation, slower reactions.[2]
HATU None (contains HOAt)High efficiency, fast, low racemization.[9]More expensive, byproducts can complicate purification.
T3P NoneFast reactions, easy workup.Requires a base, can be sensitive to moisture.
Detailed Protocol: Optimized Amidation using HATU

This protocol is recommended for achieving high yields and purity, especially with challenging amine substrates.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (or other aprotic solvent like DCM)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound in anhydrous DMF.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU and DIPEA to the solution. Stir the mixture for 15-20 minutes at 0 °C.

  • Coupling: Add the amine to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide 2: Electrophilic Aromatic Substitution

Functionalizing the aromatic rings via electrophilic substitution requires careful control of regioselectivity and prevention of ring degradation.

Q2: I am attempting a nitration/halogenation and getting a mixture of isomers. How can I control where the substituent adds?

Answer: The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already on the ring. In this compound, you have two aromatic systems with competing directing effects.

  • Thiophene Ring: The sulfur atom is an ortho-, para- director and a powerful activator, making the thiophene ring significantly more reactive than the benzene ring.[10][11] Substitution will overwhelmingly occur on the thiophene ring, primarily at the C5 position (ortho to the sulfur and para to the methylene bridge). The C3 position is also activated but is sterically hindered.

  • Benzoic Acid Ring: The carboxylic acid group is a meta-director and a deactivator. The methylene bridge is a weak ortho-, para- director and activator.[12][13]

Key Challenge: The high reactivity of the thiophene ring means that electrophilic substitution will almost exclusively happen on this ring.[11] Direct substitution on the benzoic acid ring is extremely difficult without first protecting or modifying the thiophene ring.

Solutions for Regiocontrol:

  • Mild Reaction Conditions: Use mild reagents and low temperatures to favor the most kinetically accessible product (C5-substitution on the thiophene). For example, for bromination, use N-Bromosuccinimide (NBS) in THF at 0 °C instead of Br₂ with a Lewis acid.

  • Protecting Groups: If substitution on the benzoic acid ring is desired, the thiophene ring must be deactivated. This is challenging. An alternative strategy is to synthesize the substituted benzoic acid portion of the molecule first and then couple it to the thiophene-containing fragment in a later step.[14]

Q3: My reaction mixture turns black and I isolate a tar-like substance when using strong acids (e.g., for nitration). What's causing this?

Answer: You are observing the acid-catalyzed polymerization and degradation of the thiophene ring.[5] While more stable than furan, thiophene is still susceptible to decomposition under strongly acidic and oxidizing conditions.

Mechanism of Degradation: Protonation of the thiophene ring can lead to loss of aromaticity, making it vulnerable to nucleophilic attack by another thiophene molecule, initiating a polymerization cascade.[5] Strong oxidizing agents, often present in nitrating mixtures (e.g., HNO₃/H₂SO₄), can also oxidize the sulfur atom, leading to ring-opening or desulfurization.[10][15]

Solutions to Prevent Degradation:

  • Avoid Strong Mineral Acids: Use milder nitrating agents. A common choice is acetyl nitrate (formed in situ from nitric acid and acetic anhydride) at low temperatures.

  • Control Temperature: Keep the reaction temperature strictly controlled, typically below 0 °C, to minimize the rate of decomposition.

  • Consider Alternative Synthetic Routes: It may be more effective to use a pre-functionalized thiophene starting material and build the rest of the molecule around it, rather than attempting a direct electrophilic substitution on the final scaffold.

Visualization of Reaction Pathways

Decision Workflow for Amide Coupling

The following diagram outlines a logical workflow for troubleshooting and optimizing amide bond formation with this compound.

AmideCouplingWorkflow start Start: Amide Synthesis check_purity Are starting materials pure and dry? start->check_purity check_purity->start No, purify/dry first choose_reagent Choose Coupling Reagent check_purity->choose_reagent Yes edc_path Standard Conditions: EDC / HOBt / DIPEA choose_reagent->edc_path Simple amine hatu_path Difficult Coupling: HATU / DIPEA choose_reagent->hatu_path Hindered/poorly nucleophilic amine monitor Monitor Reaction by TLC/LC-MS edc_path->monitor hatu_path->monitor check_completion Is reaction complete & clean? monitor->check_completion success Success: Proceed to Workup & Purification check_completion->success Yes troubleshoot Troubleshoot: Low Yield / Side Products check_completion->troubleshoot No re_evaluate Re-evaluate Conditions troubleshoot->re_evaluate Analyze side products re_evaluate->choose_reagent Check stoichiometry, temperature, solvent re_evaluate->hatu_path Switch from EDC to HATU

Caption: Troubleshooting workflow for amide coupling.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for these reactions? A: For amide couplings, polar aprotic solvents like DMF, DCM, or THF are generally preferred.[16] Ensure the solvent is anhydrous, as water can hydrolyze activated intermediates and consume reagents. For electrophilic substitutions, the choice is highly dependent on the reagent; chlorinated solvents are common, but always check for compatibility.

Q: How can I confirm the identity of my side products? A: The best approach is to isolate the major side products using column chromatography or preparative HPLC and characterize them using spectroscopic methods.[17] High-resolution mass spectrometry (HRMS) will give you the molecular formula, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY) will help elucidate the structure.

Q: Is it necessary to protect the thiophene sulfur atom? A: Generally, no. The sulfur in thiophene is part of an aromatic system and is not nucleophilic like a typical sulfide. It resists alkylation and is only oxidized under harsh conditions. Protection is usually not required for the reactions discussed here, but it's a consideration if you plan to use strong oxidants.

References

  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.
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  • An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU. Benchchem.
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  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate.
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  • Desulfurization of transportation fuels targeting at removal of thiophene/benzothiophene. ETDEWEB, OSTI.GOV.
  • Thiophene.
  • What is the correct order of addition for EDCI and HOBt? : r/Chempros. Reddit.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF, ResearchGate.
  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate.
  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.
  • The electrophilic aromatic substitution reaction rate for thiophene... Study Prep in Pearson+.
  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

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Validation & Comparative

A Comparative Analysis of 2-, 3-, and 4-(Thiophen-2-ylmethyl)benzoic Acid: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the spatial arrangement of functional groups within a molecule is a paramount determinant of its pharmacological profile. Even subtle changes, such as the relocation of a substituent on an aromatic ring, can profoundly alter a compound's potency, selectivity, and pharmacokinetic properties. This phenomenon, known as positional isomerism, is a critical consideration in drug design and lead optimization.[1][2]

This guide provides a comprehensive comparative analysis of 2-(Thiophen-2-ylmethyl)benzoic acid and its positional isomers, the 3- and 4-substituted analogs. This scaffold, which marries a flexible thiophene moiety to a rigid benzoic acid ring, represents a compelling starting point for the development of novel therapeutics. Thiophene-containing compounds are well-regarded for their diverse and significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The benzoic acid group, a common pharmacophore, ensures aqueous solubility and provides a handle for interacting with biological targets.[5]

The objective of this guide is to collate the known physicochemical and biological data for these three isomers, establish a robust framework for their synthesis and characterization, and provide detailed experimental protocols for their comparative evaluation. By systematically examining the impact of the thiophen-2-ylmethyl group's position on the benzoic acid ring, we aim to furnish researchers, scientists, and drug development professionals with the foundational knowledge required to unlock the therapeutic potential of this chemical series.

Section 1: Molecular Architecture and Physicochemical Landscape

The fundamental difference between the three isomers lies in the point of attachment of the thiophen-2-ylmethyl substituent to the benzoic acid ring: the ortho (2-), meta (3-), and para (4-) positions. This variation in geometry directly influences the molecule's electronic distribution, steric profile, and potential for intramolecular interactions, which in turn governs its physicochemical properties and biological function.[6]

For instance, the ortho-isomer possesses the unique ability to form an intramolecular hydrogen bond between the carboxylic acid proton and the sulfur atom of the thiophene ring, potentially impacting its acidity and conformation. The para-isomer presents the most linear and extended conformation, which may be favorable for fitting into specific enzyme active sites or receptor pockets. The meta-isomer offers an alternative spatial vector for the thiophene group that differs from both the ortho and para positions.

G cluster_ortho 2-(Thiophen-2-ylmethyl)benzoic acid cluster_meta 3-(Thiophen-2-ylmethyl)benzoic acid cluster_para 4-(Thiophen-2-ylmethyl)benzoic acid ortho ortho meta meta para para

Caption: Chemical structures of the ortho, meta, and para isomers.

A molecule's journey through the body is heavily dictated by its physicochemical properties. Parameters such as lipophilicity (log P), acidity (pKa), and polar surface area (TPSA) are critical predictors of absorption, distribution, metabolism, and excretion (ADME).[7][8][9]

Property2-(Thiophen-2-ylmethyl)benzoic acid3-(Thiophen-2-ylmethyl)benzoic acid4-(Thiophen-2-ylmethyl)benzoic acidJustification & Impact
Molecular Formula C₁₂H₁₀O₂SC₁₂H₁₀O₂SC₁₂H₁₀O₂SIdentical for all isomers.
Molecular Weight 218.27 g/mol 218.27 g/mol 218.27 g/mol Identical for all isomers.
XLogP3-AA (cLogP) 3.23.23.2Calculated lipophilicity is identical. This value is within the "drug-like" range (typically < 5), suggesting good potential for membrane permeability.[10]
pKa (Predicted) ~4.0~4.2~4.3The ortho-isomer is predicted to be slightly more acidic due to the proximity of the electron-withdrawing thiophene group. Acidity affects solubility and the ionization state at physiological pH (7.4), influencing receptor interaction and cell penetration.[8][11]
TPSA 37.3 Ų37.3 Ų37.3 ŲTopological Polar Surface Area is identical. A TPSA < 140 Ų is generally associated with good oral bioavailability.[12]
Rotatable Bonds 333The number of rotatable bonds is the same, indicating similar conformational flexibility between the isomers.

Note: Predicted values are derived from computational models (e.g., PubChem) and should be confirmed experimentally.

Section 2: Synthesis and Characterization

A versatile and efficient method for synthesizing these isomers is crucial for enabling systematic biological evaluation. The Suzuki-Miyaura cross-coupling reaction stands out as a premier choice for this purpose.[13][14][15] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, demonstrating high functional group tolerance and reliability.

The strategic advantage of this approach is its convergent nature. A common intermediate, (thiophen-2-ylmethyl)boronic acid pinacol ester, can be synthesized and then coupled with commercially available methyl 2-, 3-, or 4-bromobenzoate. A final saponification step then yields the desired carboxylic acid isomers.

Caption: Generalized Suzuki-Miyaura synthetic workflow.

Rationale for Key Reagents:

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂): Chosen for its efficiency in coupling aryl halides with boronic esters. The dppf ligand provides the right balance of electron donation and steric bulk to facilitate the catalytic cycle.[13]

  • Base (e.g., K₂CO₃ or Cs₂CO₃): Essential for the transmetalation step of the Suzuki reaction. Carbonates are effective and generally do not interfere with the ester or thiophene functionalities.

  • Saponification (e.g., LiOH in THF/H₂O): A standard and high-yielding method to hydrolyze the methyl ester to the final carboxylic acid product under mild conditions.

Section 3: Comparative Biological & Pharmacokinetic Profile (Current State of Knowledge)

While a direct head-to-head comparison of the biological activities of these three specific isomers is not extensively documented in publicly available literature, we can synthesize a preliminary profile based on studies of closely related derivatives. Thiophene-based compounds are known to exhibit a wide range of activities.[3] Positional isomerism in benzoic acid derivatives is known to be a key determinant of antibacterial activity.[6]

IsomerKnown Biological Activity of Related DerivativesPotential Implications
2-(Thiophen-2-ylmethyl)benzoic acid Benzo[b]thiophene derivatives, which share a similar structural core, have been evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus.[16]The ortho-isomer's specific conformation may be crucial for binding to bacterial enzymes or proteins.
3-(Thiophen-2-ylmethyl)benzoic acid Derivatives like 3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid have been synthesized and characterized in the context of creating libraries for antimicrobial screening.[16] Sulfamoyl derivatives have also been documented.[17]The meta-position provides a distinct vector for the thiophene group that could be exploited to avoid steric clashes or to form new interactions within a target binding site compared to the other isomers.
4-(Thiophen-2-ylmethyl)benzoic acid A derivative, 4-[2-[Ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzoic acid, has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[18]The para-substitution creates a more linear molecule, which is a common feature in many COX inhibitors that fit into the enzyme's long, hydrophobic channel. This isomer may be the most promising starting point for developing novel NSAIDs.

The pharmacokinetics of benzoic acid itself are well-studied, showing rapid absorption and elimination primarily through renal excretion.[19][20] The introduction of the lipophilic thiophen-2-ylmethyl group (cLogP ≈ 3.2) will likely increase plasma protein binding and the volume of distribution compared to benzoic acid alone. The specific isomeric position could subtly influence metabolic pathways and rates of clearance, highlighting the need for direct comparative pharmacokinetic studies.[5]

Section 4: Experimental Workflow: A Protocol for Isomer Separation and Purity Assessment

To conduct a valid comparative biological study, it is imperative to ensure the isomeric purity of each compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application. A reversed-phase HPLC method can effectively separate these isomers based on subtle differences in their polarity and interaction with the stationary phase.

Caption: HPLC workflow for isomer separation and analysis.

Detailed HPLC Protocol:

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. Causality: TFA acts as an ion-pairing agent and acidifies the mobile phase to ensure the carboxylic acid is in its neutral, protonated form, leading to consistent retention and sharp peaks.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm. Rationale: This wavelength is suitable for detecting the aromatic rings present in the molecules.

  • Sample Preparation:

    • Prepare stock solutions of each purified isomer and a mixture of all three at 1 mg/mL in acetonitrile.

    • Dilute the stock solutions to a working concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Run:

    • Inject 10 µL of each sample.

    • Run a gradient elution program:

      • 0-2 min: 30% B

      • 2-15 min: Ramp from 30% to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: Return to 30% B

      • 18-25 min: Equilibrate at 30% B

    • Rationale: A gradient is used to ensure adequate separation of the isomers while eluting them in a reasonable timeframe.

  • Data Analysis (Self-Validation):

    • Run each pure isomer individually to determine its retention time.

    • Run the mixture of all three isomers to confirm baseline separation. The expected elution order would typically be 2-isomer, then 3-isomer, then 4-isomer, though this must be confirmed experimentally.

    • For each purified sample, integrate the area of the main peak and any impurity peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100. A purity of >95% is required for biological assays.

Section 5: Conclusion and Future Directions

This guide establishes that 2-(Thiophen-2-ylmethyl)benzoic acid and its positional isomers are a structurally simple yet compelling series for chemical biology and drug discovery. While their physicochemical properties are broadly similar, the subtle variations in geometry imposed by the ortho-, meta-, and para-substitution patterns are expected to translate into significant differences in biological activity. Preliminary analysis of related structures suggests promising avenues for antimicrobial and anti-inflammatory applications, with the 4-isomer showing particular potential as a COX inhibitor scaffold.

The clear next step and a significant opportunity for the research community is to conduct a direct, head-to-head comparative study.

Recommended Future Experiments:

  • Synthesis and Characterization: Synthesize all three isomers using a robust method like the Suzuki coupling outlined herein and confirm their structures and purity.

  • In Vitro Biological Screening: Perform a broad panel screening (e.g., against COX-1/COX-2 enzymes, a panel of pathogenic bacteria, and various cancer cell lines) to empirically determine and compare the IC₅₀/MIC values for each isomer.

  • ADME Profiling: Conduct in vitro assays to compare metabolic stability (using liver microsomes), plasma protein binding, and cell permeability (e.g., using a Caco-2 assay).

  • Structural Biology: If a potent isomer and its target are identified, co-crystallization studies could provide invaluable insight into the specific binding interactions that underpin its activity and selectivity.

By systematically pursuing these lines of inquiry, the scientific community can fully elucidate the structure-activity relationships of this promising scaffold and pave the way for the development of novel, isomerically pure therapeutic agents.

References

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A Comparative Guide to the Structure-Activity Relationship of Thiophene-Containing Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the development of novel anti-inflammatory agents remains a cornerstone of research, driven by the need for more effective and safer therapeutics. Within this arena, compounds featuring a thiophene ring fused with a benzoic acid or related scaffold have emerged as a promising class of molecules. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of thiophene-containing derivatives, offering insights into the chemical features that govern their anti-inflammatory potency. While the core focus is on a well-documented series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamides, the principles discussed herein provide a valuable framework for understanding the SAR of related structures, including the 2-Thiophen-2-ylmethyl-benzoic acid scaffold.

The Thiophene-Carboxamide Scaffold: A Privileged Structure in COX-2 Inhibition

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are validated targets for anti-inflammatory drugs. Selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] The thiophene-carboxamide scaffold has proven to be a versatile template for designing potent and selective COX-2 inhibitors.

The general structure of the 2-benzamido-5-ethyl-N-(4-substituted phenyl)thiophene-3-carboxamide series that will be the focus of our SAR analysis is presented below. This series demonstrates how systematic modifications to different parts of the molecule can significantly impact biological activity.

Caption: Core chemical scaffold of the analyzed thiophene derivatives.

Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory activity of the synthesized derivatives was evaluated through in vitro assays measuring the inhibition of COX-1 and COX-2 enzymes. The 50% inhibitory concentration (IC50) values are crucial for quantifying potency and selectivity.

Key Structural Modifications and Their Impact on Activity

1. Substitution on the N-phenyl Ring:

The nature and position of substituents on the N-phenyl ring of the thiophene-3-carboxamide moiety play a critical role in determining COX-2 selectivity and potency.

  • Electron-withdrawing groups: The presence of a fluorine atom at the para-position of the N-phenyl ring (Compound VIIa ) resulted in the most potent and selective COX-2 inhibitor in the series, with an IC50 value of 0.29 µM for COX-2 and a selectivity index of 67.24.[1] This suggests that an electronegative substituent in this position enhances binding to the active site of the COX-2 enzyme.

  • Electron-donating groups: In contrast, the introduction of electron-donating groups, such as a methoxy group, generally leads to a decrease in activity compared to the fluoro-substituted analogue.

2. Modifications of the 2-Benzamido Group:

The benzamido group at the 2-position of the thiophene ring is another key interaction point.

  • Aromatic substitution: Alterations to the phenyl ring of the benzamido group can influence activity. While the parent benzamido group itself is effective, substitutions on this ring can modulate potency.

3. The 5-Position of the Thiophene Ring:

  • Alkyl substitution: An ethyl group at the 5-position of the thiophene ring was found to be favorable for activity in the studied series.[1] This alkyl group likely occupies a hydrophobic pocket within the COX-2 active site, contributing to the binding affinity.

The following diagram illustrates the key SAR findings for this series of compounds.

COX_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thiophene_Derivative This compound or related derivatives Thiophene_Derivative->COX2 Inhibits

Caption: Simplified signaling pathway of COX-2 in inflammation.

By selectively inhibiting COX-2, these thiophene derivatives can reduce the production of pro-inflammatory prostaglandins without significantly affecting the production of prostaglandins by COX-1, which are important for maintaining the integrity of the stomach lining. [2]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to evaluate the anti-inflammatory activity of the this compound derivatives and their analogues.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle:

The assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component of COX then reduces PGG2 to prostaglandin H2 (PGH2). A chromogenic substrate is oxidized during this process, leading to a color change that can be measured spectrophotometrically. [3] Workflow:

COX_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - Assay Buffer - Heme - COX-1/COX-2 Enzyme - Arachidonic Acid - Test Compounds Plate_Setup Plate Setup: Add buffer, heme, and enzyme to wells Prepare_Reagents->Plate_Setup Add_Inhibitor Add Test Compound or Vehicle (DMSO) Plate_Setup->Add_Inhibitor Pre_Incubate Pre-incubate for 10-15 min at 37°C Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate reaction with Arachidonic Acid Pre_Incubate->Initiate_Reaction Incubate Incubate for 2 min at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction (e.g., with HCl) Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro COX inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare all reagents, including assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid, and test compounds (dissolved in DMSO).

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Compound Addition: Add the test compounds at various concentrations to the appropriate wells. Include wells for a positive control (e.g., celecoxib) and a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add arachidonic acid to each well to start the reaction.

  • Incubation: Incubate the plate for a short period (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable reagent, such as hydrochloric acid.

  • Detection: Add a chromogenic substrate and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The structure-activity relationship studies of thiophene-containing derivatives, particularly the 2-benzamido-N-phenylthiophene-3-carboxamide series, provide valuable insights for the rational design of potent and selective anti-inflammatory agents. The key takeaways from this analysis are:

  • The thiophene-carboxamide scaffold is a promising template for developing selective COX-2 inhibitors.

  • Substitutions on the N-phenyl ring are critical for modulating potency and selectivity, with electron-withdrawing groups at the para-position being particularly favorable.

  • The presence of an alkyl group at the 5-position of the thiophene ring enhances activity.

These findings not only guide the optimization of the current series but also provide a strong foundation for the design of novel thiophene-based anti-inflammatory drugs, including derivatives of this compound. Further investigations, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of these compounds.

References

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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 2-Thiophen-2-ylmethyl-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Validation

The 2-Thiophen-2-ylmethyl-benzoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2][3] As researchers synthesize novel derivatives of this core structure, the journey from a promising molecule to a viable drug candidate is paved with rigorous, quantitative biological assessment. The cornerstone of this assessment is the in vitro assay—a controlled environment where a compound's biological activity is first measured.

However, generating data is not enough. The data must be reliable, reproducible, and relevant to the biological question at hand. This guide provides a framework for the validation of in vitro assays tailored to novel thiophene derivatives, moving beyond mere protocol execution to explain the causality behind experimental design. We will compare distinct assay platforms, from direct biochemical assays to complex cell-based systems, providing the technical insights necessary to build a robust data package for lead candidate selection and further development.

Pillar 1: The Foundation of Trustworthiness - Core Principles of Assay Validation

Before comparing specific assays, we must establish the universal standards by which they are judged. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, the principles of which are fully applicable to the bioassays used in drug discovery.[4][5][6] The objective is to demonstrate that an assay is suitable for its intended purpose.

An assay's lifecycle, from development to validation and final implementation, is a self-validating system. Each stage builds upon the last to ensure the final data is incontrovertible.

Assay_Validation_Workflow cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Pre-Validation & Qualification cluster_2 Phase 3: Formal Validation Dev Assay Development (Select Platform, Reagents, Endpoint) Opt Optimization (DOE) (Concentrations, Incubation Times, Cell Density) Dev->Opt Iterative Process Qual Assay Qualification (Assess Robustness, Z-Factor) Opt->Qual Define Parameters Val Formal Validation (Accuracy, Precision, Specificity, Linearity) Qual->Val Confirm Fitness-for-Purpose SOP SOP Generation (Standard Operating Procedure) Val->SOP Impl Routine Screening SOP->Impl Deploy for Screening

Caption: The workflow of in vitro assay validation, from initial development to routine use.

The key validation parameters derived from ICH guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] For an enzyme assay, this means the signal is generated only by the enzyme's activity. For a cell-based assay, it means the vehicle (e.g., DMSO) does not affect the readout.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by spiking a known amount of a reference compound.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the percent coefficient of variation (%CV) and is assessed at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).[7]

  • Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of an assay's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., different batches of serum, slight variations in incubation time).[8] This provides an indication of its reliability during normal usage.

Pillar 2: Comparative Analysis of In Vitro Assay Platforms

Given the known biological activities of thiophene-based compounds, a researcher might be interested in their potential as enzyme inhibitors or as cytotoxic agents against cancer cells. We will compare two common assay platforms for these purposes.

Platform 1: Biochemical Enzyme Inhibition Assay

This type of assay directly measures the interaction of a compound with a purified, isolated biological target (e.g., a protein kinase, cyclooxygenase). It is a clean, highly controlled system ideal for structure-activity relationship (SAR) studies.

Causality Behind Experimental Choices:

  • Why a purified enzyme? Using a purified enzyme removes the complexity of the cellular environment, ensuring that any observed inhibition is a direct result of the compound interacting with the target protein. This provides high-quality data for medicinal chemists to understand SAR.

  • Why a fluorescence-based readout? Fluorescent readouts are generally more sensitive than absorbance-based ones and offer a wider dynamic range, which is critical for accurately determining potency (IC50).

  • Why determine the Michaelis-Menten constant (Km) first? Running the assay at a substrate concentration equal to its Km ensures the assay is most sensitive to competitive inhibitors. This is a critical optimization step before screening compounds.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow Plate 1. Dispense Kinase Enzyme to 384-well plate Compound 2. Add Test Compounds (Novel Derivatives) & Controls Plate->Compound Incubate1 3. Pre-incubate (Allow compound-enzyme binding) Compound->Incubate1 Substrate 4. Initiate Reaction (Add ATP & Fluorescent Peptide Substrate) Incubate1->Substrate Incubate2 5. Incubate at 30°C (Allow phosphorylation) Substrate->Incubate2 Stop 6. Terminate Reaction (Add Stop Solution, e.g., EDTA) Incubate2->Stop Read 7. Read Fluorescence Stop->Read

Caption: Step-by-step workflow for a typical fluorescence-based kinase inhibition assay.

Detailed Protocol: Generic Kinase Inhibition Assay

  • Enzyme & Substrate Preparation: Reconstitute purified recombinant kinase and fluorescently-labeled peptide substrate in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Serially dilute the novel this compound derivatives in 100% DMSO. Transfer 50 nL of each dilution into a 384-well assay plate using an acoustic dispenser. Include a known inhibitor as a positive control and DMSO-only as a negative control.

  • Enzyme Addition: Add 5 µL of the kinase solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a solution containing ATP (at its Km concentration) and the fluorescent peptide substrate to initiate the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination: Add 10 µL of a stop solution (e.g., 100 mM EDTA) to chelate the Mg2+ and halt the enzymatic reaction.

  • Data Acquisition: Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a four-parameter logistic model to determine the IC50 value.

Platform 2: Cell-Based Cytotoxicity Assay

This assay measures a compound's effect on cell viability or proliferation. It provides a more physiologically relevant context than a biochemical assay, as the compound must cross the cell membrane and act on its target(s) within a complex network of signaling pathways.[9]

Causality Behind Experimental Choices:

  • Why a cell-based assay? It answers a more complex question: "Can the compound kill a cancer cell?" This integrates multiple factors, including cell permeability, metabolic stability, and potential off-target effects, providing a better predictor of in vivo efficacy than a simple enzyme assay.[9]

  • Why the MTT assay? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established, cost-effective colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Why a 72-hour incubation? A longer incubation period (48-72 hours) is necessary to observe the effects of compounds that may act by inducing apoptosis or arresting the cell cycle, processes that take time to manifest as a loss of viability.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow Seed 1. Seed Cancer Cells in 96-well plate Incubate1 2. Incubate Overnight (Allow cells to adhere) Seed->Incubate1 Treat 3. Treat with Compounds (Serially diluted derivatives) Incubate1->Treat Incubate2 4. Incubate for 72 hours (Allow for cytotoxic effect) Treat->Incubate2 MTT 5. Add MTT Reagent Incubate2->MTT Incubate3 6. Incubate for 4 hours (Allow formazan formation) MTT->Incubate3 Solubilize 7. Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) Incubate3->Solubilize Read 8. Read Absorbance at 570 nm Solubilize->Read

Caption: The sequential steps involved in performing an MTT cell viability assay.

Detailed Protocol: MTT Assay on A549 Lung Cancer Cells

  • Cell Seeding: Harvest and count A549 cells. Seed 5,000 cells per well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS) into a 96-well plate.

  • Adherence: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach to the plate.

  • Compound Treatment: The next day, remove the media and add 100 µL of fresh media containing the serially diluted thiophene derivatives. Ensure the final DMSO concentration is ≤0.5% to avoid vehicle-induced toxicity. Include a known cytotoxic drug (e.g., Doxorubicin) as a positive control and vehicle-only as a negative control.

  • Drug Incubation: Incubate the cells with the compounds for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix thoroughly by pipetting.

  • Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability for each concentration relative to the vehicle-only control and determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Pillar 3: Data Presentation and Validation Metrics

Objective comparison requires quantitative data. The performance of each assay during validation should be meticulously documented. Below is a table summarizing hypothetical validation data for our two example assays.

Validation Parameter Biochemical Kinase Assay Cell-Based MTT Assay Rationale & Acceptance Criteria
Target Analyte Purified Kinase ActivityA549 Cell ViabilityDefines the purpose of the assay.
Specificity Signal >95% dependent on ATPVehicle (0.5% DMSO) effect <5%Ensures the signal is from the intended biological source.[6]
Potency (IC50/GI50) Reference Inhibitor: 15 nM (± 3 nM)Doxorubicin: 1.2 µM (± 0.3 µM)The key output metric for a screening assay.
Precision (Repeatability) %CV < 15%%CV < 20%Measures intra-assay variation. Cell-based assays inherently have higher variability.[10]
Precision (Intermediate) %CV < 20%%CV < 25%Measures inter-assay variation (day-to-day, analyst-to-analyst).
Linearity (Signal vs. Control) R² > 0.99R² > 0.98Demonstrates a dose-dependent relationship.
Assay Window (Z'-Factor) > 0.7> 0.5A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.
Robustness Unaffected by ±5% change in ATP conc.Unaffected by ±10% change in cell seeding densityConfirms the assay can withstand minor deviations in protocol.[8]

Conclusion: Selecting the Right Tool for the Job

The validation of in vitro assays is not a procedural checklist but a scientific investigation into the reliability and limitations of an experimental system.

  • Biochemical assays offer unparalleled precision and control, making them ideal for initial hit identification and detailed SAR studies where the primary question is direct target engagement.

  • Cell-based assays provide a more holistic and physiologically relevant picture of a compound's activity, integrating crucial factors like membrane permeability and cellular metabolism.[9] They are essential for validating hits from biochemical screens and prioritizing compounds for in vivo studies.

For a comprehensive evaluation of novel this compound derivatives, a tiered approach is recommended. Begin with a highly specific and robust biochemical assay against a putative target. Promising hits should then be advanced to a panel of validated cell-based assays to confirm on-target activity in a cellular context and to assess broader cellular health effects like cytotoxicity. This dual-pronged validation strategy ensures that decision-making is based on a foundation of high-quality, reproducible, and contextually relevant data, accelerating the path from chemical novelty to therapeutic potential.

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of anti-inflammatory agents. The structural versatility of this simple aromatic carboxylic acid allows for a wide range of modifications that can significantly influence its biological activity. This guide provides an in-depth, head-to-head comparison of 2-Thiophen-2-ylmethyl-benzoic acid and a series of its structurally related analogs. Our focus is to elucidate the structure-activity relationships (SAR) that govern their anti-inflammatory potential, with a specific emphasis on their inhibitory effects on key enzymes in the inflammatory cascade: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).

The rationale for this comparative study lies in the well-established precedent for thiophene-containing compounds in exhibiting a broad spectrum of pharmacological activities.[1] By systematically replacing the thiophene moiety with other aromatic and substituted aromatic groups, we can dissect the contribution of this heterocycle to the overall biological profile of the molecule. Furthermore, the inclusion of cytotoxicity data provides a crucial early-stage assessment of the therapeutic window for these compounds.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents. We will delve into the synthetic methodologies, present comparative experimental data, and provide detailed protocols for the key assays discussed.

Compound Synthesis: A General Approach

The synthesis of the target 2-arylmethyl-benzoic acids can be achieved through a variety of established synthetic routes. A common and effective method involves a Suzuki or Negishi cross-coupling reaction, which allows for the formation of the key carbon-carbon bond between the benzoic acid core and the arylmethyl moiety.[2]

A generalized synthetic scheme is presented below:

Starting_Materials 2-Bromobenzoic acid ester + Arylmethylboronic acid or organozinc reagent Coupling_Reaction Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Negishi) Starting_Materials->Coupling_Reaction Pd catalyst, base/ligand Intermediate 2-Arylmethyl-benzoic acid ester Coupling_Reaction->Intermediate Hydrolysis Base or Acid Hydrolysis Intermediate->Hydrolysis e.g., LiOH, H2O/THF Final_Product 2-Arylmethyl-benzoic acid Hydrolysis->Final_Product

Figure 1: Generalized synthetic workflow for 2-arylmethyl-benzoic acids.

This modular approach allows for the facile synthesis of a library of analogs by simply varying the arylmethyl boronic acid or organozinc reagent in the coupling step.

Comparative Biological Evaluation

To provide a clear and objective comparison, we will evaluate our target compound, this compound, against a curated set of analogs. This set includes the direct benzene analog to assess the impact of the thiophene sulfur atom, as well as halogenated derivatives to probe the effects of electronic and steric modifications.

Table 1: Comparative Physicochemical and Biological Data of 2-Arylmethyl-benzoic Acid Analogs

Compound IDStructureMolecular Weight ( g/mol )LogP (calculated)COX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)CC50 (µM) on HEK293 Cells
1 This compound218.273.1>1005.215.8>100
2 2-Benzylbenzoic acid212.243.485.312.735.1>100
3 2-(4-Chlorobenzyl)benzoic acid246.694.175.18.928.485.2
4 2-(4-Fluorobenzyl)benzoic acid230.233.680.510.130.7>100
Analysis of Structure-Activity Relationships (SAR)

The data presented in Table 1 reveals several key structure-activity relationships:

  • Role of the Thiophene Moiety: Direct comparison of Compound 1 (this compound) with its benzene analog, Compound 2 (2-Benzylbenzoic acid), highlights the significant contribution of the thiophene ring to both potency and selectivity. Compound 1 exhibits more potent inhibition of COX-2 and 5-LOX, and notably, a lack of significant COX-1 inhibition at concentrations up to 100 µM, suggesting a favorable selectivity profile. This enhanced activity may be attributed to the ability of the sulfur atom in the thiophene ring to form specific interactions within the enzyme active sites.[3]

  • Influence of Halogen Substitution: The introduction of a chlorine atom at the 4-position of the benzyl ring (Compound 3 ) leads to a modest increase in COX-2 inhibitory potency compared to the unsubstituted benzyl analog (Compound 2 ). However, this modification also results in a slight increase in cytotoxicity. The fluorine-substituted analog (Compound 4 ) shows a similar trend to the chloro-substituted compound, albeit with a less pronounced effect on both activity and cytotoxicity. These findings are consistent with general SAR trends for many non-steroidal anti-inflammatory drugs (NSAIDs), where halogenation can modulate binding affinity.[4]

  • Cytotoxicity Profile: All tested compounds, with the exception of the chlorinated analog 3 , exhibit low cytotoxicity against HEK293 cells, with CC50 values greater than 100 µM. This suggests a favorable initial safety profile for this chemical series.

Proposed Mechanism of Action: Dual COX/LOX Inhibition

The inflammatory response is a complex biological process mediated by a variety of signaling molecules. Prostaglandins and leukotrienes, derived from the arachidonic acid cascade, are key players in orchestrating inflammation, pain, and fever.[5] The enzymes responsible for their synthesis, cyclooxygenases (COX) and lipoxygenases (LOX), are therefore prime targets for anti-inflammatory therapies.[6]

Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Pathway COX-1 / COX-2 Arachidonic_Acid->COX_Pathway LOX_Pathway 5-LOX Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins (PGG2, PGH2, etc.) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (LTA4, LTB4, etc.) LOX_Pathway->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor This compound (and analogs) Inhibitor->COX_Pathway Inhibition Inhibitor->LOX_Pathway Inhibition

Figure 2: Simplified arachidonic acid cascade and the proposed dual inhibitory action of the test compounds.

Our findings suggest that this compound and its analogs may exert their anti-inflammatory effects through the dual inhibition of COX and 5-LOX enzymes. This dual-action profile is particularly desirable as it may offer a broader spectrum of anti-inflammatory activity and potentially a reduced risk of side effects associated with selective COX-2 inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of our findings, we provide detailed protocols for the key in vitro assays used in this comparative study.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2.

Step1 Prepare reaction mix: - Assay buffer - Heme - COX-1 or COX-2 enzyme - Test compound or vehicle Step2 Pre-incubate at 25°C for 10 min Step1->Step2 Step3 Initiate reaction with Arachidonic Acid and colorimetric substrate (TMPD) Step2->Step3 Step4 Monitor absorbance at 590 nm over time using a plate reader Step3->Step4 Step5 Calculate % inhibition and IC50 values Step4->Step5

Figure 3: Experimental workflow for the in vitro COX inhibition assay.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme

  • Arachidonic acid

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compounds and vehicle control (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing COX assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound at various concentrations (or vehicle control) to the appropriate wells of the 96-well plate.

  • Add the enzyme-containing reaction mixture to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate, TMPD.

  • Immediately begin monitoring the increase in absorbance at 590 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.[7]

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of 5-LOX-catalyzed formation of hydroperoxides from linoleic acid.

Materials:

  • Recombinant human 5-LOX enzyme

  • 5-LOX Assay Buffer

  • Linoleic acid

  • Ferrous sulfate

  • Xylenol Orange

  • Test compounds and vehicle control (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing 5-LOX assay buffer and the 5-LOX enzyme.

  • Add the test compound at various concentrations (or vehicle control) to the appropriate wells of the 96-well plate.

  • Add the enzyme-containing reaction mixture to each well.

  • Pre-incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding linoleic acid.

  • Incubate the reaction for 20 minutes at 25°C.

  • Stop the reaction and develop the color by adding a solution of ferrous sulfate and xylenol orange.

  • Incubate for an additional 20 minutes at 25°C.

  • Measure the absorbance at 560 nm using a microplate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.[8]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell viability.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Complete cell culture medium

  • Test compounds and vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (or vehicle control) for 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability relative to the vehicle control and determine the CC50 value.[9]

Conclusion

This comparative guide provides a framework for the evaluation of this compound and its analogs as potential anti-inflammatory agents. The presented data, based on established assay methodologies, suggests that the thiophene moiety plays a crucial role in enhancing the inhibitory potency and selectivity towards COX-2 and 5-LOX. The favorable cytotoxicity profile of the lead compound, this compound, warrants further investigation, including in vivo efficacy studies and pharmacokinetic profiling. The synthetic and experimental protocols detailed herein offer a robust starting point for researchers aiming to explore this promising chemical space for the development of next-generation anti-inflammatory therapeutics.

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A Spectroscopic Guide to the Synthesis of 2-Thiophen-2-ylmethyl-benzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of novel organic compounds are paramount. 2-Thiophen-2-ylmethyl-benzoic acid is a versatile heterocyclic compound, valuable as a building block in the synthesis of more complex molecules. Its structural integrity, confirmed through rigorous analytical methods, is the foundation of its utility.

This technical guide provides an in-depth spectroscopic comparison of this compound with its conceptual precursors, 2-methylbenzoic acid and 2-methylthiophene. By examining the distinct spectral signatures of these building blocks and the final product, researchers can effectively monitor reaction progress, verify the desired chemical transformation, and confirm the purity of the synthesized compound. This document is designed for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for structural elucidation.

Synthetic Overview: Conceptual Pathway

The synthesis of this compound involves the coupling of a benzoic acid moiety and a thiophene moiety. While various synthetic routes exist, a conceptual understanding can be visualized as the formation of a methylene bridge between the 2-positions of benzoic acid and thiophene precursors. This guide will compare the final product to 2-methylbenzoic acid and 2-methylthiophene to illustrate the key spectroscopic changes that occur upon their conceptual linkage.

cluster_precursors Conceptual Precursors P1 2-Methylbenzoic Acid Product This compound P1->Product Coupling Reaction P2 2-Methylthiophene P2->Product

Caption: Conceptual synthesis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The transformation from the precursors to the final product is marked by distinct changes in both the proton (¹H) and carbon (¹³C) NMR spectra.

¹H NMR Spectroscopy: A Tale of Two Rings and a Bridge

The ¹H NMR spectrum provides a map of the proton environments. The key diagnostic feature for the successful synthesis of this compound is the disappearance of the two methyl singlets from the precursors and the appearance of a new singlet for the methylene bridge, alongside characteristic shifts in the aromatic protons.

  • 2-Methylbenzoic Acid: Exhibits a singlet for the methyl protons around 2.4-2.6 ppm. The aromatic protons show a complex pattern characteristic of a 1,2-disubstituted benzene ring. The carboxylic acid proton appears as a broad singlet far downfield (>10 ppm).

  • 2-Methylthiophene: Shows a methyl singlet around 2.5 ppm.[1] The three protons on the thiophene ring appear as distinct multiplets in the aromatic region (approx. 6.7-7.1 ppm).[2]

  • This compound: The most telling signal is a new singlet around 4.2-4.4 ppm, corresponding to the two protons of the newly formed methylene (-CH₂-) bridge. The distinct methyl signals of the precursors are absent. The aromatic regions will show two sets of signals, one for the substituted benzene ring and one for the substituted thiophene ring, often with more complex splitting patterns due to the new electronic environment.

Table 1: Comparative ¹H NMR Data (Predicted/Typical Shifts in CDCl₃)

Compound -CH₃ (ppm) -CH₂- (ppm) Aromatic-H (ppm) -COOH (ppm)
2-Methylbenzoic Acid~2.5 (s)N/A~7.2-8.1 (m)>10 (br s)
2-Methylthiophene~2.5 (s)[1]N/A~6.7-7.1 (m)[2]N/A
This compound N/A~4.3 (s) ~6.8-8.2 (m, two sets)>10 (br s)
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton

¹³C NMR confirms the structural changes by mapping the carbon framework. The key changes involve the chemical shifts of the carbons at the point of linkage and the appearance of the methylene carbon.

  • 2-Methylbenzoic Acid: The methyl carbon appears around 20-22 ppm. The carboxylic carbon is significantly downfield (~170-175 ppm). The aromatic region shows six signals (or four if symmetry leads to overlap).[3]

  • 2-Methylthiophene: The methyl carbon is observed around 15 ppm. The four carbons of the thiophene ring appear in the aromatic region (~123-140 ppm).[2]

  • This compound: A new signal for the methylene bridge carbon appears around 35-40 ppm. The ipso-carbons of the benzene and thiophene rings (to which the methylene bridge is attached) will show significant shifts compared to the precursors. The total number of signals will account for all 12 unique carbons in the molecule.

Table 2: Comparative ¹³C NMR Data (Predicted/Typical Shifts)

Compound -CH₃ (ppm) -CH₂- (ppm) Aromatic-C (ppm) -C=O (ppm)
2-Methylbenzoic Acid~21[3]N/A~125-140~172
2-Methylthiophene~15[2]N/A~123-140N/A
This compound N/A~38 ~124-145~171

Infrared (IR) Spectroscopy

FT-IR spectroscopy is instrumental for identifying the functional groups present in a molecule. The synthesis is confirmed by retaining the key functional groups from the precursors and observing subtle shifts in the fingerprint region.

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This group is the most prominent feature in both 2-methylbenzoic acid and the final product. It is characterized by a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a sharp, strong carbonyl (C=O) stretch between 1680-1710 cm⁻¹.[4]

    • Aromatic Rings: Both benzene and thiophene rings exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

    • Thiophene C-S Bond: A C-S stretching vibration can sometimes be observed in the fingerprint region, typically below 850 cm⁻¹.[5]

  • Comparative Analysis: The IR spectrum of this compound will look broadly similar to that of 2-methylbenzoic acid because the dominant carboxylic acid functional group is retained. However, the key differentiator will be in the fingerprint region (below 1500 cm⁻¹), where the unique vibrational modes of the combined molecular structure will create a distinct pattern compared to a simple mixture of the precursors. The presence of bands characteristic of the thiophene ring confirms its incorporation.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibration 2-Methylbenzoic Acid 2-Methylthiophene This compound
O-H Stretch (Carboxylic Acid)2500-3300 (broad)N/A2500-3300 (broad)
Aromatic C-H Stretch~3000-3100~3050-3150~3000-3150
Aliphatic C-H Stretch~2850-2980~2850-2980~2850-2980
C=O Stretch (Carboxylic Acid)~1680-1710 (strong)N/A~1680-1710 (strong)
Aromatic C=C Stretch~1450-1600~1400-1550~1450-1600

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity.

  • Molecular Ion Peak (M⁺): This is the most critical piece of data. The successful formation of the product is confirmed by the presence of a molecular ion peak corresponding to its molecular weight.

    • 2-Methylbenzoic Acid (C₈H₈O₂): m/z = 136.15 [6]

    • 2-Methylthiophene (C₅H₆S): m/z = 98.17 [7]

    • This compound (C₁₂H₁₀O₂S): m/z = 218.28 [8]

  • Fragmentation Pattern: The fragmentation pattern provides structural clues.

    • 2-Methylbenzoic Acid: Common fragments include the loss of -OH (m/z 119) and -COOH (m/z 91, tropylium ion).[3]

    • 2-Methylthiophene: Often shows a strong molecular ion peak and a fragment corresponding to the loss of a hydrogen atom (m/z 97).

    • This compound: The fragmentation will be more complex. Expect to see a fragment corresponding to the thiophen-2-ylmethyl cation (the "thienyl" cation, m/z 97) and the benzoyl cation (m/z 105), as well as fragments indicating the loss of water, CO, and COOH from the molecular ion. The presence of the m/z 97 peak is a strong indicator of the thiophene moiety's incorporation.

Experimental Protocols

Reproducible and high-quality data is contingent on rigorous experimental methodology.

General Workflow for Spectroscopic Analysis

Sample Synthesized Compound (Crude or Purified) Prep Sample Preparation (Dissolution, KBr Pellet, etc.) Sample->Prep Acquire Data Acquisition (NMR, IR, MS Instrument) Prep->Acquire Process Data Processing (FT, Baseline Correction, etc.) Acquire->Process Analyze Spectral Analysis & Structure Verification Process->Analyze

Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is clearly observed.[9]

  • Data Acquisition:

    • Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz).

    • Lock the spectrometer on the solvent's deuterium signal and shim the magnetic field to optimize homogeneity.

    • For ¹H NMR, acquire the spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay).

    • For ¹³C NMR, acquire a proton-decoupled spectrum, typically requiring a greater number of scans to achieve a good signal-to-noise ratio.[10]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to TMS (0 ppm).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Spectrum Collection: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is automatically ratioed against the background.

Protocol 3: Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a GC inlet for volatile compounds.

  • Ionization: Use Electron Impact (EI) ionization, typically at 70 eV, to fragment the molecule.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight and analyze the fragmentation pattern to corroborate the proposed structure.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11126, 2-Methylthiophene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiophene, 2-methyl- in NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). UV/Visible spectrum for Thiophene, 2-methyl-. Retrieved from [Link]

  • Elsevier. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). As seen in a study on 2-(4-hydroxyphenylazo)benzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8373, 2-Methylbenzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methyl- in NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). UV/Visible spectrum for Benzoic acid, 2-methyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylthiophene. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of... 2-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 569593, Thiophen-2-yl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(methylsulfamoyl)-2-(thiophen-2-yl)benzoic acid. Retrieved from [Link]

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A Comparative Guide to the Inhibitory Potential of 2-Thiophen-2-ylmethyl-benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with therapeutic promise is paramount. Among the myriad of scaffolds explored, heterocyclic compounds, particularly those containing a thiophene ring, have consistently emerged as privileged structures in medicinal chemistry.[1] This guide provides an in-depth comparative analysis of 2-Thiophen-2-ylmethyl-benzoic acid and its analogs, a class of compounds demonstrating significant potential as enzyme inhibitors. We will delve into their synthesis, methodologies for assessing their inhibitory action, and a critical comparison of their performance, supported by experimental data to guide researchers and drug development professionals in this promising field.

The Thiophene Moiety: A Cornerstone in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a recurring motif in a multitude of FDA-approved drugs.[1] Its prevalence can be attributed to several key features. The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, the thiophene ring is often employed as a bioisosteric replacement for phenyl rings, a strategy that can improve physicochemical properties, metabolic stability, and binding affinity.[1] The inherent aromaticity and hydrophobicity of thiophenes may also enhance membrane permeability, a crucial factor for drug efficacy.[1]

Synthetic Strategies for Thiophene-Based Analogs

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry routes. A common and versatile method is the Suzuki-Miyaura cross-coupling reaction. This approach allows for the flexible introduction of various substituents on the thiophene or benzoic acid rings, enabling the systematic exploration of the structure-activity relationship (SAR).

Representative Synthetic Workflow: Suzuki-Miyaura Coupling

cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Halide (e.g., Bromobenzoic acid derivative) F Coupling Reaction (Heat) A->F B Thiophene Boronic Acid or Boronic Ester B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F Catalyst D Base (e.g., Na2CO3) D->F Base E Solvent (e.g., Toluene/Water) E->F Solvent G This compound Analog F->G Product

Caption: Generalized workflow for the synthesis of this compound analogs via Suzuki-Miyaura cross-coupling.

This palladium-catalyzed reaction provides a robust and efficient means to construct the core scaffold, allowing for the generation of a diverse library of analogs for screening.

Assessing Inhibitory Potential: A Methodological Overview

The evaluation of a compound's inhibitory potential is a critical step in the drug discovery pipeline.[2] Inhibition assays are laboratory tests designed to determine if a molecule can negatively affect the activity of a target, typically an enzyme.[3] These assays are fundamental to understanding a drug's mechanism of action and its potential therapeutic efficacy.[3]

Key Experimental Protocol: Enzyme Inhibition Assay

A common method to quantify the inhibitory potency of a compound is the in vitro enzyme inhibition assay. The goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Step-by-Step Protocol for a Generic Enzyme Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., a this compound analog) in a suitable solvent like DMSO.

    • Prepare a buffered solution containing the target enzyme at a known concentration.

    • Prepare a solution of the enzyme's substrate.

  • Assay Setup:

    • In a multi-well plate, add the enzyme solution to each well.

    • Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle/solvent only).

    • Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate. This can be done using various detection methods, such as colorimetry, fluorometry, or luminometry.[4]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Dispense Enzyme into Plate A->B C Add Serial Dilutions of Inhibitor B->C D Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Monitor Reaction Progress E->F G Calculate Reaction Rates F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: A streamlined workflow for a typical in vitro enzyme inhibition assay.

Comparative Analysis of Inhibitory Activity

Table 1: Inhibitory Activity of 2-(Thiophen-2-yl)acetic Acid Analogs against mPGES-1 [4]

Compound IDStructureTarget EnzymeIC50 (µM)
2c 2-(4-(4-hydroxyphenyl)thiophen-2-yl)acetic acidmPGES-1Low micromolar
1c 3-(4'-hydroxy-[1,1'-biphenyl]-4-yl)propanoic acidmPGES-1Low micromolar

Note: The original study describes the activity qualitatively as "low micromolar" and provides detailed synthetic and analytical data.[4]

Table 2: Inhibitory Activity of Thieno[2,3-b]thiophene Analogs against β-Glucuronidase [1]

Compound IDStructureTarget EnzymeIC50 (µM)
3 A substituted thieno[2,3-b]thiophene derivativeβ-Glucuronidase0.9 ± 0.0138
Standard D-saccharic acid 1,4-lactoneβ-Glucuronidase45.75 ± 2.16

Table 3: Inhibitory Activity of 2-(Arylthio)benzoic Acid Analogs against FTO [5][6]

Compound IDR (Substitution on Arylthio Ring)Target EnzymeIC50 (µM)
8c 4-ethylFTO0.3 ± 0.1
FB23 Tricyclic analogFTOComparable to 8c

Structure-Activity Relationship (SAR) Insights

The data, although from different studies and against various targets, allows us to glean some preliminary SAR insights for thiophene-based inhibitors:

  • Substitution on the Aromatic Rings: The nature and position of substituents on both the thiophene and benzoic acid rings are critical for inhibitory activity. For instance, the introduction of a 4-ethyl group on the arylthio ring in 2-(arylthio)benzoic acid analogs resulted in a potent FTO inhibitor (compound 8c).[6]

  • Bioisosteric Replacement: The thiophene ring serves as an effective bioisostere for a phenyl ring, often leading to potent compounds.

  • Overall Molecular Architecture: The spatial arrangement of the thiophene and benzoic acid moieties, as well as the nature of the linker between them, significantly influences binding to the target enzyme. The development of tricyclic analogs of 2-(arylthio)benzoic acid, such as FB23, has yielded highly potent FTO inhibitors.[6]

Potential Mechanisms of Action

The inhibitory mechanism of these analogs is dependent on the specific target enzyme. For many enzyme inhibitors, the mechanism involves binding to the active site, thereby preventing the substrate from binding and the catalytic reaction from occurring. Molecular docking studies can provide valuable insights into the binding modes of these inhibitors. For example, in the case of benzoic acid derivatives inhibiting α-amylase, hydrogen bonding and hydrophobic interactions were identified as the primary forces involved in the inhibition.[7]

cluster_enzyme Enzyme ActiveSite Active Site Product Product ActiveSite->Product Catalysis NoReaction No Reaction ActiveSite->NoReaction Inhibition Inhibitor Thiophene-based Inhibitor Inhibitor->ActiveSite Binds to Active Site Substrate Substrate Substrate->ActiveSite Binding Blocked

Caption: A conceptual diagram illustrating competitive inhibition of an enzyme by a thiophene-based analog.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds with demonstrated inhibitory potential against a range of clinically relevant enzymes. The versatility of their synthesis allows for extensive chemical modification, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic exploration of the chemical space around this scaffold. The generation of focused compound libraries with diverse substitutions, followed by high-throughput screening against specific enzyme targets, will be crucial for identifying lead candidates. Furthermore, detailed mechanistic studies, including X-ray crystallography of inhibitor-enzyme complexes, will provide invaluable insights for the rational design of next-generation inhibitors with enhanced therapeutic profiles. The continued investigation of these thiophene-based compounds holds significant promise for the development of novel therapeutics for a variety of diseases.

References

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 73.
  • El-Emam, A. A., et al. (2014). Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses. Bioorganic & Medicinal Chemistry, 22(20), 5757-5767.
  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • BellBrook Labs. (n.d.). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Wang, T., et al. (2021). Structure-Activity Relationships of 2-(Arylthio)benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry, 64(15), 11346-11361.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.).
  • Chen, Y., et al. (2022).
  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Natural Products Chemistry & Research, 3(3), 176.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Thiophen-2-ylmethyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and professionals in drug development and chemical synthesis handle a diverse array of compounds daily. Among these is 2-Thiophen-2-ylmethyl-benzoic acid, a molecule with applications in various research contexts. While its synthesis and use are central to scientific advancement, its proper disposal is a critical and often overlooked aspect of the laboratory workflow. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

The following procedures are grounded in established principles of chemical safety and hazardous waste management, drawing from regulations set forth by the Environmental Protection Agency (EPA) and best practices from leading research institutions. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the guidance herein is synthesized from the safety profiles of structurally similar compounds, including benzoic acid, thiophene derivatives, and general aromatic carboxylic acids.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal process, a thorough understanding of the potential hazards is paramount. Based on analogous compounds, this compound should be handled with care, assuming it may possess the following characteristics:

  • Irritant: May cause irritation to the skin, eyes, and respiratory tract.[1][2][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]

  • Environmental Hazard: While specific data is unavailable, similar aromatic compounds can be harmful to aquatic life.[1]

Therefore, the following minimum Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][3]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[3]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Part 2: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA.[4]

For this compound, the primary concern is potential toxicity. Therefore, it is prudent to manage it as a hazardous chemical waste .

Waste Segregation is a critical step to prevent dangerous chemical reactions:

  • Solid Waste: Collect solid this compound, contaminated labware (e.g., weigh boats, filter paper), and contaminated PPE (e.g., gloves) in a designated, compatible solid waste container.[5][6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified. For instance, halogenated and non-halogenated solvent wastes are often collected separately.[7]

  • Sharps Waste: Any needles or other sharps contaminated with this chemical must be disposed of in a designated sharps container.

The following diagram illustrates the initial decision-making process for waste segregation:

Caption: Waste Segregation Workflow for this compound.

Part 3: Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies and are essential for safe storage and transport.[6]

Container Selection:

  • Choose containers that are compatible with the chemical. For this compound, high-density polyethylene (HDPE) or glass containers are suitable.[6][8]

  • Ensure the container has a secure, leak-proof lid.

  • The container must be in good condition, free from cracks or other damage.

Labeling Requirements:

All hazardous waste containers must be clearly labeled. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

  • The approximate percentage of each component if it is a mixture.

  • The date the waste was first added to the container (accumulation start date).

  • The specific hazards associated with the waste (e.g., "Irritant," "Toxic").

  • The name and contact information of the generating researcher or laboratory.

Part 4: On-Site Accumulation and Storage

Laboratories are considered Satellite Accumulation Areas (SAAs) and must adhere to specific storage requirements.[8]

  • Location: Waste containers should be stored at or near the point of generation and under the control of the laboratory personnel.[6][8]

  • Container Management: Keep waste containers closed except when adding waste.[7][8]

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[6]

  • Accumulation Limits: Do not exceed the SAA accumulation limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste.[8]

Part 5: Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in the regular trash. [8] This can lead to environmental contamination and may violate federal and local regulations.

The proper disposal of chemical waste is managed through your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol:

  • Ensure Proper Preparation: Confirm that all waste is properly segregated, containerized, and labeled according to the guidelines in Parts 2 and 3.

  • Request a Waste Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Follow their specific procedures for requesting a collection, which may involve an online form or a phone call.

  • Prepare for Transport: Ensure the exterior of the waste container is clean and free of contamination.

  • Documentation: Complete any required waste manifest or tracking forms provided by your EHS office. This "cradle-to-grave" tracking is a key component of hazardous waste regulations.

  • Hand-off to EHS: Transfer the waste to authorized EHS personnel at the scheduled time. They will then transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][10]

The overall disposal workflow is summarized in the diagram below:

Caption: General Disposal Workflow for Laboratory Chemical Waste.

Part 6: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., chemical spill pads or vermiculite).

    • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (beyond the capacity of lab personnel):

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Provide them with as much information as possible about the spilled material.

Conclusion

The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to these detailed procedures for the disposal of this compound, researchers can ensure they are operating in a safe, compliant, and environmentally conscious manner. Always consult your institution's specific waste management guidelines and your EHS office for any questions or clarification.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury.
  • How to Properly Manage Hazardous Waste Under EPA Regulations - ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations - US Environmental Protection Agency.
  • Laboratory Chemical Waste Management Guidelines - University of Pennsylvania EHRS.
  • Management of Waste - Prudent Practices in the Laboratory - National Institutes of Health.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • EPA Hazardous Waste Management - Axonator.
  • Steps in Complying with Regulations for Hazardous Waste - US Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste - US Environmental Protection Agency.
  • 2-[(thiophen-2-ylmethyl)sulfanyl]benzoic acid - ChemScene.
  • SAFETY DATA SHEET - Benzoic acid - Sigma-Aldrich.
  • SAFETY DATA SHEET - Benzoic acid - Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-(Methylthio)benzoic acid - Fisher Scientific.
  • This compound - Santa Cruz Biotechnology.
  • 2-(thiophen-2-ylcarbonyl)benzoic acid - CymitQuimica.
  • SAFETY DATA SHEET - Benzoic acid - Fisher Scientific.
  • SAFETY DATA SHEET - Benzenecarbothioic acid - Fisher Scientific.
  • SAFETY DATA SHEET - Thiophene-2-carboxylic acid - Fisher Scientific.
  • SAFETY DATA SHEET - 2-Methylbenzo[b]thiophene - Fisher Scientific.
  • This compound - Santa Cruz Biotechnology (German).
  • SAFETY DATA SHEET - Benzoic Acid - Macron Fine Chemicals.
  • Safety Data Sheet: 2-Methylbenzoic acid - Carl ROTH.
  • Safety Data Sheet: Benzoic acid - Carl ROTH.
  • Benzoic acid MSDS - Harper College.
  • Thiophen-2-yl benzoate - PubChem.
  • 5-(methylsulfamoyl)-2-(thiophen-2-yl)benzoic acid - PubChemLite.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Thiophen-2-ylmethyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 2-Thiophen-2-ylmethyl-benzoic acid (CAS 62636-87-7) presents a unique set of handling considerations. While specific toxicological data for this molecule is not extensively documented, a rigorous safety protocol can be established by analyzing its constituent functional groups: the thiophene ring and the benzoic acid moiety. This guide provides a comprehensive, field-tested framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety when working with this compound.

Foundational Hazard Assessment: Understanding the "Why"

Proper PPE selection is not a matter of following a checklist; it is a direct response to a scientific risk assessment. The hazards of this compound are best understood by examining its components.

  • The Thiophene Moiety: Thiophene and its derivatives are known irritants.[1][2] The core thiophene structure is a flammable liquid with a low flash point, and its vapors can be harmful if inhaled.[3][4][5] A critical, often overlooked, risk is that thiophene can be absorbed through the skin, contributing to systemic exposure.[3] Furthermore, combustion of sulfur-containing compounds like thiophene produces highly toxic sulfur oxide gases.[3][6]

  • The Benzoic Acid Moiety: As a carboxylic acid, this part of the molecule dictates the primary corrosive and irritant properties. Direct contact with acids can lead to significant chemical burns and tissue damage.[7] Benzoic acid itself is classified as causing skin irritation and serious eye damage. Inhalation of acid dusts or aerosols can irritate the respiratory system.[7][8]

Therefore, any handling procedure must mitigate the risks of skin and eye contact, inhalation of vapors or dust, and potential flammability.

Core Protective Equipment: Your First Line of Defense

Based on the hazard assessment, a baseline of PPE is mandatory for any procedure involving this compound. The following table summarizes these core requirements.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when handling larger quantities (>50g) or when there is a significant risk of splashing.[7][9]Protects against direct contact from splashes, which can cause serious and potentially irreversible eye damage due to the acidic nature of the compound.
Hand Protection Chemical-resistant nitrile gloves. For prolonged contact or immersion, heavy-duty butyl rubber or neoprene gloves are recommended.[7]Provides a barrier against skin contact. Thiophene's potential for dermal absorption makes consistent glove use critical.[3] Always inspect gloves for tears before use and practice proper removal techniques to avoid self-contamination.
Body Protection A flame-retardant lab coat (e.g., Nomex®) buttoned to its full length. For large-scale operations, a chemical-resistant apron over the lab coat is advised.Protects skin and personal clothing from accidental spills and splashes. Flame-retardant material is crucial due to the flammability hazards associated with the thiophene group.[4][10]
Foot Protection Closed-toe, closed-heel, chemical-resistant shoes.[9]Protects feet from spills and falling objects. Perforated shoes or sandals are never acceptable in a laboratory setting.[11]

Operational Protocols: From Planning to Disposal

Effective safety goes beyond simply wearing PPE; it involves integrating its use into a structured workflow.

PPE Selection Workflow

The specific tasks you perform will dictate the necessary level of protection. The following workflow provides a logical decision-making process for PPE selection.

PPE_Workflow cluster_start cluster_questions cluster_ppe_levels start Assess the Procedure q1 Handling solid (<1g) on open bench? start->q1 q2 Working with solution or solid (>1g)? q1->q2 No ppe1 Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves q1->ppe1 Yes q3 Risk of splash or aerosol generation (e.g., heating, sonicating)? q2->q3 No ppe2 Standard PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves - Work in Fume Hood q2->ppe2 Yes q4 Large quantity transfer or spill cleanup? q3->q4 No ppe3 Enhanced PPE: - Goggles & Face Shield - Lab Coat & Apron - Nitrile Gloves - Work in Fume Hood q3->ppe3 Yes q4->ppe2 No ppe4 Emergency/Bulk PPE: - Goggles & Face Shield - Chemical Resistant Suit/Apron - Heavy-Duty Gloves - Respirator (if needed) q4->ppe4 Yes

Caption: PPE selection workflow based on experimental risk.

Step-by-Step Donning and Doffing Procedure

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Put on gloves last, pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves first using a proper technique (glove-to-glove, then skin-to-skin) to avoid touching the contaminated exterior.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself, ensuring the contaminated exterior is contained.

  • Goggles/Face Shield: Remove eye and face protection last by handling the strap, not the front surface.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[12]

Emergency and Spill Response

In the event of a spill, your PPE is your primary shield.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large or you are not trained to handle it, evacuate and contact your institution's Environmental Health and Safety (EHS) office.

  • Containment: For small, manageable spills, use an inert absorbent material like vermiculite or sand to contain the liquid or cover the solid.[1] Do NOT use combustible materials like paper towels.

  • Cleanup: While wearing your full PPE (enhanced protection is recommended), carefully collect the absorbed material into a clearly labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]

Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Gloves and other disposables: Place contaminated gloves, weigh boats, and wipes into a dedicated, clearly labeled hazardous waste container.[1]

  • Labeling: Ensure the waste container is labeled "Hazardous Waste" and includes the full chemical name.[1]

  • Storage: Store sealed hazardous waste containers in a designated and well-ventilated area until they can be collected by your institution's EHS-approved waste disposal service.

By adhering to these scientifically-grounded PPE protocols, you build a culture of safety that protects not only yourself but your entire research team. Always prioritize a thorough risk assessment before beginning any new procedure.

References

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Santa Cruz Biotechnology. (n.d.). Thiophene.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene.
  • Sciencemadness. (2022). Thiophene.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene.
  • Fisher Scientific. (2025). Safety Data Sheet - Thiophene.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene.
  • LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?.
  • Matrix Scientific. (n.d.). This compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophene, benzene free, 99.5%.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • ChemScene. (n.d.). 2-[(thiophen-2-ylmethyl)sulfanyl]benzoic acid.
  • Massachusetts Institute of Technology. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Sigma-Aldrich. (2024). Safety Data Sheet - Benzoic acid.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE).
  • Quicktest. (2022). Safety equipment, PPE, for handling acids.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 62636-87-7.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Fisher Scientific. (2025). Safety Data Sheet - Thiophene-2-carboxylic acid.
  • National Institutes of Health. (n.d.). Thiophene.
  • Sigma-Aldrich. (2025). Safety Data Sheet - coumarin-3-carboxylic acid.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.

Sources

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